dUMP
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O8P/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRLJPSBLDHEIO-SHYZEUOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35297-30-4, 42155-08-8 (di-hydrochloride salt) | |
| Details | Compound: 5′-Uridylic acid, 2′-deoxy-, homopolymer | |
| Record name | 5′-Uridylic acid, 2′-deoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35297-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: 5′-Uridylic acid, 2′-deoxy-, homopolymer | |
| Record name | 2'-Deoxyuridylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000964261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20242223 | |
| Record name | 2'-Deoxyuridylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | dUMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
964-26-1 | |
| Record name | dUMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=964-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyuridylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000964261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxyuridine monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Deoxyuridylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyuridine 5'-monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYURIDYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9J10KFG94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | dUMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of dUMP in Pyrimidine Metabolism: A Technical Guide
Deoxyuridine monophosphate (dUMP) occupies a critical juncture in pyrimidine (B1678525) metabolism, serving as the direct precursor for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential building block for DNA.[1][2][3] The metabolic pathways governing the synthesis and conversion of this compound are tightly regulated and represent a key target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the role of this compound for researchers, scientists, and drug development professionals.
The Synthesis of Deoxyuridine Monophosphate (this compound)
The cellular pool of this compound is maintained through three primary metabolic pathways, ensuring a consistent supply for thymidylate synthesis. The contribution of each pathway can vary depending on the cell type and metabolic state.
The three main pathways for this compound synthesis are:
-
Deamination of dCMP: This is a major route in many organisms, where deoxycytidylate (dCMP) is directly converted to this compound by the enzyme dCMP deaminase.[4][5]
-
Deamination of dCTP: In this pathway, deoxycytidine triphosphate (dCTP) is first deaminated to deoxyuridine triphosphate (dUTP) by dCTP deaminase.[6] Subsequently, dUTP is hydrolyzed to this compound by dUTP pyrophosphatase (dUTPase). This dual-enzyme process is crucial for preventing the misincorporation of uracil (B121893) into DNA.
-
Reduction of UDP: Ribonucleotide reductase (RNR) catalyzes the reduction of uridine (B1682114) diphosphate (B83284) (UDP) to deoxyuridine diphosphate (dUDP). dUDP is then phosphorylated to dUTP, which is subsequently hydrolyzed by dUTPase to yield this compound.[7]
The Conversion of this compound to dTMP: The Thymidylate Synthase Cycle
The sole de novo pathway for the production of dTMP is the reductive methylation of this compound, a reaction catalyzed by the enzyme thymidylate synthase (TS).[1][2] This reaction is essential for DNA synthesis and repair.[8] The methyl group is donated by the cofactor N5,N10-methylenetetrahydrofolate (CH2H4folate), which is oxidized to dihydrofolate (DHF) in the process.[2]
The catalytic mechanism of thymidylate synthase is a complex, multi-step process:
-
Substrate Binding: this compound binds to the active site of TS.[9]
-
Nucleophilic Attack: A conserved cysteine residue in the active site performs a nucleophilic attack on the C6 position of the uracil ring of this compound, forming a covalent intermediate.[2][9]
-
Ternary Complex Formation: The cofactor, CH2H4folate, binds to this enzyme-dUMP covalent complex.
-
Methyl Group Transfer: The methylene (B1212753) group from CH2H4folate is transferred to the C5 position of the this compound ring.
-
Hydride Transfer: A hydride is transferred from the tetrahydrofolate ring to the newly attached methyl group.[8]
-
Product Release: The covalent bond between the enzyme and the newly formed dTMP is cleaved, and dTMP and DHF are released.
Regulation of Pyrimidine Metabolism
The biosynthesis of pyrimidines is a highly regulated process to ensure balanced nucleotide pools for cellular needs while conserving energy.[10] Regulation occurs primarily through allosteric feedback inhibition of key enzymes.
-
In Animals: The first committed step is catalyzed by the multifunctional enzyme CAD (Carbamoyl-Phosphate Synthetase II, Aspartate Transcarbamoylase, and Dihydroorotase). CAD is allosterically activated by phosphoribosyl pyrophosphate (PRPP) and ATP, and inhibited by the end-products UDP and UTP.[11][12]
-
In Bacteria: The regulatory control point is Aspartate Transcarbamoylase (ATCase). ATCase is inhibited by the downstream product CTP and, in the presence of CTP, also by UTP.[13][14][15] It is activated by the purine (B94841) nucleotide ATP, which serves to balance the pools of purines and pyrimidines.[16]
The activity of dCMP deaminase is also allosterically regulated, being activated by dCTP and inhibited by dTTP, further ensuring a balanced supply of precursors for DNA synthesis.[4][17]
Quantitative Data
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | Effector | Effect |
| Thymidylate Synthase | Human (recombinant) | This compound | 3.6 ± 0.4 | 6.7 ± 0.2 | - | - |
| Thymidylate Synthase | E. coli | This compound | 5.8 ± 0.5 | 6.0 ± 0.2 | - | - |
| dCMP Deaminase | Chlorovirus PBCV-1 | dCMP | 1000 | 110 | dCTP | Activator |
| dCMP Deaminase | Chlorovirus PBCV-1 | dCMP | - | - | dTTP | Inhibitor |
| dCTP Deaminase | Human (CDADC1) | dCTP | 140 ± 10 | 3.5 ± 0.1 | - | - |
| dCTP Deaminase | E. coli | dCTP | - | - | dTTP/dUTP | Inhibitor |
Data compiled from various sources.[3][17][18][19] Note that kinetic parameters can vary based on assay conditions.
Table 2: Intracellular Concentrations of dNTPs in Various Cell Lines
| Cell Line | dATP | dCTP | dGTP | dTTP |
| (pmol/106 cells) | (pmol/106 cells) | (pmol/106 cells) | (pmol/106 cells) | |
| K562 | 14.8 ± 1.2 | 22.5 ± 2.1 | 5.1 ± 0.5 | 32.7 ± 3.5 |
| NB4 | 10.2 ± 1.5 | 15.1 ± 1.8 | 3.9 ± 0.6 | 25.4 ± 3.1 |
| ML-1 | 12.5 ± 1.1 | 18.9 ± 2.0 | 4.5 ± 0.4 | 28.9 ± 2.9 |
| MV4-11 | 9.8 ± 0.9 | 14.2 ± 1.5 | 3.5 ± 0.3 | 23.1 ± 2.5 |
| THP-1 | 11.1 ± 1.3 | 16.8 ± 1.9 | 4.1 ± 0.5 | 26.3 ± 2.8 |
Data from a study using an LC-MS/MS method.[20] Intracellular concentrations of this compound and dUTP are generally much lower and often below the limit of detection in non-perturbed cells.
Clinical Significance and Drug Development
The essential role of the this compound-to-dTMP conversion in DNA synthesis makes thymidylate synthase a prime target for anticancer drugs.[2][8] By inhibiting TS, these drugs deplete the cellular pool of dTMP, leading to an accumulation of this compound and dUTP. This imbalance results in the misincorporation of uracil into DNA, which triggers DNA damage and ultimately leads to "thymineless death" in rapidly proliferating cancer cells.[21]
The most well-known class of TS inhibitors are the fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU). 5-FU is a prodrug that is metabolically converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (Fthis compound). Fthis compound is a potent suicide inhibitor of TS, forming a stable ternary complex with the enzyme and CH2H4folate, thereby blocking the binding of this compound.[22]
Experimental Protocols
Thymidylate Synthase Activity Assay (Tritium Release Method)
This assay measures TS activity by quantifying the release of tritium (B154650) (³H) into water from [5-³H]this compound during its conversion to dTMP.[23][24][25]
Principle: The hydrogen atom at the C5 position of the this compound uracil ring is displaced during the methylation reaction. By using [5-³H]this compound as a substrate, this displaced tritium is released into the aqueous reaction buffer as ³H₂O. The radioactive product (³H₂O) can be separated from the unreacted radioactive substrate ([5-³H]this compound) and the amount of released tritium is proportional to the enzyme activity.
Detailed Methodology:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 200 mM TRIS, 100 mM NaF, 15 mM CMP, 20 mM 2-mercaptoethanol, pH 7.4).[25]
-
Homogenize the suspension on ice and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to obtain the cytosolic extract (supernatant).
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, cell lysate (containing a known amount of protein), and the cofactor N5,N10-methylenetetrahydrofolate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, [5-³H]this compound.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding an equal volume of cold activated charcoal suspension (e.g., 5% charcoal in 0.1 M HCl) to adsorb the unreacted [5-³H]this compound.[26]
-
Vortex and incubate on ice for 10-20 minutes.
-
Centrifuge at high speed to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer a known volume of the supernatant (containing the ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific activity of TS (e.g., in pmol of ³H released per mg of protein per hour) by comparing the sample counts to a standard curve of known [³H]H₂O radioactivity.
-
Quantification of Intracellular dNTPs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of intracellular dNTPs.[20][27][28]
Principle: Cellular metabolites are extracted and separated using high-performance liquid chromatography (HPLC). The separated dNTPs are then ionized and detected by a tandem mass spectrometer based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.
Detailed Methodology:
-
Cell Extraction:
-
Rapidly harvest a known number of cells (e.g., 10 x 10⁶) and quench metabolic activity by washing with ice-cold PBS.[20]
-
Extract the nucleotides by adding a cold extraction solvent (e.g., 60-80% methanol (B129727) or an acid like trichloroacetic acid).
-
Incubate on ice to allow for complete cell lysis and protein precipitation.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the nucleotides.
-
-
Sample Preparation:
-
Dry the supernatant, for example, using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.
-
Include internal standards (e.g., stable isotope-labeled dNTPs) to correct for extraction losses and matrix effects.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto an HPLC system. Separation is often achieved using a porous graphitic carbon or a similar reverse-phase column with a gradient elution.[27][29] A typical mobile phase could consist of ammonium (B1175870) acetate (B1210297) in water and ammonium hydroxide (B78521) in acetonitrile.[29]
-
Mass Spectrometry: The eluent from the HPLC is directed to the mass spectrometer, typically a triple quadrupole instrument.
-
The instrument is operated in negative ion mode using electrospray ionization (ESI).
-
dNTPs are quantified using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the parent dNTP) is selected and fragmented, and a specific product ion is monitored. This provides high specificity.
-
-
Data Analysis:
-
Generate standard curves for each dNTP using known concentrations of standards.
-
Quantify the amount of each dNTP in the samples by comparing their peak areas to the standard curves.
-
Normalize the results to the initial cell number to report the concentration in units such as pmol per 10⁶ cells.[20]
-
References
- 1. Modeling allosteric regulation of de novo pyrimidine biosynthesis in Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 3. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCMP Deaminase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. dCTP deaminase - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymidylate synthase - Proteopedia, life in 3D [proteopedia.org]
- 9. Structures of human thymidylate synthase R163K with this compound, Fthis compound and glutathione show asymmetric ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. Cell cycle-dependent regulation of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 13. From feedback inhibition to allostery: the enduring example of aspartate transcarbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In the presence of CTP, UTP becomes an allosteric inhibitor of aspartate transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Allosteric Proteins-ATCase [jove.com]
- 16. CHEM 440 - ATCase [guweb2.gonzaga.edu]
- 17. Chloroviruses encode a bifunctional dCMP-dCTP deaminase that produces two key intermediates in dTTP formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activity and structure of human (d)CTP deaminase CDADC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 26. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 28. benchchem.com [benchchem.com]
- 29. iscrm.uw.edu [iscrm.uw.edu]
The Pivotal Role of Deoxyuridine Monophosphate in DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyuridine monophosphate (dUMP) stands at a critical metabolic crossroads, serving as the direct precursor for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential building block for DNA replication and repair. The enzymatic conversion of this compound to dTMP, catalyzed by thymidylate synthase (TS), is the sole intracellular source of de novo thymidylate. Consequently, this pathway is a well-established target for chemotherapeutic agents. This technical guide provides an in-depth exploration of the function of this compound in DNA replication, detailing its biosynthesis, enzymatic conversion, and the profound consequences of its accumulation. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core metabolic and experimental pathways to support researchers and professionals in drug development.
Introduction
The fidelity of DNA replication is paramount for cellular viability and genetic integrity. This process necessitates a balanced supply of the four deoxyribonucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. Deoxyuridine monophosphate (this compound) is a non-canonical deoxyribonucleotide that plays a central, albeit transient, role in nucleotide metabolism as the immediate precursor to dTMP.[1][2] The methylation of this compound to dTMP is a crucial step, as it distinguishes thymine (B56734) from uracil (B121893), the latter of which is typically found in RNA. The enzyme responsible for this conversion, thymidylate synthase (TS), is a focal point of interest in cancer biology and pharmacology.[3]
Inhibition of TS leads to an accumulation of this compound and its phosphorylated derivative, deoxyuridine triphosphate (dUTP).[4] Elevated dUTP levels can result in the misincorporation of uracil into DNA by DNA polymerases, a form of DNA damage that triggers a complex cellular response.[5][6] This guide delves into the multifaceted role of this compound in DNA replication, the enzymatic pathways governing its metabolism, and the implications for cancer therapy.
Biosynthesis of Deoxyuridine Monophosphate (this compound)
Cells can generate this compound through two primary pathways: the de novo synthesis pathway and the salvage pathway.
De Novo Synthesis
The de novo pathway constructs pyrimidine (B1678525) nucleotides from simple precursor molecules.[7][8] The synthesis of this compound via this route involves a series of enzymatic steps, beginning with the formation of uridine (B1682114) monophosphate (UMP). UMP is then phosphorylated to uridine diphosphate (B83284) (UDP), which is subsequently reduced by ribonucleotide reductase to form deoxyuridine diphosphate (dUDP).[1][9] Finally, dUDP can be converted to this compound. There are three main routes to synthesize this compound from ribonucleotides:
-
From dCTP: dCTP is deaminated to dUTP by dCTP deaminase, followed by the hydrolysis of dUTP to this compound by dUTPase.[10]
-
From dCMP: dCMP is directly deaminated to this compound by dCMP deaminase.[10][11]
-
From UDP: UDP is reduced to dUDP by ribonucleotide reductase, which is then phosphorylated to dUTP. dUTPase then hydrolyzes dUTP to this compound.[10][12]
Salvage Pathway
The salvage pathway recycles pre-existing nucleosides and nucleobases from the degradation of nucleic acids or from extracellular sources.[7][13] In this pathway, deoxyuridine can be phosphorylated by thymidine (B127349) kinase to form this compound.[11][14] This pathway is particularly important in cells that have a limited capacity for de novo synthesis.
The Critical Conversion: this compound to dTMP
The methylation of this compound to dTMP is catalyzed by thymidylate synthase (TS) and is the sole de novo source of thymidylate for DNA synthesis.[4][15][16] This reaction is a critical rate-limiting step in DNA biosynthesis.[15]
The reaction involves the transfer of a methyl group from N⁵,N¹⁰-methylenetetrahydrofolate to the 5-position of the uracil ring of this compound.[15] This process also involves the reduction of the methylene (B1212753) group, with the tetrahydrofolate cofactor being oxidized to dihydrofolate. Dihydrofolate must then be reduced back to tetrahydrofolate by dihydrofolate reductase (DHFR) to participate in another round of synthesis.[14]
Quantitative Data on Key Enzymes
The kinetics of the enzymes involved in this compound metabolism are crucial for understanding the regulation of this pathway and for the development of effective inhibitors.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| Thymidylate Synthase | This compound | 5 | - | Saccharomyces cerevisiae | [7] |
| Thymidylate Synthase | This compound | 1.2 x 10⁻⁵ M | - | Lactobacillus casei | [17] |
| Thymidylate Synthase | This compound | 1.46 - 8.22 | - | Human Colon Cancer Cell Lines | [18] |
| dUTPase | dUTP | 3 x 10⁻⁶ M | 9.17 | HeLa S3 cells | [19] |
| dUTPase | dUTP | ~0.1 | 6 - 9 | Escherichia coli | [8] |
| dUTPase | dUTP | 0.66 | 12.3 | Campylobacter jejuni | [20] |
| Uracil-DNA Glycosylase | Uracil in DNA | - | - | Human/E. coli/HSV-1 | [21] |
Note: kcat values are not always reported in the same units or under the same conditions, hence the variability in the table.
Consequences of this compound/dUTP Accumulation
Uracil Misincorporation into DNA
Inhibition of thymidylate synthase leads to a depletion of dTTP pools and a concomitant accumulation of dUTP.[22][23] DNA polymerases cannot efficiently distinguish between dTTP and dUTP, leading to the misincorporation of uracil into newly synthesized DNA in place of thymine.[5] The extent of uracil incorporation is influenced by the intracellular dUTP/dTTP ratio.[24]
DNA Repair and Strand Breaks
The presence of uracil in DNA is recognized as damage and is targeted for removal by the base excision repair (BER) pathway.[6][25][26] The process is initiated by uracil-DNA glycosylase (UDG), which cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[21][25] This AP site is then processed by other enzymes in the BER pathway, leading to the removal of the baseless sugar and the insertion of the correct nucleotide.
However, in the presence of high dUTP levels, the repair process can become futile. The gap-filling synthesis step of BER may re-incorporate uracil, leading to a cycle of excision and repair that can result in the accumulation of DNA single-strand breaks.[5][27] If two such breaks occur in close proximity on opposite strands, a double-strand break can form, which is a more severe form of DNA damage.[27]
Role in Drug Development
The critical role of the this compound-to-dTMP conversion makes thymidylate synthase a prime target for anticancer drugs.[3]
5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that targets the thymidylate synthesis pathway.[3] 5-FU is a prodrug that is converted intracellularly to several active metabolites, including 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (Fthis compound). Fthis compound is a potent inhibitor of thymidylate synthase.[15] By binding to the enzyme, Fthis compound blocks the conversion of this compound to dTMP, leading to thymidineless death in rapidly dividing cancer cells.[3]
Experimental Protocols
Thymidylate Synthase Activity Assay (Tritium Release Assay)
This protocol is adapted from previously described methods for measuring TS activity.[28][29]
Principle: This assay measures the release of tritium (B154650) (³H) from [5-³H]-dUMP as it is converted to dTMP. The tritium is released into the aqueous solvent and can be quantified by liquid scintillation counting after removal of the unreacted substrate.
Materials:
-
Cell or tissue homogenate
-
Homogenization buffer: 50 mM Tris-HCl (pH 7.3), 2 mM dithiothreitol (B142953) (DTT)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 2 mM DTT
-
Substrate solution: [5-³H]-dUMP (specific activity ~599 GBq/mmol)
-
Cofactor solution: Methylene tetrahydrofolic acid
-
Stop solution: 10% activated charcoal suspension in 4% trichloroacetic acid
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Sample Preparation: Homogenize tissue or cell pellets in ice-cold homogenization buffer. Centrifuge at 105,000 x g for 1 hour at 4°C. Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, cofactor solution, and cytosolic extract. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the [5-³H]-dUMP substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C. Take aliquots at different time points (e.g., 10, 20, and 30 minutes).
-
Stop Reaction: Immediately stop the reaction by adding the aliquot to the charcoal suspension. The charcoal will bind the unreacted [5-³H]-dUMP.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer a portion of the supernatant, which contains the released ³H₂O, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the rate of tritium release and normalize it to the protein concentration to determine the TS activity (e.g., in pmol/min/mg protein).
Quantification of Intracellular Nucleotide Pools by HPLC-MS
This protocol is a generalized procedure based on methods for analyzing nucleotide pools.[14][25][30]
Principle: This method uses High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and quantify intracellular nucleotides.
Materials:
-
Cultured cells
-
Cold extraction solution (e.g., 60% methanol (B129727) or a solution containing acetonitrile, methanol, and water)
-
HPLC system with a suitable column (e.g., C18 reverse-phase or HILIC)
-
Mass spectrometer
-
Nucleotide standards (this compound, dUTP, dTTP, etc.)
Procedure:
-
Cell Harvesting and Extraction: Rapidly harvest cells and quench metabolic activity. Extract the nucleotides using a cold extraction solution.
-
Sample Preparation: Centrifuge the extract to remove cell debris. The supernatant contains the nucleotide pool.
-
HPLC Separation: Inject the sample into the HPLC system. Use an appropriate gradient of mobile phases to separate the different nucleotides based on their physicochemical properties.
-
MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The mass spectrometer is set to detect the specific mass-to-charge ratio of the nucleotides of interest.
-
Quantification: Create a standard curve using known concentrations of nucleotide standards. Quantify the amount of each nucleotide in the sample by comparing its peak area to the standard curve.
Determination of Uracil Content in DNA (Comet Assay Modification)
This is a conceptual protocol based on the principles of the Comet assay and uracil excision.[15]
Principle: The Comet assay (single-cell gel electrophoresis) can be adapted to detect uracil in DNA. By treating the embedded cells with Uracil-DNA Glycosylase (UDG), uracil bases are excised, creating AP sites. These sites are then converted to strand breaks by an AP endonuclease, and the resulting DNA fragmentation is visualized and quantified.
Materials:
-
Single-cell suspension
-
Low-melting-point agarose (B213101)
-
Microscope slides
-
Lysis solution
-
Uracil-DNA Glycosylase (UDG)
-
AP endonuclease
-
Alkaline electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Embedding: Mix the single-cell suspension with low-melting-point agarose and cast it onto a microscope slide.
-
Lysis: Lyse the cells to remove membranes and most proteins, leaving the nuclear DNA embedded in the agarose.
-
Enzymatic Digestion: Treat the slides with UDG to excise uracil bases, followed by treatment with an AP endonuclease to create strand breaks at the resulting AP sites.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then perform electrophoresis. The fragmented DNA will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Quantification: Use image analysis software to measure the amount of DNA in the comet tail relative to the head. The "tail moment" is a common metric used to quantify the level of DNA damage (in this case, indicative of uracil content).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways for the synthesis and conversion of this compound.
Caption: Pathway of uracil misincorporation and subsequent repair.
Caption: Experimental workflow for the thymidylate synthase tritium release assay.
Conclusion
Deoxyuridine monophosphate is a pivotal metabolite in DNA replication, primarily serving as the precursor for dTMP synthesis. The regulation of its metabolism, particularly its conversion by thymidylate synthase, is essential for maintaining the fidelity of DNA replication. Perturbations in this pathway, whether through genetic defects or pharmacological inhibition, can lead to significant DNA damage and cell death, a principle that is effectively exploited in cancer chemotherapy. A thorough understanding of the quantitative aspects of this compound metabolism and the availability of robust experimental protocols are crucial for advancing research and developing novel therapeutic strategies that target this fundamental cellular process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Detection of Genomic Uracil Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Uracil-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymidylate synthetase from Saccharomyces cerevisiae. Purification and enzymic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic characterization of dUTPase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uracil-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A one-step method for quantitative determination of uracil in DNA by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic and thermodynamic characterization of dUTP hydrolysis by Plasmodium falciparum dUTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A kinetic analysis of substrate recognition by uracil-DNA glycosylase from herpes simplex virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Induction of DNA strand breaks is critical to predict the cytotoxicity of gemtuzumab ozogamicin against leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 17. Thymidylate synthetase catalyzed exchange of tritiumfrom [5-3H]-2'-deoxyuridylate for protons of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Purification and properties of the deoxyuridine triphosphate nucleotidohydrolase enzyme derived from HeLa S3 cells. Comparison to a distinct dUTP nucleotidohydrolase induced in herpes simplex virus-infected HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. prospecbio.com [prospecbio.com]
- 24. Abundant Non-canonical dUTP Found in Primary Human Macrophages Drives Its Frequent Incorporation by HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of apoptosis, uracil incorporation, DNA strand breaks, and sister chromatid exchanges under conditions of thymidylate deprivation in a model of BER deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The role of protein dynamics in thymidylate synthase catalysis: Variants of conserved this compound-binding Tyr-261 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Clinical implications of thymidylate synthetase, dihydropyrimidine dehydrogenase and orotate phosphoribosyl transferase activity levels in colorectal carcinoma following radical resection and administration of adjuvant 5-FU chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode | Lund University [lunduniversity.lu.se]
The Biochemical Conversion of dUMP to dTMP: A Cornerstone of DNA Synthesis and a Prime Target in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) represents a critical juncture in cellular metabolism, providing the sole intracellular pathway for the production of one of the four essential building blocks of DNA. The intricate and highly regulated enzymatic machinery governing this conversion has profound implications for cell proliferation, genome integrity, and the development of therapeutic agents, particularly in the field of oncology. This technical guide provides a comprehensive overview of the core biochemical pathway, including detailed enzymatic mechanisms, quantitative kinetic data, experimental protocols, and the complex regulatory networks that control this vital process.
The Core Biochemical Pathway: A Triad of Enzymatic Activity
The conversion of this compound to dTMP is not a singular event but rather a cyclical process involving the coordinated action of three key enzymes: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Serine Hydroxymethyltransferase (SHMT).
Thymidylate Synthase (TS) stands as the central catalyst in this pathway, performing the direct methylation of this compound.[1] This reaction is unique in folate metabolism as it involves both the transfer of a one-carbon unit from N5,N10-methylenetetrahydrofolate (CH2-THF) and the subsequent reduction of this cofactor to 7,8-dihydrofolate (DHF).[1] The enzyme, typically a homodimer of 30-35 kDa subunits, utilizes a conserved cysteine residue in its active site to form a covalent intermediate with this compound, facilitating the methyl transfer.[1]
Dihydrofolate Reductase (DHFR) is essential for regenerating the tetrahydrofolate (THF) pool. It catalyzes the NADPH-dependent reduction of DHF, the product of the TS reaction, back to THF.[2] This step is crucial for maintaining the supply of reduced folates necessary for continued dTMP synthesis and other one-carbon metabolic processes.[3]
Serine Hydroxymethyltransferase (SHMT) replenishes the one-carbon donor, CH2-THF. This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the reversible conversion of serine and THF to glycine (B1666218) and CH2-THF.[4] This reaction provides the primary source of one-carbon units for dTMP synthesis.[5]
Below is a diagram illustrating the interconnectedness of these enzymatic reactions.
Quantitative Analysis: Enzyme Kinetics and Metabolite Concentrations
The efficiency and regulation of the this compound to dTMP pathway are dictated by the kinetic properties of its constituent enzymes and the intracellular concentrations of substrates and products.
Enzyme Kinetic Parameters
The following tables summarize the kinetic parameters for human Thymidylate Synthase, Dihydrofolate Reductase, and Serine Hydroxymethyltransferase. It is important to note that these values can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.
Table 1: Kinetic Parameters of Human Thymidylate Synthase (TS)
| Substrate/Cofactor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound | 3 - 10 | 5 - 10 | 5 x 105 - 3.3 x 106 | [6][7] |
| (6R)-CH2-THF | 10 - 30 | 5 - 10 | 1.7 x 105 - 1 x 106 | [6][7] |
Table 2: Kinetic Parameters of Human Dihydrofolate Reductase (DHFR)
| Substrate/Cofactor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Dihydrofolate (DHF) | 0.1 - 1.0 | 12 - 30 | 1.2 x 107 - 3 x 108 | [8][9] |
| NADPH | 1 - 5 | 12 - 30 | 2.4 x 106 - 3 x 107 | [8][9] |
Table 3: Kinetic Parameters of Human Serine Hydroxymethyltransferase (SHMT1 - cytosolic, SHMT2 - mitochondrial)
| Enzyme | Substrate/Cofactor | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| SHMT1 | L-Serine | 0.5 - 2.0 | 20 - 40 | 1 x 104 - 8 x 104 | [10][11] |
| Tetrahydrofolate | 0.05 - 0.2 | 20 - 40 | 1 x 105 - 8 x 105 | [10][11] | |
| SHMT2 | L-Serine | 0.2 - 0.8 | 1 - 5 | 1.25 x 103 - 2.5 x 104 | [10][11] |
| Tetrahydrofolate | 0.1 - 0.4 | 1 - 5 | 2.5 x 103 - 5 x 104 | [10][11] |
Intracellular Metabolite Concentrations
The intracellular concentrations of the substrates and products of this pathway are tightly regulated and can fluctuate based on the cell cycle stage and metabolic state. The table below provides approximate concentration ranges reported in various mammalian cell types.
Table 4: Approximate Intracellular Concentrations of Key Metabolites
| Metabolite | Concentration Range | Cell Type/Condition | Reference |
| This compound | Low, often undetectable | Varies | [12] |
| dTMP | Varies with cell cycle | Varies | [12] |
| Tetrahydrofolate (THF) | 1 - 10 µM | Mammalian cells | [4][13] |
| Dihydrofolate (DHF) | Low, tightly regulated | Mammalian cells | [14] |
| 5,10-Methylene-THF | 2 pmol/mg protein | MCF-7 cells | [13] |
| Serine | 0.5 - 2 mM | Varies | [3][15] |
| Glycine | 0.2 - 1 mM | Varies | [3][16] |
Regulatory Mechanisms: Orchestrating dTMP Synthesis
The synthesis of dTMP is intricately regulated at multiple levels to ensure a balanced supply of nucleotides for DNA replication and repair, particularly during the S phase of the cell cycle.
Transcriptional Regulation
The expression of the genes encoding TS and DHFR is cell cycle-dependent, with a significant increase at the G1/S boundary.[15][17] This is primarily mediated by the E2F family of transcription factors , which are, in turn, controlled by the retinoblastoma (Rb) tumor suppressor protein.[15] In quiescent cells, hypophosphorylated Rb binds to E2F, repressing transcription. As cells progress into the S phase, Rb is phosphorylated by cyclin-dependent kinases (CDKs), releasing E2F to activate the transcription of genes required for DNA synthesis, including TYMS and DHFR.[15] The transcription factor Sp1 also plays a crucial role in maintaining the basal and regulated expression of the DHFR gene.[1]
The expression of SHMT2 has been shown to be regulated by the NRF2-ATF4 signaling pathway , which is involved in the cellular response to oxidative stress.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Endothelial human dihydrofolate reductase low activity limits vascular tetrahydrobiopterin recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trafficking of Intracellular Folates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymdb.ca [ymdb.ca]
- 6. Serum 5-Methyltetrahydrofolate Status Is Associated with One-Carbon Metabolism-Related Metabolite Concentrations and Enzyme Activity Indicators in Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 8. Cytosolic localization and in vitro assembly of human de novo thymidylate synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid measurement of intracellular unbound drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular metabolism of 5-methyltetrahydrofolate and 5-formyltetrahydrofolate in a human breast-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The intracellular content of dihydrofolate reductase: possibilities for control and implications for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. 5,10-methenyltetrahydrofolate synthetase deficiency causes a neurometabolic disorder associated with microcephaly, epilepsy, and cerebral hypomyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 18. pnas.org [pnas.org]
An In-depth Technical Guide to Deoxyuridine Monophosphate (dUMP): Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyuridine monophosphate (dUMP), a central molecule in nucleotide metabolism, serves as the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP), an essential component of DNA. The enzymatic conversion of this compound to dTMP, catalyzed by thymidylate synthase, represents a critical and rate-limiting step in DNA biosynthesis, making it a key target for cancer chemotherapy. This guide provides a comprehensive overview of the structure, chemical properties, and biological role of this compound, along with detailed experimental protocols for its study.
Chemical Structure and Properties
Deoxyuridine monophosphate is a deoxyribonucleotide composed of a deoxyribose sugar, a uracil (B121893) nucleobase, and a single phosphate (B84403) group attached to the 5' carbon of the sugar.
Quantitative Chemical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₃N₂O₈P | [1] |
| Molecular Weight | 308.18 g/mol | [1] |
| pKa (Phosphate Group) | ~1 (first dissociation), ~6.0-6.4 (second dissociation) | [2][3] |
| pKa (Uracil Moiety) | ~9.3-9.5 | [2][4] |
| Solubility (Disodium Salt) | 50 mg/mL in water | [5] |
Biological Role and Signaling Pathways
The primary biological significance of this compound lies in its role as the substrate for thymidylate synthase in the de novo synthesis of dTMP. This reaction is the sole intracellular source of thymidine (B127349) nucleotides, which are crucial for DNA replication and repair.
The thymidylate synthesis pathway is a central process in nucleotide metabolism. It begins with the conversion of uridine (B1682114) monophosphate (UMP) to deoxyuridine diphosphate (B83284) (dUDP), which is then dephosphorylated to this compound. Thymidylate synthase then catalyzes the methylation of this compound to dTMP, using N⁵,N¹⁰-methylenetetrahydrofolate as the methyl donor.
Experimental Protocols
The study of this compound and its metabolic pathway is crucial for understanding cell proliferation and for the development of therapeutic agents. Below are detailed methodologies for the quantification of this compound and the assay of thymidylate synthase activity.
Quantification of Intracellular this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the extraction and quantification of this compound from cultured cells.
3.1.1. Materials and Reagents
-
Cultured cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
60% methanol (B129727), pre-chilled to -20°C
-
Internal standard (e.g., a stable isotope-labeled this compound)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0
-
Mobile Phase B: 100% Methanol
-
This compound standard solutions of known concentrations
3.1.2. Sample Preparation
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Extraction: Add a defined volume of pre-chilled 60% methanol to the cell pellet. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume of Mobile Phase A.
3.1.3. HPLC Analysis
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A at a constant flow rate.
-
Injection: Inject a defined volume of the reconstituted sample onto the column.
-
Elution: Use a gradient elution program, starting with 100% Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the nucleotides.
-
Detection: Monitor the absorbance at 260 nm.
-
Quantification: Identify the this compound peak based on its retention time compared to the this compound standard. Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve, normalizing to the internal standard.
Spectrophotometric Assay of Thymidylate Synthase Activity
This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the reaction.
3.2.1. Materials and Reagents
-
Purified thymidylate synthase or cell lysate containing the enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl₂, and 10 mM β-mercaptoethanol
-
This compound solution
-
N⁵,N¹⁰-methylenetetrahydrofolate (CH₂-THF) solution
-
Spectrophotometer capable of reading at 340 nm
3.2.2. Assay Procedure
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the Assay Buffer, this compound, and CH₂-THF.
-
Enzyme Addition: Initiate the reaction by adding a known amount of thymidylate synthase or cell lysate to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time.
-
Rate Calculation: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Activity Calculation: Calculate the enzyme activity using the molar extinction coefficient of DHF at 340 nm.
References
Cellular Regulation of dUMP Pools: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Synthesis, Degradation, and Pharmacological Modulation of a Critical DNA Precursor
Deoxyuridine monophosphate (dUMP) stands at a critical metabolic crossroads, serving as the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP), an essential building block for DNA replication and repair. The tightly regulated intracellular concentration of this compound is paramount for maintaining genomic integrity. Dysregulation of this compound pools is implicated in various pathological states, including cancer, and is a key target for several chemotherapeutic agents. This technical guide provides a comprehensive overview of the cellular mechanisms governing this compound homeostasis, detailed experimental protocols for its study, and quantitative data to support further research and drug development in this area.
The Metabolic Nexus: this compound Synthesis and Degradation Pathways
The cellular this compound pool is maintained through a delicate balance of multiple synthesis and degradation pathways, involving a series of key enzymes. These pathways can be broadly categorized as de novo synthesis, where this compound is created from simpler precursors, and salvage pathways, which recycle existing nucleosides and nucleotides.
De Novo Synthesis of this compound
There are three primary routes for the de novo synthesis of this compound:
-
The dCMP Deaminase Pathway: In eukaryotes and gram-positive bacteria, the most common pathway involves the deamination of deoxycytidine monophosphate (dCMP) to this compound, a reaction catalyzed by dCMP deaminase (DCTD) .[1] This enzyme is subject to allosteric regulation, being activated by dCTP and inhibited by dTTP, thus ensuring a balanced supply of pyrimidine (B1678525) nucleotides.[2][3][4][5]
-
The dCTP Deaminase Pathway: Gram-negative bacteria, such as E. coli, primarily utilize a pathway initiated by dCTP deaminase (Dcd) , which converts deoxycytidine triphosphate (dCTP) to deoxyuridine triphosphate (dUTP).[1] Subsequently, dUTP pyrophosphatase (dUTPase or DUT) hydrolyzes dUTP to this compound and pyrophosphate.[1][6] This pathway accounts for approximately 75-80% of the de novo this compound synthesis in E. coli.
-
The Ribonucleotide Reductase Pathway: This pathway begins with the reduction of either uridine (B1682114) diphosphate (B83284) (UDP) or uridine triphosphate (UTP) to their deoxy forms (dUDP or dUTP) by ribonucleotide reductase (RNR) .[1] If dUDP is formed, it is subsequently phosphorylated to dUTP. Finally, dUTPase hydrolyzes dUTP to generate this compound.[1]
Salvage Pathways
Cells can also generate this compound through salvage pathways that recycle deoxyuridine. Deoxyuridine can be phosphorylated by thymidine kinase (TK) to form this compound. This pathway is particularly important for cells to utilize exogenous deoxyuridine or deoxyuridine produced from the breakdown of DNA.
Consumption of this compound
The primary fate of this compound is its conversion to dTMP through a methylation reaction catalyzed by thymidylate synthase (TS) .[7] This reaction is a critical step in DNA synthesis and is a major target for cancer chemotherapy.
Key Enzymes and Their Regulation
The enzymes involved in this compound metabolism are tightly regulated to ensure a balanced supply of nucleotides for DNA synthesis while preventing the accumulation of potentially mutagenic intermediates like dUTP.
dCMP Deaminase (DCTD)
-
Function: Catalyzes the conversion of dCMP to this compound.[8]
-
Regulation: Allosterically activated by dCTP and inhibited by dTTP.[2][3][4][5] This feedback mechanism is crucial for maintaining the appropriate ratio of pyrimidine deoxyribonucleotides.
dCTP Deaminase (Dcd)
-
Function: Converts dCTP to dUTP, a key step in the primary this compound synthesis pathway in gram-negative bacteria.[1]
-
Regulation: The activity of this enzyme can be influenced by the intracellular concentrations of its substrate, dCTP.
dUTP Pyrophosphatase (dUTPase)
-
Function: Hydrolyzes dUTP to this compound and pyrophosphate, thereby preventing the misincorporation of uracil (B121893) into DNA and providing the substrate for thymidylate synthase.[6]
-
Regulation: Its activity is crucial for maintaining a low dUTP/dTTP ratio.
Thymidylate Synthase (TS)
-
Function: Catalyzes the methylation of this compound to form dTMP, using 5,10-methylenetetrahydrofolate as a methyl donor.[7]
-
Regulation: The activity of TS is a critical determinant of the rate of DNA synthesis and is a primary target for chemotherapeutic drugs like 5-fluorouracil.
Quantitative Data on Enzyme Kinetics and Nucleotide Pools
Understanding the quantitative aspects of this compound metabolism is essential for developing effective therapeutic strategies. The following tables summarize key kinetic parameters of the enzymes involved and the intracellular concentrations of this compound in various cell types.
Enzyme Kinetic Parameters
| Enzyme | Organism/Source | Substrate | Km (µM) | Vmax or kcat | Allosteric Activators | Allosteric Inhibitors | Reference(s) |
| dCMP Deaminase | Human (Leukemia CCRF-CEM cells) | dCMP | exhibits sigmoidal kinetics | - | dCTP | dTTP | [9] |
| dCMP Deaminase | Human (HeLa cells) | dCMP | - | - | dCTP (10-fold increase) | dTTP (50% inhibition at 1.5 µM) | [10] |
| dCTP Deaminase (CDADC1) | Human | dCTP | Khalf = 160 ± 20 | kcat = 1.3 ± 0.05 s-1 | - | - | [1] |
| dCTP Deaminase (CDADC1) | Human | dCMP | Khalf = 400 ± 100 | kcat = 0.03 ± 0.004 s-1 | - | - | [1] |
| dUTPase | Human | dUTP | 2.5 | - | - | - | [6] |
| dUTPase | Dugesia ryukyuensis | dUTP | 4.0 | 20.2 µM s-1 | - | - | [11] |
| Thymidylate Synthase | Human (recombinant) | This compound | - | - | - | - | [9] |
Intracellular this compound Concentrations
| Cell Line | Cell Type | Condition | This compound Concentration (pmol/106 cells) | Reference(s) |
| HCT116 | Human Colon Cancer | Log-phase growth | Not explicitly quantified, but detectable | [12] |
| P1534 | Mouse Ascites Tumor | Untreated | Baseline levels | [13][14] |
| S-180 | Mouse Sarcoma | Untreated | Low baseline | [15] |
| Hep-2 | Human Laryngeal Carcinoma | Untreated | Low baseline | [15] |
| HEK-EV | Human Embryonic Kidney | Untreated | 1.21 ± 0.07 (intracellular space in µl/106 cells) | [16] |
| HEK-OCT1 | Human Embryonic Kidney | Untreated | 1.25 ± 0.06 (intracellular space in µl/106 cells) | [16] |
Effects of Chemotherapeutic Agents on this compound Pools
| Drug | Cell Line | Concentration | Treatment Duration | Effect on this compound/dNTP Pools | Reference(s) |
| 5-Fluorouracil | P1534 (ascites tumor) | 50 or 100 mg/kg | Various | Progressive accumulation of this compound | [13][14][17] |
| 5-Fluorouracil | S-180 | > 3 µM | 3 hours | Significant increase in this compound | [15] |
| 5-Fluorouracil | Hep-2 | > 30 µM | 3 hours | Significant increase in this compound | [15] |
| 5-Fluorodeoxyuridine | HCT116 | 2 µM | 6 hours | 90% depletion of dTTP, 75% reduction in dCTP, 55% reduction in dGTP | [12] |
| Methotrexate (B535133) | Human Lymphocytes | - | - | Fall in dTTP pool (38-88%), rise in dATP pool (24-185%) | [18] |
| Methotrexate | CEM (T cell line) | 1 µM | - | Almost complete block of de novo purine (B94841) synthesis | [19] |
| Methotrexate | Normal T cells | 1 µM | - | >50% reduction in de novo adenosine (B11128) and guanosine (B1672433) pools | [19] |
Experimental Protocols
Accurate measurement of this compound pools and the activity of related enzymes is crucial for research in this field. The following sections provide detailed methodologies for key experiments.
Quantification of Intracellular this compound Pools by LC-MS/MS
Principle: This method utilizes liquid chromatography to separate intracellular nucleotides, followed by tandem mass spectrometry for sensitive and specific quantification of this compound.
Protocol:
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency (typically 80-90%).
-
For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest cells by scraping in a minimal volume of ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.
-
Count cells to determine the cell number per sample.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in 500 µL of ice-cold 80% methanol.
-
Vortex vigorously for 1 minute.
-
Incubate on dry ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of the initial mobile phase.
-
Inject a defined volume (e.g., 5-10 µL) onto a reverse-phase or HILIC column.
-
Use a gradient elution with appropriate mobile phases (e.g., an aqueous phase with an ion-pairing agent or buffer and an organic phase like acetonitrile).
-
Couple the LC system to a triple quadrupole mass spectrometer operating in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound (e.g., m/z 307.0 -> m/z 79.0).
-
Quantify this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
-
-
Data Normalization:
-
Normalize the quantified this compound amount to the cell number to obtain the concentration in pmol/106 cells.
-
dCMP Deaminase Activity Assay
Principle: This spectrophotometric assay measures the decrease in absorbance at 287 nm as dCMP is converted to this compound.
Protocol:
-
Enzyme Preparation:
-
Prepare a cell lysate or purified enzyme solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT).
-
-
Reaction Mixture:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
2 mM DTT
-
Varying concentrations of dCMP (substrate)
-
(Optional) Allosteric effectors: dCTP (activator) or dTTP (inhibitor) at desired concentrations.
-
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the decrease in absorbance at 287 nm for a set period (e.g., 10-20 minutes) using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Determine the kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation or a sigmoidal model for allosteric enzymes.
-
dUTPase Activity Assay
Principle: This assay measures the release of inorganic pyrophosphate (PPi) from the hydrolysis of dUTP, which is then quantified using a Malachite Green-based colorimetric method.
Protocol:
-
Enzyme Preparation:
-
Prepare a cell lysate or purified enzyme solution.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing 75 mM HEPES pH 7.5, 250 mM NaCl, and 5 mM MgCl2.
-
Add 0.01 U of inorganic pyrophosphatase to the reaction buffer to convert PPi to two molecules of inorganic phosphate (B84403) (Pi).
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme preparation to the reaction buffer.
-
Initiate the reaction by adding varying concentrations of dUTP.
-
Incubate at 37°C.
-
At different time points, stop the reaction by adding a Malachite Green development solution.
-
After a 10-minute incubation at room temperature, measure the absorbance at 630 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a phosphate standard.
-
Calculate the amount of Pi produced in each reaction.
-
Determine the initial velocity of the reaction and calculate the kinetic parameters (Km and Vmax).[9]
-
Visualizing the Regulatory Network
The intricate relationships between the various components of this compound metabolism can be visualized using diagrams. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Signaling Pathways in this compound Metabolism
Figure 1: Overview of this compound synthesis and consumption pathways.
Experimental Workflow for this compound Quantification
Figure 2: Workflow for quantifying intracellular this compound pools.
Allosteric Regulation of dCMP Deaminase
Figure 3: Allosteric regulation of dCMP deaminase activity.
Conclusion
The cellular regulation of this compound pools is a complex and highly orchestrated process that is fundamental to genome stability. A thorough understanding of the enzymes, pathways, and regulatory mechanisms involved is critical for researchers in molecular biology, oncology, and pharmacology. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists and drug development professionals seeking to further investigate this compound metabolism and exploit its therapeutic potential. Future research in this area will likely focus on the development of more specific inhibitors for the key enzymes and a deeper understanding of the crosstalk between this compound metabolism and other cellular processes.
References
- 1. pnas.org [pnas.org]
- 2. Some physical and kinetic properties of deoxycytidylate deaminase from normal and virus-infected mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on identifying the allosteric binding sites of deoxycytidylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structures of Streptococcus mutans 2'-deoxycytidylate deaminase and its complex with substrate analog and allosteric regulator dCTP x Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of human liver aldehyde dehydrogenase by the isoflavone prunetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of normal adjacent to tumor transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing chemotherapy dosing strategies in a spatial cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic behaviour and allosteric regulation of human deoxycytidylate deaminase derived from leukemic cells [pubmed.ncbi.nlm.nih.gov]
- 10. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.maths.ox.ac.uk [people.maths.ox.ac.uk]
- 12. imtm.cz [imtm.cz]
- 13. A single high-dose irradiation changes accumulation of methotrexate and gene expression levels of SLC and ABC transporters in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. Colon Cancer Cells Gene Expression Signature As Response to 5- Fluorouracil, Oxaliplatin, and Folinic Acid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Massively parallel pooled screening reveals genomic determinants of nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oaepublish.com [oaepublish.com]
- 19. Frontiers | A single high-dose irradiation changes accumulation of methotrexate and gene expression levels of SLC and ABC transporters in cancer cells [frontiersin.org]
The Double-Edged Sword: dUMP's Role in Uracil Misincorporation and Genomic Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The presence of uracil (B121893) in DNA, a base normally restricted to RNA, represents a significant threat to genomic stability. One of the primary mechanisms for this anomaly is the misincorporation of deoxyuridine monophosphate (dUMP), derived from deoxyuridine triphosphate (dUTP), in place of thymidine (B127349) monophosphate (dTMP) during DNA replication. This event, driven by fluctuations in cellular dUTP/dTTP pools, triggers a cascade of repair processes that, while essential, can themselves be a source of DNA damage if overwhelmed or dysregulated. This technical guide provides a comprehensive overview of the molecular pathways governing this compound's contribution to uracil misincorporation, the intricate enzymatic repair mechanisms, and the profound consequences for cellular health and disease. Detailed experimental protocols for the quantification and mapping of genomic uracil are provided, alongside quantitative data and visual representations of the key pathways to serve as a valuable resource for researchers in molecular biology, oncology, and drug development.
Introduction: The Problem of Uracil in DNA
Uracil can appear in the genome through two principal routes: the deamination of cytosine to form a U:G mismatch, and the misincorporation of dUTP opposite adenine (B156593) to create a U:A pair.[1] While cytosine deamination is a direct mutagenic event leading to C-to-T transition mutations if not repaired, the misincorporation of this compound is not inherently mutagenic as uracil, like thymine, base-pairs with adenine.[2] However, the cell employs a robust surveillance and repair system to remove uracil from DNA, regardless of its origin. The primary pathway for this is Base Excision Repair (BER), a multi-enzyme process that can, under conditions of high uracil load, lead to the formation of DNA strand breaks, chromosomal instability, and ultimately, apoptosis or necrosis.[3][4]
The gatekeeper controlling the rate of this compound misincorporation is the cellular dUTP:dTTP ratio.[4] This ratio is dynamically regulated by a network of enzymes involved in nucleotide metabolism, with dUTP pyrophosphatase (dUTPase) playing a central role in minimizing cellular dUTP pools.[5][6] Perturbations in this delicate balance, whether through genetic defects, nutritional deficiencies (e.g., folate deficiency), or chemotherapeutic intervention, can lead to a dramatic increase in uracil misincorporation, with significant pathological consequences.[7][8]
The Metabolic Nexus: dUTP and dTTP Biosynthesis
The intracellular concentrations of dUTP and dTTP are tightly controlled to ensure the fidelity of DNA replication. The pathways governing their synthesis and degradation are interconnected, highlighting the cell's intricate mechanisms for maintaining genomic integrity.
dot
Caption: Deoxyribonucleotide metabolism and the central role of dUTPase.
Key Enzymes and Regulatory Control
-
dUTP Pyrophosphatase (dUTPase): This enzyme is the primary regulator of cellular dUTP levels. It catalyzes the hydrolysis of dUTP to this compound and pyrophosphate, serving a dual function: it prevents the accumulation of dUTP, thereby minimizing its incorporation into DNA, and it provides the this compound substrate necessary for the de novo synthesis of dTMP.[5][6]
-
Thymidylate Synthase (TYMS): TYMS catalyzes the conversion of this compound to dTMP, a rate-limiting step in the de novo synthesis of dTTP. This reaction requires N(5),N(10)-methylenetetrahydrofolate as a cofactor, linking thymidylate synthesis to folate metabolism.[9]
-
Ribonucleotide Reductase (RNR): RNR is responsible for the conversion of ribonucleoside diphosphates to their deoxyribonucleoside diphosphate counterparts, providing the precursors for all deoxynucleotide triphosphates.
-
dCMP Deaminase: This enzyme converts dCMP to this compound, contributing to the this compound pool for thymidylate synthesis.
Quantitative Insights into Uracil Misincorporation
The frequency of uracil misincorporation is a direct consequence of the intracellular dUTP/dTTP ratio and the kinetic properties of the enzymes involved in DNA replication and repair. The following tables summarize key quantitative data from the literature.
Table 1: Cellular dUTP and dTTP Concentrations and Ratios
| Cell Type | Condition | dUTP Concentration (µM) | dTTP Concentration (µM) | dUTP/dTTP Ratio | Reference(s) |
| Human PBMCs | Normal | 12.0 | 16.0 | 0.75 | [4] |
| Human Primary Macrophages | Normal | 2.9 | ~0.05 | 58 | [4] |
| HT29 Human Colon Carcinoma | Untreated | Undetectable | - | - | [9] |
| HT29 Human Colon Carcinoma | ZD1694 (TS inhibitor) treated | Markedly increased | Markedly decreased | Increased | [9] |
| Mycobacterium smegmatis | Wild-type | ~0.2 (pmol/10⁸ cells) | ~4.5 (pmol/10⁸ cells) | ~0.04 | [10] |
| Mycobacterium smegmatis | dUTPase inactive | ~4.0 (pmol/10⁸ cells) | ~4.0 (pmol/10⁸ cells) | ~1.0 | [10] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹M⁻¹) | Reference(s) |
| dUTPase | E. coli | dUTP·Mg | ~0.1 | 6-9 | ~1 x 10⁸ | [11] |
| dUTPase | E. coli | dCTP | - | - | ~1 x 10³ | [11] |
| dUTPase | Plasmodium falciparum | dUTP·Mg | - | - | - | [12] |
| dUTPase | Plasmodium falciparum | dUTP (EDTA) | - | 105-fold decrease | - | [12] |
| dUTPase | Leishmania major | dUTP | 2.11 | 49 | 2.3 x 10⁷ | [13] |
| dUTPase | Leishmania major | dUDP | 62.70 | 65 | 1 x 10⁶ | [13] |
| dUTPase | Saccharomyces cerevisiae | dUTP | 1-500 | - | - | [14] |
Table 3: Uracil Content in Genomic DNA
| Organism/Cell Type | Genotype/Condition | Uracil Content (Uracils/10⁶ bases) | Reference(s) |
| E. coli | dut-1 ung-1 | 3000-8000 | [15] |
| Human Lymphoblastoid Cells | UNG functional | ~0.06 - 0.1 | [16] |
| Human Lymphoblastoid Cells | UNG dysfunctional | 11-fold higher | [16] |
| Mouse Embryonic Fibroblasts | Ung+/+ | ~0.06 - 0.1 | [16] |
| Mouse Embryonic Fibroblasts | Ung-/- | 5-fold higher | [16] |
The Cellular Response: Base Excision Repair of Uracil
The primary mechanism for removing uracil from DNA is the Base Excision Repair (BER) pathway. This multi-step process involves a series of enzymes that recognize and excise the uracil base, process the resulting abasic site, and synthesize a new DNA patch.
dot
Caption: The Base Excision Repair (BER) pathway for uracil removal.
Key Enzymes of the BER Pathway
-
Uracil-DNA Glycosylases (UDGs): Several UDGs exist in mammalian cells, including UNG, SMUG1, TDG, and MBD4.[1] UNG is the major enzyme responsible for removing uracil resulting from this compound misincorporation.[1] These enzymes cleave the N-glycosidic bond between the uracil base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[17]
-
AP Endonuclease 1 (APE1): APE1 cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) moiety.[18]
-
DNA Polymerase β (Pol β): In short-patch BER, Pol β inserts a single nucleotide and then removes the 5'-dRP group via its lyase activity.[18]
-
DNA Polymerases δ and ε (Pol δ/ε) and PCNA: In long-patch BER, these polymerases, in conjunction with Proliferating Cell Nuclear Antigen (PCNA), synthesize a longer stretch of DNA (2-10 nucleotides), displacing the strand containing the 5'-dRP.[2][18]
-
Flap Endonuclease 1 (FEN1): FEN1 removes the displaced 5' flap in long-patch BER.[18]
-
DNA Ligases: DNA Ligase III (in complex with XRCC1) seals the nick in short-patch BER, while DNA Ligase I completes long-patch BER.[14]
The choice between short- and long-patch BER is influenced by factors such as the type of DNA lesion, the cell cycle stage, and the cellular context.[2]
Consequences of Uracil Misincorporation
While the BER pathway is generally efficient, excessive uracil in DNA can lead to detrimental consequences for the cell.
dot
Caption: Pathological consequences of excessive uracil in DNA.
A high load of uracil can saturate the BER machinery, leading to the accumulation of repair intermediates such as AP sites and single-strand breaks (SSBs).[8] If two SSBs occur in close proximity on opposite strands, they can be converted into a highly cytotoxic double-strand break (DSB).[8] The presence of uracil and SSBs can also impede the progression of the replication fork, leading to its collapse and the formation of DSBs.[3] The accumulation of these DNA lesions triggers cell cycle arrest and can ultimately induce programmed cell death (apoptosis) or necrosis.[3][4] This process of "thymineless death" is a key mechanism of action for several chemotherapeutic agents that target thymidylate synthesis.[12][19]
Experimental Protocols for Uracil Detection and Quantification
A variety of methods have been developed to detect and quantify uracil in DNA. The choice of method depends on the specific research question, the required sensitivity, and the available instrumentation.
dot
Caption: Experimental workflow for uracil quantification by LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is considered the gold standard for accurate and sensitive quantification of global uracil content in DNA.[8][16]
Methodology:
-
DNA Isolation and Purification: Isolate high-quality genomic DNA from cells or tissues, ensuring the removal of RNA through RNase treatment.
-
Enzymatic Hydrolysis: Digest the DNA to its constituent deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup/Purification: Purify the deoxyuridine (dUrd) from the digest, often using a preparative HPLC step.[16]
-
LC-MS/MS Analysis: Separate the deoxyribonucleosides by liquid chromatography and detect and quantify dUrd using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantification: Calculate the absolute amount of dUrd by comparing its signal to that of a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₂,¹³C₉]dUrd) added to the sample prior to hydrolysis.
Real-Time PCR-Based Quantification
This method allows for the quantification of uracil within specific genomic regions.[7][20]
Methodology:
-
Principle: This method utilizes a DNA polymerase that is sensitive to uracil in the template strand, such as Pfu polymerase. The presence of uracil causes the polymerase to stall, leading to a reduction in PCR product amplification. A mutant, uracil-insensitive version of the same polymerase is used as a control.
-
DNA Isolation: Isolate genomic DNA from the samples of interest.
-
Real-Time PCR: Perform two parallel real-time PCR reactions for the target genomic region: one with the wild-type (uracil-sensitive) polymerase and one with the mutant (uracil-insensitive) polymerase.
-
Data Analysis: The difference in the quantification cycle (Cq) values between the two reactions is proportional to the number of uracil residues in the amplicon. A standard curve generated from DNA templates with a known number of uracil residues is used for absolute quantification.
Next-Generation Sequencing (NGS) Methods for Uracil Mapping
Several NGS-based methods have been developed to map the genome-wide distribution of uracil at single-nucleotide resolution, such as dU-seq and Ucaps-seq.[8][21][22]
Methodology (Ucaps-seq):
-
Principle: Ucaps-seq utilizes the UdgX protein from Mycobacterium smegmatis, which specifically binds to uracil in DNA and forms a covalent crosslink with the abasic site after uracil excision. This crosslink stalls a high-fidelity DNA polymerase during library preparation.
-
Library Preparation:
-
Isolate and fragment genomic DNA.
-
Ligate sequencing adapters.
-
Denature the DNA to single strands and incubate with UdgX.
-
Capture the UdgX-DNA complexes.
-
Perform primer extension with a high-fidelity polymerase. The polymerase will stall at the UdgX crosslink.
-
-
Sequencing and Analysis: Sequence the resulting library. The 5' ends of the sequencing reads will map to the position immediately adjacent to the uracil residue in the original DNA, allowing for single-nucleotide resolution mapping of uracil.
Preparation of Cell Extracts for In Vitro Repair Assays
In vitro repair assays using cell extracts are invaluable for studying the kinetics and mechanisms of uracil repair.[23]
Methodology:
-
Cell Culture and Harvest: Grow cells to the desired confluency and harvest by scraping or trypsinization.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and allow the cells to swell. Lyse the cells using a Dounce homogenizer or by sonication.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cellular debris and organelles.
-
Supernatant Collection: The resulting supernatant is the whole-cell extract containing the soluble proteins required for DNA repair.
-
Protein Quantification: Determine the protein concentration of the extract using a standard method such as the Bradford assay.
-
Storage: Aliquot the extract and store at -80°C.
Implications for Drug Development
The pathways of uracil metabolism and repair are attractive targets for cancer chemotherapy.
-
Thymidylate Synthase Inhibitors: Drugs like 5-fluorouracil (B62378) (5-FU) and pemetrexed (B1662193) inhibit TYMS, leading to a depletion of dTTP and an accumulation of dUTP.[12][19] This results in massive uracil misincorporation into the DNA of rapidly dividing cancer cells, triggering cell death.
-
dUTPase Inhibition: Inhibiting dUTPase could potentiate the effects of TYMS inhibitors by further increasing the dUTP/dTTP ratio.
-
BER Inhibition: Targeting the BER pathway, for example, by inhibiting UNG or APE1, could also enhance the cytotoxicity of uracil-inducing chemotherapies by preventing the repair of uracil lesions and promoting the accumulation of DNA damage.
Understanding the intricate interplay between this compound metabolism, uracil misincorporation, and DNA repair is crucial for the rational design of novel anticancer therapies and for optimizing existing treatment regimens.
Conclusion
The misincorporation of this compound into DNA is a constant threat to genomic stability that cells have evolved sophisticated mechanisms to counteract. The delicate balance of nucleotide pools, orchestrated by enzymes such as dUTPase, and the efficient removal of uracil by the BER pathway are critical for preventing the deleterious consequences of this aberrant base in DNA. This technical guide has provided a detailed overview of the core molecular mechanisms, quantitative data, and experimental methodologies related to this compound's role in uracil misincorporation. This knowledge is fundamental for researchers and clinicians working to understand the etiology of diseases associated with genomic instability and to develop novel therapeutic strategies that exploit these pathways.
References
- 1. Uracil–DNA glycosylases SMUG1 and UNG2 coordinate the initial steps of base excision repair by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base excision repair - Wikipedia [en.wikipedia.org]
- 3. Escherichia coli uracil- and ethenocytosine-initiated base excision DNA repair: rate-limiting step and patch size distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abundant Non-canonical dUTP Found in Primary Human Macrophages Drives Its Frequent Incorporation by HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dUTP: Definition, Applications, & Industry Uses [excedr.com]
- 6. ffclrp.usp.br [ffclrp.usp.br]
- 7. A one-step method for quantitative determination of uracil in DNA by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Genomic Uracil Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of deoxyuridine triphosphate and thymidine triphosphate in the extracts of thymidylate synthase-inhibited cells using a modified DNA polymerase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP [mdpi.com]
- 11. Kinetic characterization of dUTPase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic and thermodynamic characterization of dUTP hydrolysis by Plasmodium falciparum dUTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic properties and inhibition of the dimeric dUTPase-dUDPase from Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative determination of uracil residues in Escherichia coli DNA: Contribution of ung, dug, and dut genes to uracil avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A robust, sensitive assay for genomic uracil determination by LC/MS/MS reveals lower levels than previously reported - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Standard Operating Procedure for Real-Time PCR Reaction (qPCR) [protocols.io]
- 18. microbenotes.com [microbenotes.com]
- 19. biorxiv.org [biorxiv.org]
- 20. A one-step method for quantitative determination of uracil in DNA by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genome-wide alterations of uracil distribution patterns in human DNA upon chemotherapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Protocols for Preparation of Cellular and Subcellular Extracts - Creative Proteomics [creative-proteomics.com]
Whitepaper: The Core Relationship Between dUMP and Thymidylate Synthase: A Guide for Researchers and Drug Development Professionals
Abstract
Thymidylate Synthase (TS) is a pivotal enzyme in cellular metabolism, responsible for the sole de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] The enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF) as a one-carbon donor.[1][3] This reaction is critical for maintaining a balanced supply of deoxynucleotides, and its disruption leads to significant DNA damage and cell death.[1][3] Consequently, TS is a well-established and highly validated target for cancer chemotherapy.[2][4] This technical guide provides an in-depth examination of the relationship between this compound and TS, detailing the catalytic mechanism, enzyme kinetics, and the basis of therapeutic inhibition. It further outlines key experimental protocols for studying this interaction, designed for researchers, scientists, and professionals in drug development.
The Central Role of this compound in the Thymidylate Synthase Catalytic Cycle
Thymidylate Synthase (EC 2.1.1.45) is a homodimeric enzyme that functions at a critical junction of nucleotide metabolism.[1] Its primary role is to convert this compound into dTMP, a process indispensable for DNA biosynthesis.[5] The significance of this reaction is underscored by the fact that its inhibition leads to an imbalance in the deoxynucleotide pool, an accumulation of this compound, and subsequent "thymineless death," a state particularly cytotoxic to rapidly proliferating cancer cells.[3][6]
The Overall Reaction
The TS-catalyzed reaction involves the transfer of a methyl group from the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF) to the C5 position of the pyrimidine (B1678525) ring of this compound. This is a reductive methylation process where CH₂THF also serves as the reductant, yielding dihydrofolate (DHF) as a secondary product.[3]
This compound + N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF) → dTMP + dihydrofolate (DHF)
The Catalytic Mechanism
The reaction proceeds through an ordered kinetic mechanism where this compound binds to the enzyme first, followed by the cofactor CH₂THF.[7][8][9] The mechanism involves a series of complex conformational changes and covalent intermediates.
-
Nucleophilic Attack: The reaction is initiated by a nucleophilic attack on the C6 position of the this compound pyrimidine ring by the thiol group of a conserved cysteine residue (Cys195 in human TS) in the enzyme's active site.[7][10] This forms a covalent bond between the enzyme and the this compound substrate.[7]
-
Ternary Complex Formation: The enzyme-dUMP covalent intermediate then binds to the cofactor, CH₂THF, forming a covalent ternary complex.[7] This involves the formation of a methylene (B1212753) bridge between the C5 of this compound and the N5 of CH₂THF.[11]
-
Methyl Group Transfer and Reduction: A proton is abstracted from the C5 of the this compound ring, leading to the collapse of the intermediate. A hydride is transferred from the C6 of the tetrahydrofolate ring to the newly formed methylene group on the this compound, reducing it to a methyl group.[11][12]
-
Product Release: The final steps involve the cleavage of the bond between the catalytic cysteine and the newly formed dTMP, and the sequential release of DHF and dTMP from the active site.[8]
Quantitative Analysis of the this compound-Thymidylate Synthase Interaction
The efficiency of the TS-catalyzed reaction and its inhibition by various analogues can be quantified through kinetic parameters. These values are crucial for understanding the enzyme's function and for the development of effective inhibitors.
Enzyme Kinetics
The kinetic parameters for human thymidylate synthase highlight its affinity for its substrates. The Michaelis constant (Km) for this compound is in the low micromolar range, indicating a high affinity.
| Parameter | Value | Organism/Source |
| Km for this compound | 6.8 ± 2.7 µM | Lactobacillus casei TS |
| Km for this compound | 1 - 10 µM (approx.) | Various (general range) |
| kcat | ~2000-fold reduction in R126E mutant | Escherichia coli TS |
Note: Kinetic values can vary significantly depending on the organism, assay conditions (pH, temperature), and purity of the enzyme.[13][14][15]
Inhibition by this compound Analogues
The primary strategy for TS inhibition involves substrate analogues that bind to the active site. 5-Fluorodeoxyuridine monophosphate (Fthis compound), the active metabolite of the widely used anticancer drug 5-Fluorouracil (5-FU), is a potent mechanism-based inhibitor.[6][16] Fthis compound mimics this compound and forms an extremely stable ternary complex with TS and CH₂THF, effectively blocking the catalytic cycle.[1][17]
| Inhibitor | Type of Inhibition | Ki Value | Target |
| Fthis compound | Mechanism-based (suicide) inhibitor | 14.8 ± 3.0 nM (for FPthis compound) | Thymidylate Synthase |
| Raltitrexed | Competitive (with CH₂THF) | - | Thymidylate Synthase |
| Pemetrexed | Multi-target antifolate | - | Thymidylate Synthase, DHFR, GARFT |
Note: Ki values are highly dependent on experimental conditions. The value for FPthis compound, a propynyl (B12738560) derivative, is provided as a potent example.[13] Raltitrexed and Pemetrexed are folate analogues but their action is intrinsically linked to the binding of this compound.[18][19]
Visualized Pathways and Workflows
The Thymidylate Synthase Catalytic Cycle
The following diagram illustrates the key steps in the conversion of this compound to dTMP.
Caption: The ordered catalytic cycle of Thymidylate Synthase.
The "Thymineless Death" Pathway Induced by TS Inhibition
Inhibition of TS has profound downstream effects on DNA integrity, leading to apoptosis in cancer cells.
Caption: Consequences of Thymidylate Synthase inhibition.
Experimental Workflow for a TS Inhibition Assay
A typical workflow for assessing the potency of a potential TS inhibitor using a spectrophotometric assay.
Caption: Workflow for a Thymidylate Synthase inhibition assay.
Key Experimental Protocols
Protocol: Spectrophotometric Assay for TS Activity
This assay measures the TS-catalyzed conversion of this compound to dTMP by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of DHF from CH₂THF.[20]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl₂, 50 mM 2-mercaptoethanol.
-
Recombinant human Thymidylate Synthase (TS).
-
Deoxyuridine monophosphate (this compound) stock solution (e.g., 10 mM).
-
N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF) stock solution (e.g., 1 mM).
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Equipment:
-
UV-Vis Spectrophotometer with temperature control.
-
96-well UV-transparent microplates or quartz cuvettes.
-
Pipettes.
-
-
Procedure:
-
Prepare a reaction mixture in the assay buffer containing the TS enzyme at a final concentration of 20-50 nM.
-
For inhibition studies, add varying concentrations of the test inhibitor to the reaction mixture and pre-incubate for 10-15 minutes at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.
-
Prepare a substrate mixture containing this compound (final concentration ~100 µM) and CH₂THF (final concentration ~50 µM) in the assay buffer.
-
Initiate the reaction by adding the substrate mixture to the enzyme/inhibitor mixture.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 15-30 seconds for 10-20 minutes at 37°C.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DHF at 340 nm.
-
For inhibition studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Protocol: Measurement of Intracellular this compound and dTMP Pools by LC-MS/MS
This method allows for the sensitive quantification of intracellular deoxyribonucleotide pools, which is essential for evaluating the pharmacodynamic effects of TS inhibitors.[21][22][23]
-
Reagents:
-
Cell culture medium.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Extraction Solvent: 60-80% Methanol in water, ice-cold.
-
Internal standards (e.g., stable isotope-labeled this compound and dTMP).
-
LC-MS grade water, acetonitrile (B52724), and ammonium (B1175870) acetate (B1210297).
-
-
Equipment:
-
Cell culture incubator, flasks, and plates.
-
Centrifuge (refrigerated).
-
Sonicator or cell scraper.
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Analytical column (e.g., porous graphitic carbon or C18 reversed-phase).[22]
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density (e.g., 1-5 x 10⁶ cells per sample). Treat with the TS inhibitor for the desired time period.
-
Cell Harvesting: Quickly aspirate the medium. Wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a defined volume of ice-cold extraction solvent containing internal standards directly to the cell plate/pellet. Scrape the cells and collect the lysate.
-
Sample Preparation: Vortex the lysate vigorously. Centrifuge at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
Analysis: Transfer the supernatant to an autosampler vial. Inject a defined volume onto the LC-MS/MS system.
-
LC-MS/MS Conditions:
-
Chromatography: Use a gradient elution method to separate this compound, dTMP, and other nucleotides. For example, a gradient of ammonium acetate in water and ammonium hydroxide (B78521) in acetonitrile can be used with a porous graphitic carbon column.[22]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, dTMP, and their respective internal standards.
-
-
Quantification: Generate calibration curves using known concentrations of this compound and dTMP standards. Calculate the intracellular concentration of each nucleotide by normalizing the peak area to the internal standard and the cell number.
-
Protocol: X-ray Crystallography of TS-dUMP Complex
Structural analysis provides atomic-level insights into how this compound and its inhibitor analogues bind to the TS active site.[7][24]
-
Materials:
-
Highly purified and concentrated recombinant TS protein.
-
This compound or an inhibitor analogue (e.g., Fthis compound, Raltitrexed).
-
Crystallization screening kits and reagents (buffers, precipitants, salts).
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion).
-
-
Equipment:
-
Microscope for crystal visualization.
-
X-ray diffraction system (synchrotron source is preferred for high resolution).
-
Cryo-protection equipment.
-
-
Procedure:
-
Complex Formation: Incubate the purified TS protein with a molar excess of this compound (or inhibitor) to ensure saturation of the active sites. For inhibitors that require the folate cofactor to form a stable complex (like Fthis compound), the cofactor (e.g., CH₂THF or a stable analogue) must also be included.[25]
-
Crystallization Screening: Set up crystallization trials using vapor diffusion methods. Screen a wide range of conditions (pH, precipitant type, and concentration) to find initial crystallization hits.
-
Crystal Optimization: Optimize the initial hit conditions by finely adjusting the concentrations of protein, ligand, and crystallization reagents to grow large, single, well-diffracting crystals.
-
Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the crystal on the X-ray diffractometer and collect diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the structure using molecular replacement, using a known TS structure as a search model.
-
Build the model into the electron density maps and perform iterative cycles of refinement to improve the fit of the model to the data. The ligand (this compound) will be clearly visible in the electron density of the active site.[7]
-
-
Analysis: Analyze the final structure to identify key hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon this compound binding.
-
Conclusion
The interaction between this compound and thymidylate synthase is a cornerstone of DNA biosynthesis and a critical nexus for cancer pharmacology. As the direct substrate, this compound is central to the enzyme's complex catalytic mechanism, which involves significant conformational changes and the formation of covalent intermediates. Understanding the kinetics and structural basis of this interaction has enabled the rational design of highly effective chemotherapeutic agents, such as 5-Fluorouracil, that exploit this fundamental cellular process. The experimental protocols detailed herein provide a framework for researchers to further investigate this vital enzyme, quantify the effects of novel inhibitors, and ultimately contribute to the development of more selective and potent anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymidylate synthase: a critical target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 4. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidine monophosphate - Wikipedia [en.wikipedia.org]
- 6. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 7. Structures of human thymidylate synthase R163K with this compound, Fthis compound and glutathione show asymmetric ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic scheme for thymidylate synthase from Escherichia coli: determination from measurements of ligand binding, primary and secondary isotope effects, and pre-steady-state catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Concerted versus Stepwise Mechanism in Thymidylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benchmarking QM/MM Methods on the Thymidylate Synthase Catalyzed Hydride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and study of mechanism-based inhibitors of thymidylate synthase - ProQuest [proquest.com]
- 14. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 19. Mechanisms of action of Fthis compound[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved high-performance liquid chromatographic analysis of intracellular deoxyribonucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]
- 24. users.man.poznan.pl [users.man.poznan.pl]
- 25. rcsb.org [rcsb.org]
The Central Role of dUMP in Nucleotide Synthesis: A Technical Guide for Researchers
Abstract
Deoxyuridine monophosphate (dUMP) stands at a critical metabolic crossroads, serving as the direct precursor for the de novo synthesis of deoxythymidine monophosphate (dTMP). This conversion is the sole intracellular pathway for producing thymidine (B127349), an essential building block for DNA replication and repair. The enzymes governing the synthesis and conversion of this compound are fundamental to genome integrity and cell proliferation, making them prime targets for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth examination of this compound metabolism, offering researchers, scientists, and drug development professionals a comprehensive resource on the core biochemical pathways, regulatory mechanisms, and relevant experimental methodologies.
Introduction: The Significance of this compound
The fidelity of DNA synthesis relies on a balanced supply of the four deoxyribonucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. Deoxyuridine monophosphate (this compound) is a non-canonical deoxynucleotide that plays a pivotal role as the immediate precursor to dTMP. The enzyme thymidylate synthase (TS) catalyzes the methylation of this compound to form dTMP, a reaction crucial for producing the thymine (B56734) base required for DNA.[1][2] Inhibition of this pathway leads to a depletion of dTMP and a subsequent "thymineless death," particularly in rapidly dividing cells, which is a cornerstone of many chemotherapeutic strategies.[3] Understanding the intricate network of enzymes that produce, consume, and regulate this compound is therefore essential for developing novel therapeutics that target DNA metabolism.
Metabolic Pathways of this compound Synthesis
Cells employ multiple pathways to generate this compound, ensuring a steady supply for dTMP synthesis. These pathways converge on this compound as a key intermediate. There are three primary routes for this compound formation:
-
Deamination of dCMP: The most common pathway in many organisms involves the deamination of deoxycytidine monophosphate (dCMP) to this compound, a reaction catalyzed by the enzyme dCMP deaminase (DCTD) .[4] This enzyme is allosterically regulated, activated by dCTP and inhibited by dTTP, ensuring a balanced production of pyrimidine (B1678525) nucleotides.[5]
-
Deamination of dCTP followed by hydrolysis: Deoxycytidine triphosphate (dCTP) can be deaminated by dCTP deaminase to form deoxyuridine triphosphate (dUTP). Subsequently, the enzyme dUTP pyrophosphatase (dUTPase) hydrolyzes dUTP to this compound and pyrophosphate.[6]
-
Reduction of UDP followed by hydrolysis: Ribonucleoside reductase (RNR) can reduce uridine (B1682114) diphosphate (B83284) (UDP) to deoxyuridine diphosphate (dUDP). Following phosphorylation to dUTP, dUTPase hydrolyzes it to this compound.
The central role of dUTPase in the latter two pathways is not only to produce this compound but also to prevent the harmful incorporation of uracil (B121893) into DNA by maintaining low intracellular concentrations of dUTP.[7]
The this compound to dTMP Conversion: Thymidylate Synthase
The methylation of this compound to dTMP is the rate-limiting step in the de novo synthesis of thymidine nucleotides and is catalyzed exclusively by thymidylate synthase (TS) .[8] This enzyme utilizes N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) as a one-carbon donor, which is concomitantly oxidized to dihydrofolate (DHF).[1][2] The reaction is a reductive methylation, where the methylene (B1212753) group is transferred to the C5 position of the uracil ring and subsequently reduced to a methyl group.[9]
Due to its essential role in DNA synthesis, TS is a major target for cancer chemotherapy.[1] Drugs like 5-fluorouracil (B62378) (5-FU), pemetrexed, and raltitrexed (B1684501) are designed to inhibit TS activity, thereby blocking dTMP production and halting cell division.[3][10][11]
Quantitative Data on Key Enzymes
The kinetic properties of the enzymes involved in this compound metabolism are critical for understanding pathway flux and for designing effective inhibitors. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the enzyme operates at half its maximal velocity (Vₘₐₓ), providing an indication of substrate affinity.[12]
| Enzyme | Organism | Substrate | Kₘ (µM) | Reference(s) |
| Thymidylate Synthase | E. coli | This compound | 10 | [13][14] |
| E. coli | (+)CH₂H₄folate | 14 | [13][14] | |
| Human | This compound | 1-10 (approx.) | [15] | |
| dUTPase | Dugesia ryukyuensis | dUTP | 4.0 | [16][17] |
| E. coli | dUTP·Mg | ~0.1 | [N/A] | |
| Human | dUTP | 1.1 | [17] | |
| dCMP Deaminase | Human Sperm | 5-mdCMP | 0.14 | [18] |
| Table 1: Summary of selected kinetic parameters for key enzymes in this compound metabolism. Note that values can vary significantly based on assay conditions (pH, temperature, cofactors). |
Role in Drug Development
The this compound metabolic pathway is a validated and highly successful target in cancer therapy.
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a prodrug that is intracellularly converted to several active metabolites.[3] Its primary mechanism of action involves the metabolite fluorodeoxyuridine monophosphate (Fthis compound), which forms a stable ternary complex with thymidylate synthase and CH₂H₄folate, potently inhibiting the enzyme and leading to "thymineless death".[3]
-
Pemetrexed and Raltitrexed: These are antifolate drugs that directly compete with the folate co-substrate (CH₂H₄folate) for binding to thymidylate synthase.[10][11] Pemetrexed is a multi-targeted antifolate, also inhibiting other folate-dependent enzymes.[11]
| Drug (Active Form) | Target Enzyme | Mechanism | Kᵢ (nM) | Reference(s) |
| Fthis compound (from 5-FU) | Thymidylate Synthase | Covalent ternary complex formation | Potent, irreversible-like | [3][19] |
| Pemetrexed | Thymidylate Synthase | Competitive with CH₂H₄folate | 1.3 - 3.4 | [N/A] |
| Raltitrexed | Thymidylate Synthase | Competitive with CH₂H₄folate | 1.4 | [N/A] |
| Table 2: Inhibition constants (Kᵢ) for common chemotherapeutics targeting thymidylate synthase. |
Experimental Protocols
Accurate measurement of enzyme activity and metabolite levels is crucial for both basic research and clinical applications. Below are outlines of common methodologies.
Thymidylate Synthase Activity Assay (Spectrophotometric)
This assay continuously monitors the enzymatic activity of TS by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from the cofactor CH₂H₄folate.[20][21]
Principle: The oxidation of CH₂H₄folate to DHF during the conversion of this compound to dTMP results in an increased absorbance at 340 nm. The rate of this increase is directly proportional to the TS enzyme activity.
Detailed Protocol:
-
Reaction Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl₂, and 50 mM β-mercaptoethanol.
-
Reagent Preparation:
-
Prepare a 2 mM stock solution of this compound in distilled water.
-
Prepare a 1 mM stock solution of (6R)-5,10-methylenetetrahydrofolate (CH₂H₄folate) in the reaction buffer containing 10% β-mercaptoethanol. Protect from light and prepare fresh.
-
-
Assay Procedure:
-
In a quartz cuvette, combine the reaction buffer, this compound (final concentration ~100 µM), and CH₂H₄folate (final concentration ~200 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding a known amount of purified TS enzyme or cell lysate.
-
Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient for the conversion of CH₂H₄folate to DHF (Δε₃₄₀ ≈ 6,400 M⁻¹cm⁻¹).[8]
dUTPase Activity Assay (Malachite Green)
This colorimetric assay quantifies dUTPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of dUTP.[12][22]
Principle: dUTPase hydrolyzes dUTP into this compound and pyrophosphate (PPi). An inorganic pyrophosphatase is added to convert PPi into two molecules of orthophosphate (Pi). The released Pi forms a green complex with malachite green and molybdate (B1676688), which can be quantified by measuring absorbance around 635 nm.[23]
Detailed Protocol:
-
Reaction Buffer Preparation: Prepare a buffer containing 75 mM HEPES (pH 7.5), 250 mM NaCl, and 5 mM MgCl₂.
-
Reagent Preparation:
-
Prepare a stock solution of dUTP at various concentrations (e.g., 12.5 µM to 400 µM) to determine kinetic parameters.
-
Prepare a solution of inorganic pyrophosphatase (e.g., 0.01 U/reaction).
-
Prepare the Malachite Green detection reagent according to the manufacturer's instructions (typically involves mixing malachite green hydrochloride with ammonium (B1175870) molybdate in acid).[22][24]
-
Prepare a phosphate standard curve using a known concentration of KH₂PO₄.
-
-
Assay Procedure (96-well plate format):
-
Add the reaction buffer, inorganic pyrophosphatase, and dUTPase enzyme to each well.
-
Initiate the reactions by adding the dUTP substrate.
-
Incubate at room temperature or 37°C. At various time points (e.g., 0, 2, 4, 6, 8, 10 min), stop the reaction by adding the Malachite Green reagent.
-
Allow 15-20 minutes for color development.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
-
Data Analysis: Subtract the blank (no enzyme) absorbance from all readings. Determine the amount of Pi released in each sample by comparing its absorbance to the phosphate standard curve. Calculate the initial velocity of the reaction.
Quantification of dNTP Pools (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the direct quantification of intracellular dNTPs.[25][26]
Principle: Cellular extracts are prepared to isolate nucleotides. The dNTPs are then separated from other cellular components and from each other using an HPLC column (e.g., porous graphitic carbon or HILIC).[25][27] The separated dNTPs are ionized and detected by a mass spectrometer, which provides highly specific and sensitive quantification based on mass-to-charge ratios.
Detailed Protocol Outline:
-
Cell Harvesting and Extraction:
-
Rapidly harvest a known number of cells (e.g., by centrifugation).
-
Immediately quench metabolic activity and extract nucleotides using a cold extraction solution (e.g., 60-80% methanol).[25][28]
-
Sonicate or vortex the samples on ice to ensure complete lysis.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the nucleotides.
-
Dry the extract (e.g., using a vacuum centrifuge).
-
Reconstitute the sample in a suitable buffer for injection (e.g., mobile phase A).
-
-
HPLC-MS/MS Analysis:
-
Chromatography: Inject the sample onto an appropriate HPLC column. Use a gradient elution program with two mobile phases (e.g., Mobile Phase A: aqueous ammonium acetate; Mobile Phase B: acetonitrile (B52724) with ammonium hydroxide) to separate the dNTPs.[25]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, defining specific precursor-to-product ion transitions for each dNTP and any internal standards.[26]
-
-
Data Analysis:
-
Generate a standard curve for each dNTP using known concentrations.
-
Quantify the amount of each dNTP in the samples by comparing their peak areas to the standard curves.
-
Normalize the results to the initial cell count to report concentrations as pmol/million cells.
-
Conclusion
Deoxyuridine monophosphate is a linchpin in nucleotide metabolism. The enzymatic pathways that synthesize this compound and convert it to dTMP are tightly regulated and essential for maintaining genomic stability. The central importance of the thymidylate synthase reaction has made it a highly successful target for anticancer drugs. A thorough understanding of the kinetics, regulation, and methodologies associated with this compound metabolism, as outlined in this guide, is fundamental for professionals seeking to innovate in the fields of cancer biology and drug development. Future research will likely focus on exploiting nuances in these pathways to develop more selective and potent therapeutic agents.
References
- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 2. Thymidylate synthase - Proteopedia, life in 3D [proteopedia.org]
- 3. Kinetic scheme for thymidylate synthase from Escherichia coli: determination from measurements of ligand binding, primary and secondary isotope effects, and pre-steady-state catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. pnas.org [pnas.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QM/MM study of Thymidylate Synthase: Enzymatic motions and the temperature dependence of the rate limiting step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.kindai.ac.jp [med.kindai.ac.jp]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Thymidylate synthetase from Escherichia coli K12. Purification, and dependence of kinetic properties on sugar conformation and size of the 2' substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. 5-Methyldeoxycytidine monophosphate deaminase and 5-methylcytidyl-DNA deaminase activities are present in human mature sperm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of action of Fthis compound[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. eubopen.org [eubopen.org]
- 23. cohesionbio.com [cohesionbio.com]
- 24. interchim.fr [interchim.fr]
- 25. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 27. biorxiv.org [biorxiv.org]
- 28. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the dUMP Salvage Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the deoxyuridine monophosphate (dUMP) salvage pathway, a critical route for the synthesis of thymidylate, an essential precursor for DNA replication and repair. Understanding this pathway is paramount for researchers in oncology, virology, and drug development, as its components represent significant therapeutic targets. This document details the core mechanisms, key enzymatic players, regulatory networks, and experimental methodologies used to investigate this vital metabolic route.
Introduction to the this compound Salvage Pathway
Nucleotides can be synthesized through two primary routes: the de novo pathway and the salvage pathway. While the de novo pathway builds nucleotides from simpler precursor molecules, the salvage pathway recycles pre-existing nucleobases and nucleosides. The this compound salvage pathway is a crucial component of pyrimidine (B1678525) metabolism, providing an energy-efficient alternative to de novo synthesis for the production of deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to deoxythymidine triphosphate (dTTP) for DNA synthesis.[1][2]
The core of the this compound salvage pathway involves the conversion of deoxyuridine (dU) or deoxycytidine (dC) into this compound, which is then methylated to form dTMP. This pathway is particularly active in proliferating cells and certain pathological conditions, making it a key area of interest for therapeutic intervention.
Core Signaling and Metabolic Pathways
The this compound salvage pathway is intricately connected with the broader pyrimidine metabolism and is subject to tight regulation to ensure a balanced supply of nucleotides for DNA synthesis.
Key Enzymes and Their Kinetic Properties
The efficiency and regulation of the this compound salvage pathway are dictated by the kinetic properties of its key enzymes. Understanding these parameters is crucial for predicting metabolic flux and designing effective enzyme inhibitors.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Source(s) |
| Thymidine Kinase 1 (TK1) | deoxyuridine | This compound | 15 (low affinity)0.7 (high affinity) | 6.3 - 9.5 | 4.2 x 10⁵ - 1.4 x 10⁷ | [3][4] |
| ATP | - | Varies | - | - | [4] | |
| dUTPase (DUT) | dUTP | This compound, PPi | 2.6 | - | - | [5] |
| deoxycytidylate Deaminase (DCTD) | dCMP | This compound, NH₃ | - | - | - | [6][7] |
| Thymidylate Synthase (TS) | This compound | dTMP | 3.6 | 8-fold reduction with Y6H mutation | - | [8][9] |
| 5,10-methylenetetrahydrofolate | Dihydrofolate | 4.3 | - | - | [8] |
Note: Kinetic parameters can vary depending on the experimental conditions, cell type, and presence of allosteric regulators. The data presented here are representative values from the literature.
Experimental Protocols
Enzyme Kinetic Assay Workflow
A generalized workflow for determining the kinetic parameters of an enzyme in the this compound salvage pathway is depicted below. This typically involves measuring the initial reaction velocity at various substrate concentrations.
Quantitative Analysis of dNTP Pools by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of intracellular deoxyribonucleoside triphosphate (dNTP) pools, including dUTP and dTTP.[10][11][12]
Protocol:
-
Cell Lysis and Extraction:
-
Sample Preparation:
-
Collect the supernatant containing the nucleotides.
-
Dry the supernatant under a stream of nitrogen.[10]
-
Reconstitute the residue in a mobile phase compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a mass spectrometer.
-
Separate the dNTPs using a suitable chromatography column (e.g., porous graphitic carbon).[11]
-
Detect and quantify the dNTPs using the mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
-
Data Analysis:
-
Generate standard curves using known concentrations of dNTP standards.
-
Quantify the absolute amount of each dNTP in the cell extract by comparing its peak area to the standard curve.
-
Normalize the dNTP amount to the initial cell number.
-
Regulation of the this compound Salvage Pathway
The activity of the this compound salvage pathway is tightly regulated to meet the cellular demand for dTTP while preventing the accumulation of potentially toxic intermediates. Regulation occurs at multiple levels, including gene expression, allosteric control of enzyme activity, and post-translational modifications. A key regulatory mechanism is the feedback inhibition of enzymes like thymidine kinase 1 by dTTP, the end product of the pathway.[13]
Conclusion
The this compound salvage pathway plays a fundamental role in nucleotide metabolism and is a critical determinant of cell proliferation and genome stability. Its key enzymes are established and emerging targets for a range of therapeutic agents. A thorough understanding of the pathway's kinetics, regulation, and the experimental methods used for its investigation is essential for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit. The data and protocols presented in this guide provide a solid foundation for further exploration and innovation in this important area of metabolic research.
References
- 1. Thymidine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human thymidine kinase 1. Regulation in normal and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different affinity of the two forms of human cytosolic thymidine kinase towards pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rdw.rowan.edu [rdw.rowan.edu]
- 6. WikiGenes - DCTD - dCMP deaminase [wikigenes.org]
- 7. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristics of thymidylate synthase purified from a human colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of human thymidylate synthase: a structural mechanism for guiding substrates into the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 13. Thymidine kinase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Role of dUMP in Mitochondrial DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of mitochondrial DNA (mtDNA) is paramount for cellular energy production and overall cell health. The presence of uracil (B121893) in mtDNA, arising from the misincorporation of deoxyuridine monophosphate (dUMP), represents a significant threat to the stability of this critical genome. This technical guide provides a comprehensive overview of the sources of this compound in mitochondria, the enzymatic processes governing its incorporation and removal, and the pathological consequences of its accumulation. We delve into the key enzymes involved, including DNA polymerase γ, uracil-DNA glycosylase (UNG1), and dUTPase, and discuss the regulatory roles of metabolic pathways and proteins such as SAMHD1. Detailed experimental protocols for the quantification of uracil in mtDNA and the analysis of its impact on DNA replication are provided, along with structured tables of quantitative data for easy reference. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this crucial aspect of mitochondrial biology.
Introduction: The Problem of Uracil in Mitochondrial DNA
Uracil is not a canonical base in DNA; its presence is primarily a result of two processes: the deamination of cytosine to form a U:G mismatch, and the incorporation of this compound opposite adenine (B156593) instead of dTMP during replication, creating a U:A pair. While cytosine deamination is a spontaneous mutagenic event, the incorporation of this compound is largely dictated by the balance of the mitochondrial deoxynucleotide triphosphate (dNTP) pools, specifically the ratio of dUTP to dTTP.
Mitochondrial DNA is particularly vulnerable to damage from reactive oxygen species (ROS) generated during oxidative phosphorylation, which can accelerate cytosine deamination. Furthermore, the machinery for mtDNA replication and repair is distinct from its nuclear counterpart and has a lower fidelity, making the prevention of this compound incorporation and the efficient removal of uracil critical for mitochondrial genome maintenance. Failure to manage uracil in mtDNA can lead to mutagenesis, replication fork stalling, and ultimately, mitochondrial dysfunction, which is implicated in a wide range of human pathologies, including neurodegenerative diseases, myopathies, and cancer.
Molecular Players in Mitochondrial Uracil Metabolism
The concentration of uracil in mtDNA is determined by a delicate balance between its incorporation and its removal. This balance is maintained by several key enzymes and regulatory proteins.
dUTP Synthesis and Regulation
The primary source of this compound for incorporation into mtDNA is the phosphorylation of this compound to dUTP. The mitochondrial dNTP pool is supplied by both the de novo synthesis of pyrimidines and salvage pathways. The enzyme dUTP pyrophosphatase (dUTPase) plays a crucial role in preventing this compound incorporation by hydrolyzing dUTP to this compound and pyrophosphate, thereby maintaining a low dUTP/dTTP ratio.[1] Human cells possess both nuclear and mitochondrial isoforms of dUTPase, with the mitochondrial form being constitutively expressed.[2]
The regulation of the mitochondrial dNTP pool is complex and involves the import of nucleotides from the cytosol as well as local synthesis and degradation within the mitochondrion.[3][4] The protein SAMHD1, a dNTP triphosphohydrolase, is a major regulator of cellular dNTP concentrations.[5] Although primarily located in the nucleus, SAMHD1's activity influences the cytosolic dNTP pools that are the source for mitochondrial import, thereby indirectly affecting mtDNA synthesis and stability.[5][6]
DNA Polymerase γ and this compound Incorporation
DNA polymerase γ (Pol γ) is the sole DNA polymerase responsible for replicating the mitochondrial genome. While Pol γ has a preference for incorporating dTTP over dUTP, this discrimination is not absolute. Under conditions of an elevated dUTP/dTTP ratio, the incorporation of this compound increases significantly.[7][8] Studies with porcine liver DNA polymerase γ have shown that the enzyme's affinity (Km) for dTTP is approximately three-fold higher than for dUTP.[7][8]
Uracil Excision and Base Excision Repair
Once incorporated, uracil is recognized and removed by the mitochondrial isoform of uracil-DNA glycosylase, UNG1.[9] UNG1 initiates the base excision repair (BER) pathway by cleaving the N-glycosidic bond between the uracil base and the deoxyribose sugar, creating an abasic (AP) site. This AP site is then further processed by other enzymes in the BER pathway, including an AP endonuclease, DNA polymerase γ (to fill the gap), and DNA ligase III.
Quantitative Data on this compound in mtDNA Synthesis
The following tables summarize key quantitative data related to the enzymes and processes involved in this compound incorporation into mtDNA.
| Table 1: Kinetic Parameters of DNA Polymerase γ for dUTP and dTTP | |
| Parameter | Value |
| Enzyme Source | Porcine Liver Mitochondria |
| Km for dTTP | 0.4 µM[7][8] |
| Km for dUTP | 1.1 µM[7][8] |
| Vmax for dTTP vs. dUTP | Similar[7][8] |
| Incorporation Preference (dTMP vs. This compound at equimolar concentrations) | ~3-fold higher for dTMP[7][8] |
| Table 2: Uracil Levels in Mitochondrial DNA | |
| Condition | Observation |
| Mice with reduced methionine synthase (Mtr+/-) on control diet | ~40-fold increase in uracil in liver mtDNA compared to wild-type.[10] |
| UNG1-deficient Saccharomyces cerevisiae | At least a 3-fold increased frequency of mutations in mtDNA.[11] |
| Mitochondrial neurogastrointestinal encephalopathy (MNGIE) | Caused by thymidine (B127349) phosphorylase deficiency, leading to elevated thymidine and uracil levels and subsequent mtDNA depletion and mutations.[12] |
Signaling Pathways and Logical Relationships
To visualize the complex interplay of factors involved in this compound metabolism in mitochondria, the following diagrams are provided in DOT language.
Mitochondrial dUTP Metabolism and Incorporation Pathway
Caption: Mitochondrial dUTP metabolism and its incorporation into mtDNA.
Consequences and Repair of Uracil in mtDNA
References
- 1. The role of mitochondrial dNTP levels in cells with reduced TK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High mitochondrial mutation rates estimated from deep-rooting Costa Rican pedigrees - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A deoxyribonucleotidase in mitochondria: Involvement in regulation of dNTP pools and possible link to genetic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial deoxyribonucleotides, pool sizes, synthesis, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Deoxynucleoside Triphosphate Triphosphohydrolase Activity of SAMHD1 Protein Contributes to the Mitochondrial DNA Depletion Associated with Genetic Deficiency of Deoxyguanosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterization of porcine liver DNA polymerase gamma: utilization of dUTP and dTTP during in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and characterization of porcine liver DNA polymerase gamma: utilization of dUTP and dTTP during in vitro DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uracil-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Uracil-DNA glycosylase-deficient yeast exhibit a mitochondrial mutator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defects in Mitochondrial DNA Replication and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: An In-depth Technical Guide to the Biological Significance of dUMP Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyuridine monophosphate (dUMP) is a critical intermediate in the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA replication and repair. The meticulous regulation of intracellular this compound levels is paramount for maintaining genomic integrity. Perturbations in this compound metabolism, leading to its accumulation, have profound biological consequences, ranging from DNA damage and cell cycle arrest to apoptosis. This technical guide provides a comprehensive overview of the biological significance of this compound accumulation, detailing its molecular sequelae, associated pathologies, and its exploitation as a therapeutic target in oncology. We present detailed experimental protocols for the quantification of this compound and its downstream effects, alongside structured quantitative data and visual representations of the key molecular pathways.
Introduction: The Central Role of this compound in Nucleotide Metabolism
Deoxyuridine monophosphate (this compound) occupies a pivotal juncture in nucleotide metabolism, serving as the direct precursor for deoxythymidine monophosphate (dTMP). This conversion is catalyzed by thymidylate synthase (TS), which utilizes N5,N10-methylenetetrahydrofolate as a methyl donor.[1] The subsequent phosphorylation of dTMP to deoxythymidine triphosphate (dTTP) provides one of the four essential deoxynucleoside triphosphates (dNTPs) for DNA synthesis.
The intracellular concentration of this compound is tightly controlled. Under normal physiological conditions, this compound levels are kept low to ensure the fidelity of DNA replication. However, various factors can disrupt this homeostasis, leading to an accumulation of this compound and its phosphorylated derivative, deoxyuridine triphosphate (dUTP). These factors include:
-
Inhibition of Thymidylate Synthase: This is a primary mechanism of action for several chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU) and methotrexate.[2] By blocking TS, these drugs cause a surge in this compound levels.
-
Folate Deficiency: Insufficient levels of folate, a crucial cofactor for TS, can impair dTMP synthesis and lead to this compound accumulation.
-
Genetic Defects: Mutations in genes encoding enzymes involved in this compound metabolism can also contribute to its accumulation.
This guide will delve into the multifaceted biological ramifications of elevated this compound pools, from the molecular level of DNA damage to the cellular responses of cell cycle arrest and apoptosis, and its implications for disease and therapy.
The Molecular Consequences of this compound Accumulation
The primary consequence of this compound accumulation is the increased intracellular concentration of dUTP. DNA polymerases cannot efficiently discriminate between dUTP and dTTP, leading to the misincorporation of uracil (B121893) into DNA in place of thymine.[1] This aberrant base triggers a cascade of cellular responses aimed at maintaining genomic stability.
Uracil in DNA and the Futile Repair Cycle
The presence of uracil in DNA is recognized as a lesion by the base excision repair (BER) pathway. The process is initiated by uracil-DNA glycosylase (UDG), which excises the uracil base, creating an apurinic/apyrimidinic (AP) site.[1] However, in the presence of elevated dUTP pools, the subsequent repair synthesis step is prone to re-incorporating uracil, leading to a "futile cycle" of excision and repair.[1] This cycle can result in the accumulation of persistent single-strand breaks (SSBs) and AP sites, which are cytotoxic and mutagenic.
dot
References
Methodological & Application
Application Note: Quantification of dUMP Levels in Cells using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyuridine monophosphate (dUMP) is a critical intermediate in the de novo synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair. The enzymatic conversion of this compound to deoxythymidine monophosphate (dTMP) is catalyzed by thymidylate synthase (TS), a key target for various chemotherapeutic agents. The intracellular concentration of this compound can influence the efficacy of these drugs and reflect the overall status of nucleotide metabolism within the cell. Therefore, accurate quantification of this compound levels is crucial for cancer research, drug development, and studies on cellular metabolism. This application note provides a detailed protocol for the sensitive and specific quantification of intracellular this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Metabolic Pathway of this compound
This compound is a central node in the pyrimidine (B1678525) nucleotide synthesis pathway. It can be produced through two main routes: the de novo pathway and the salvage pathway. In the de novo pathway, this compound is synthesized from uridine (B1682114) monophosphate (UMP) through a series of enzymatic reactions. Alternatively, the salvage pathway can generate this compound from deoxyuridine. Subsequently, this compound is methylated by thymidylate synthase to form dTMP, which is then phosphorylated to dTTP for DNA synthesis.
Experimental Workflow
The overall experimental workflow for the quantification of intracellular this compound involves several key steps, from cell culture and harvesting to LC-MS analysis and data processing.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantification of this compound in cultured mammalian cells.
1. Materials and Reagents
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Extraction Solvent: 80% Methanol (LC-MS grade) in water (LC-MS grade), pre-chilled to -80°C
-
This compound analytical standard
-
Internal Standard (IS): ¹³C₅,¹⁵N₂-dUMP (or other suitable labeled standard)
-
LC-MS grade water and acetonitrile (B52724)
-
Ammonium (B1175870) hydroxide (B78521) or formic acid (for mobile phase modification)
2. Cell Culture and Harvesting
-
Culture cells of interest (e.g., HeLa, HCT116) to the desired confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any residual medium.
-
For adherent cells, add trypsin-EDTA and incubate until cells detach. For suspension cells, proceed directly to the next step.
-
Resuspend the cells in culture medium and transfer to a conical tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell number per milliliter.[1][2][3][4][5]
-
Centrifuge a known number of cells (e.g., 1 x 10⁶ cells) at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate all of the supernatant.
3. Metabolite Extraction
-
To the cell pellet, add 200 µL of pre-chilled (-80°C) 80% methanol.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate the samples at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
4. Sample Preparation for LC-MS
-
Reconstitute the dried metabolite extract in 50 µL of a suitable solvent, such as 50% acetonitrile in water. This reconstitution volume can be adjusted based on the expected concentration of this compound and the sensitivity of the mass spectrometer.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
5. LC-MS/MS Analysis
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of polar metabolites like this compound.
| Parameter | Recommendation |
| LC System | UPLC or HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | HILIC column (e.g., Amide, ZIC-HILIC) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.5 (adjusted with ammonium hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | This compound: Precursor ion (m/z) 307.0 -> Product ion (m/z) 79.0 (Quantifier), 97.0 (Qualifier)Internal Standard (¹³C₅,¹⁵N₂-dUMP): Precursor ion (m/z) 314.0 -> Product ion (m/z) 79.0 |
| Collision Energy | To be optimized for the specific instrument, typically in the range of 15-30 eV.[6] |
6. Data Analysis and Quantification
-
Integrate the peak areas of the quantifier MRM transition for both this compound and the internal standard.
-
Generate a calibration curve using known concentrations of the this compound analytical standard spiked into a matrix similar to the cell extract.
-
Calculate the concentration of this compound in the samples by interpolating their peak area ratios (this compound/IS) against the calibration curve.
-
Normalize the final concentration to the number of cells used for extraction (e.g., pmol/10⁶ cells).
Quantitative Data
The following table provides an example of quantitative data for intracellular this compound levels in different cancer cell lines. Please note that these are representative values and actual concentrations can vary depending on cell line, growth conditions, and passage number.
| Cell Line | Treatment | Intracellular this compound (pmol/10⁶ cells) |
| HCT116 | Untreated | 5.2 ± 0.8 |
| HCT116 | 5-Fluorouracil (1 µM, 24h) | 25.8 ± 3.1 |
| HeLa | Untreated | 3.9 ± 0.6 |
| HeLa | Methotrexate (100 nM, 24h) | 18.4 ± 2.5 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of intracellular this compound levels using LC-MS. The described method, utilizing HILIC chromatography coupled with tandem mass spectrometry, offers high sensitivity and specificity, enabling accurate measurement of this key metabolite. This protocol can be readily adapted by researchers in academia and the pharmaceutical industry to investigate the effects of drugs on nucleotide metabolism and to further understand the role of this compound in cellular proliferation and response to therapy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. A Quantitative HILIC–MS/MS Assay of the Metabolic Response of Huh-7 Cells Exposed to 2,3,7,8-Tetrachlorodibenzo-p-Dioxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forensicrti.org [forensicrti.org]
- 5. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 6. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Assay for Measuring Thymidylate Synthase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][2] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) as the methyl donor. This reaction is the sole intracellular source for de novo dTMP production, making TS a critical target for cancer chemotherapy.[1][2] Drugs like 5-fluorouracil (B62378) target this enzyme to inhibit DNA synthesis in rapidly dividing cancer cells.[3] Therefore, accurate measurement of TS activity is vital for cancer research and the development of novel chemotherapeutics. This document provides a detailed protocol for a continuous spectrophotometric assay to determine TS activity.
Principle of the Assay
The activity of thymidylate synthase is determined by monitoring the oxidation of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) to 7,8-dihydrofolate (DHF). This oxidation is stoichiometrically coupled to the methylation of this compound to dTMP. The formation of DHF results in an increase in absorbance at 340 nm.[4] By measuring the rate of this absorbance change, the enzymatic activity of TS can be calculated. This method provides a continuous and non-radioactive means to assess enzyme kinetics and screen for potential inhibitors.
Reaction & Experimental Workflow Diagrams
Caption: Enzymatic reaction catalyzed by Thymidylate Synthase.
Caption: Experimental workflow for the TS spectrophotometric assay.
Detailed Experimental Protocol
1. Materials and Equipment
-
Equipment:
-
UV-Visible Spectrophotometer with temperature control
-
Quartz or UV-transparent cuvettes (1 cm path length)
-
Micropipettes and tips
-
pH meter
-
Vortex mixer
-
Microcentrifuge tubes
-
-
Reagents:
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Magnesium Chloride (MgCl₂)
-
Potassium Chloride (KCl)
-
Deoxyuridine monophosphate (this compound)
-
N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate)
-
Purified Thymidylate Synthase (TS) enzyme or cell lysate
-
Nuclease-free water
-
2. Reagent Preparation
-
Assay Buffer (1X): 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM DTT, 75 mM KCl, 1 mM EDTA. Prepare a 10X stock and dilute to 1X with nuclease-free water before use. Add DTT fresh just before the experiment.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in nuclease-free water. Store at -20°C.
-
CH₂H₄folate Stock Solution: Prepare a 10 mM stock solution. Due to its instability, it is often prepared fresh by the enzymatic reduction of dihydrofolate or by treating tetrahydrofolate with formaldehyde.[5] Store protected from light and on ice.
-
Enzyme Preparation: Dilute the purified TS enzyme or cell lysate in cold assay buffer to a concentration that provides a linear rate of reaction for at least 5 minutes.
3. Assay Procedure
-
Set the spectrophotometer to kinetic mode and the wavelength to 340 nm. Set the temperature to 37°C.
-
In a 1 cm cuvette, prepare the reaction mixture by adding the following components (for a final volume of 1 mL):
-
100 µL of 10X Assay Buffer
-
Reagents to their final concentrations (see Table 1)
-
Nuclease-free water to bring the volume to 980 µL (assuming 20 µL of enzyme will be added).
-
-
Add the this compound and CH₂H₄folate substrates to the cuvette.
-
Mix gently by inverting the cuvette and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 20 µL of the diluted TS enzyme solution.
-
Immediately start recording the absorbance at 340 nm every 15 seconds for a total of 5-10 minutes.
-
Run a control reaction without the enzyme (or with heat-inactivated enzyme) to measure the non-enzymatic oxidation of CH₂H₄folate.
Data Presentation and Analysis
Table 1: Summary of Quantitative Data
| Parameter | Recommended Value/Range | Notes |
| Wavelength (λ) | 340 nm | Wavelength for monitoring DHF formation.[4] |
| Temperature | 37°C | Optimal for human enzyme activity. |
| Final this compound Concentration | 10 - 100 µM | Saturating concentrations are typically used.[6] |
| Final CH₂H₄folate Conc. | 100 - 200 µM | Excessive concentrations (>400 µM) may cause substrate inhibition.[1][2] |
| Final DTT Concentration | 1 - 2 mM | A reducing agent to maintain enzyme integrity.[3] |
| Final Buffer pH | 7.4 - 7.5 | Optimal pH for TS activity.[3][7] |
| Δε₃₄₀ (M⁻¹cm⁻¹) | ~6,200 - 12,300 M⁻¹cm⁻¹ | Molar extinction coefficient for the conversion of CH₂H₄folate to DHF. The exact value can vary based on the assay conditions and reference. A value of 11,800 M⁻¹cm⁻¹ is also reported for the combined change of NADPH and DHF in coupled assays.[7][8][9] |
| Enzyme Concentration | Variable | Should be in a range that produces a linear rate (e.g., ΔA/min of 0.01-0.1). |
Calculation of Enzyme Activity
-
Plot absorbance at 340 nm versus time (in minutes).
-
Determine the initial linear rate of the reaction (ΔA₃₄₀/min) from the slope of the plot. Subtract the rate of the control reaction (without enzyme).
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (Δε * l)
-
ΔA₃₄₀/min: The initial rate of absorbance change per minute.
-
Δε: The change in molar extinction coefficient at 340 nm (in M⁻¹cm⁻¹).
-
l: The path length of the cuvette (typically 1 cm).
-
-
To determine the specific activity, divide the calculated activity by the concentration of the protein in the reaction mixture (in mg/mL).
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)
This spectrophotometric assay provides a robust and reliable method for measuring the activity of thymidylate synthase. It is well-suited for kinetic characterization of the enzyme and for high-throughput screening of potential inhibitors in a drug discovery context. Careful preparation of reagents, especially the unstable cofactor CH₂H₄folate, is critical for obtaining accurate and reproducible results.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Large-scale and small-scale methods for the preparation of 5,10-methylenetetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
dUMP Incorporation Assay for DNA Damage Response: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is constantly threatened by endogenous and exogenous agents that cause DNA damage. Uracil (B121893), a base normally found in RNA, can be misincorporated into DNA in the form of deoxyuridine monophosphate (dUMP) during DNA replication. This event is a significant source of spontaneous DNA damage. The cellular machinery, primarily through the action of Uracil-DNA Glycosylase (UNG), recognizes and excises uracil from DNA, initiating the Base Excision Repair (BER) pathway to restore the correct DNA sequence.
The this compound incorporation assay is a powerful tool to study this fundamental aspect of DNA damage and repair. By intentionally inducing and quantifying the incorporation of this compound into cellular DNA, researchers can investigate the efficiency of the DNA damage response (DDR), screen for drugs that modulate DNA repair pathways, and assess the genotoxicity of various compounds. This document provides detailed application notes and protocols for utilizing the this compound incorporation assay in the context of DNA damage response research.
Principle of the Assay
The this compound incorporation assay is based on the principle of introducing a labeled or unlabeled this compound precursor into cells, which then gets incorporated into the DNA during replication. The amount of incorporated uracil can then be quantified using various sensitive techniques. An increase in this compound incorporation can signify disruptions in nucleotide metabolism, inhibition of enzymes like thymidylate synthase, or deficiencies in the BER pathway. Conversely, a decrease in the steady-state level of uracil in DNA can indicate enhanced repair capacity.
Applications in Research and Drug Development
-
Screening for DNA Repair Inhibitors: The assay can be used to screen for small molecules that inhibit the activity of UNG or other components of the BER pathway. Such inhibitors are of great interest in cancer therapy as they can sensitize tumor cells to DNA-damaging agents.
-
Assessing Genotoxicity: The this compound incorporation assay can serve as a sensitive endpoint for evaluating the genotoxic potential of new chemical entities. An increase in this compound incorporation suggests that the compound may interfere with DNA replication fidelity or nucleotide metabolism.
-
Studying DNA Damage Response Pathways: By manipulating the expression of key DDR proteins (e.g., using siRNA or knockout cell lines), researchers can use this assay to dissect the intricate signaling pathways that are activated in response to uracil in DNA.
-
Evaluating Anti-cancer Drug Efficacy: Many chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU) and methotrexate, function by disrupting nucleotide metabolism, leading to increased this compound incorporation and subsequent DNA damage. This assay can be used to monitor the effectiveness of such drugs and to understand mechanisms of resistance.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating this compound incorporation under various conditions.
Table 1: Steady-State and Drug-Induced Uracil Levels in Mouse Embryonic Fibroblasts (MEFs)
| Cell Line | Condition | Uracil Residues / Diploid Genome | AP Sites / Cell | Reference |
| Ung-/- MEFs | Untreated (proliferating) | ~3600 | < 300 | [1] |
| Ung+/+ MEFs | Untreated | Below detection limit | Below detection limit | [1] |
| Ung-/- MEFs | 5 nM 5-FdUrd | Increased | ~2800 | [1] |
| Ung-/- MEFs | 5-FU Treatment | Up to 1.5-fold increase | Not significantly increased | [1] |
Table 2: this compound Incorporation in Human Lymphoid Cells
| Cell Line | Treatment | This compound (pmol) / Total DNA (µmol) | Reference |
| Human Lymphoid Cells | Untreated | < 0.001 | [2] |
| Human Lymphoid Cells | Methotrexate | ~0.8 | [2] |
| Human Lymphoid Cells | Methotrexate + Uracil | ~2.4 | [2] |
Experimental Protocols
Protocol 1: Induction and Labeling of this compound Incorporation in Cultured Cells
This protocol describes the general procedure for inducing this compound incorporation in mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
DNA damaging agent or drug of interest (e.g., 5-Fluorouracil, Methotrexate)
-
Deoxyuridine (dU) or a labeled analog (e.g., [³H]-dU, EdU)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
DNA extraction kit
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or culture flask and allow them to attach and enter the exponential growth phase.
-
Drug Treatment: Treat the cells with the desired concentration of the DNA damaging agent or drug for a specified period. Include an untreated control. The duration of treatment will depend on the agent and the experimental question.
-
Labeling with dU Precursor: During the last few hours of the drug treatment (e.g., 2-4 hours), add the dU precursor to the culture medium. The final concentration of the precursor should be optimized for the specific cell line and experimental setup.
-
Cell Harvest: After the incubation period, wash the cells twice with ice-cold PBS to remove excess labeling precursor.
-
Cell Lysis and DNA Extraction: Harvest the cells by trypsinization or scraping. Lyse the cells using a suitable lysis buffer and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantification of Incorporated Uracil: Proceed with one of the quantification methods described below (Protocol 2 or Protocol 3).
Protocol 2: Quantification of Uracil in DNA using the Enzyme-Modified Comet Assay
The enzyme-modified comet assay is a sensitive method to detect uracil in the DNA of individual cells.
Materials:
-
Cell suspension from Protocol 1
-
Low melting point agarose (B213101)
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Recombinant Uracil-DNA Glycosylase (UNG)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Gold, Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Embedding: Mix a small volume of the cell suspension with low melting point agarose and quickly layer it onto a microscope slide. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Enzyme Treatment: Wash the slides to remove the lysis solution. Incubate the slides with a buffer containing recombinant UNG to excise the uracil bases, creating apurinic/apyrimidinic (AP) sites. These AP sites are then converted to single-strand breaks under alkaline conditions. Include a control slide incubated with buffer only (no UNG).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer for a period to allow the DNA to unwind. Apply an electric field to separate the fragmented DNA from the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The amount of DNA in the tail of the comet is proportional to the number of DNA breaks, which in this case, corresponds to the amount of incorporated uracil. Quantify the comet parameters (e.g., tail moment, % DNA in tail) using specialized software.
Protocol 3: Quantification of Uracil in DNA using the Alkaline Elution Assay
The alkaline elution assay is a sensitive method for measuring DNA single-strand breaks, which can be induced by the enzymatic removal of uracil.
Materials:
-
Lysed cell suspension from Protocol 1
-
Polyvinyl chloride (PVC) filters
-
Alkaline elution buffer (pH 12.1)
-
Lysis solution
-
Wash solution
-
DNA-specific fluorescent dye (e.g., Hoechst 33258)
-
Fraction collector
-
Fluorometer
Procedure:
-
Cell Loading: Load the lysed cell suspension onto a PVC filter.
-
Lysis and Washing: Lyse the cells on the filter with a lysis solution and then wash with a wash solution to remove cellular debris.
-
Enzyme Treatment (optional but recommended): To specifically quantify uracil-induced breaks, the DNA on the filter can be treated with UNG prior to elution.
-
Alkaline Elution: Elute the DNA from the filter by pumping an alkaline buffer through it at a constant rate. The rate of elution is proportional to the number of single-strand breaks in the DNA.
-
Fraction Collection and DNA Quantification: Collect the eluted DNA in fractions using a fraction collector. Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a DNA-specific fluorescent dye and a fluorometer.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. The slope of the elution curve is a measure of the number of DNA strand breaks.
Visualization of Pathways and Workflows
DNA Damage Response Signaling Pathway
The following diagram illustrates the key steps in the DNA damage response pathway initiated by the incorporation of this compound into DNA.
Caption: DNA damage response pathway initiated by this compound incorporation.
Experimental Workflow for this compound Incorporation Assay
The following diagram outlines the general experimental workflow for a this compound incorporation assay.
Caption: General experimental workflow for the this compound incorporation assay.
References
- 1. Incorporation of this compound into DNA is a major source of spontaneous DNA damage, while excision of uracil is not required for cytotoxicity of fluoropyrimidines in mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate-induced misincorporation of uracil into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of dUMP Analogs in Drug Discovery: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols on the utilization of deoxyuridine monophosphate (dUMP) analogs in the field of drug discovery. The primary focus is on their role as inhibitors of thymidylate synthase (TS), a critical enzyme in DNA biosynthesis, making it a key target in cancer chemotherapy and potentially in antiviral therapies.
Introduction: The Role of this compound and Thymidylate Synthase
Deoxyuridine monophosphate (this compound) is a crucial precursor in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential building block for DNA replication and repair. The enzyme responsible for the conversion of this compound to dTMP is thymidylate synthase (TS). TS catalyzes the methylation of this compound using 5,10-methylenetetrahydrofolate (CH2THF) as a methyl donor.[1] The inhibition of TS leads to a depletion of the dTMP pool, which in turn causes an imbalance in deoxynucleotide (dNTP) levels and an accumulation of deoxyuridine triphosphate (dUTP).[1] This disruption of DNA synthesis and repair ultimately triggers "thymineless cell death," a form of apoptosis, in rapidly dividing cells such as cancer cells.[2] This makes TS a prime target for the development of anticancer drugs.
Mechanism of Action of this compound Analogs
This compound analogs are structurally similar to the natural substrate, this compound, and act as competitive or irreversible inhibitors of thymidylate synthase. The most well-studied this compound analog is 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (Fthis compound), the active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[3][4]
Fthis compound inhibits TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[1][5] This covalent complex effectively blocks the binding of the natural substrate, this compound, to the active site of TS, thereby halting dTMP synthesis.[1] The stability of this complex is a key factor in the potent inhibitory activity of Fthis compound.
Therapeutic Applications
Anticancer Agents
The primary application of this compound analogs is in cancer chemotherapy. By inhibiting thymidylate synthase, these compounds selectively target rapidly proliferating cancer cells that have a high demand for DNA synthesis.
-
5-Fluorouracil (5-FU): A cornerstone in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[3] 5-FU is a prodrug that is converted intracellularly to its active metabolites, including Fthis compound.[3]
-
Capecitabine: An oral prodrug that is enzymatically converted to 5-FU in the body, offering a more convenient administration route.
-
Raltitrexed and Pemetrexed: While not direct this compound analogs, these are antifolate drugs that also inhibit thymidylate synthase, demonstrating the therapeutic validity of this target.[6]
Antiviral Agents
The principle of targeting nucleotide metabolism has also been applied to the development of antiviral drugs. While many antiviral nucleoside analogs target viral polymerases, some have been investigated for their effects on nucleotide biosynthesis pathways. For instance, Trifluridine, a fluorinated pyrimidine (B1678525) analog, after conversion to its monophosphate form, inhibits thymidylate synthase and is used as an anti-herpes simplex virus (HSV) drug.[7] Another example is the L-nucleoside analog, 2′-fluoro-5-methyl-β-l-arabinofuranosyluracil (L-FMAU), which has shown activity against Hepatitis B virus (HBV) and Epstein-Barr virus (EBV).[8] The triphosphate form of L-FMAU is a potent inhibitor of HBV DNA polymerase.[8] Zidovudine (AZT), a thymidine (B127349) analog used to treat HIV, works by inhibiting the viral reverse transcriptase after being converted to its triphosphate form.[9][10] It serves as a chain terminator during viral DNA synthesis.[9]
Quantitative Data of this compound Analogs
The inhibitory potency of this compound analogs against thymidylate synthase is typically quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Below is a summary of reported values for various this compound analogs.
| This compound Analog | Target/Cell Line | Inhibition Parameter | Value | Reference(s) |
| 5-Fluoro-dUMP (Fthis compound) | Human Thymidylate Synthase | Ki | 2 nM | [11] |
| 5-Fluoro-dUMP (Fthis compound) | L1210 cells | IC50 | 9 nM | [12] |
| 2,4-dithio-dUMP | L1210 cell Thymidylate Synthase | Ki | 32 µM | [13] |
| 2,4-dithio-5-fluoro-dUMP | L1210 cell Thymidylate Synthase | Ki | 10^3-10^4 fold higher than 2-thio and 4-thio congeners | [13] |
| 2,4-dithio-FdUrd | Tumor cell growth | IC50 | ~10⁻⁵ M | [13] |
| 2-thio-FdUrd | Tumor cell growth | IC50 | ~10⁻⁷ M | [13] |
| 4-thio-FdUrd | Tumor cell growth | IC50 | ~5x10⁻⁸ M | [13] |
| Raltitrexed | L1210 cells | IC50 | 62 nM | [12] |
| N4-hydroxy-dCMP | Mouse Thymidylate Synthase | - | Slow-binding inhibitor | [] |
Signaling Pathways and Experimental Workflows
Downstream Signaling Pathway of Thymidylate Synthase Inhibition
The inhibition of thymidylate synthase by this compound analogs triggers a cascade of downstream events culminating in apoptosis. A simplified representation of this pathway is provided below.
Caption: Downstream effects of Thymidylate Synthase inhibition.
Drug Discovery Workflow for this compound Analogs
The discovery and development of novel this compound analogs as therapeutic agents follow a structured workflow, from initial design to preclinical evaluation.
Caption: Drug discovery workflow for this compound analog development.
Experimental Protocols
Protocol 1: Tritium (B154650) Release Assay for Thymidylate Synthase Activity
This assay measures the release of tritium ([³H]) from [5-³H]this compound as it is converted to dTMP by thymidylate synthase.[6][15]
Materials:
-
Cell lysate or purified thymidylate synthase
-
[5-³H]this compound (substrate)
-
5,10-methylenetetrahydrofolate (CH2THF) (cofactor)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT and 1 mM EDTA)
-
Activated charcoal suspension
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, cell lysate or purified enzyme, and CH2THF.
-
Initiate Reaction: Add [5-³H]this compound to the reaction mixture to a final concentration of approximately 10-20 µM. The total reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-³H]this compound.
-
Separation: Vortex the tubes and incubate on ice for 10-15 minutes. Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to pellet the charcoal.
-
Quantification: Carefully transfer a known volume of the supernatant, which contains the released tritiated water ([³H]₂O), to a scintillation vial.
-
Scintillation Counting: Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.
-
Blank Control: Prepare a blank control by omitting the enzyme or adding a potent TS inhibitor (e.g., Fthis compound) to the reaction mixture to determine the background level of tritium release.[6]
-
Calculation: Calculate the TS activity based on the amount of tritium released per unit time per amount of protein.
Protocol 2: Spectrophotometric Assay for Thymidylate Synthase Activity
This assay continuously monitors the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm.[16]
Materials:
-
Cell lysate or purified thymidylate synthase
-
This compound (substrate)
-
5,10-methylenetetrahydrofolate (CH2THF) (cofactor)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM MgCl₂, 1 mM DTT)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture containing the reaction buffer, this compound, and CH2THF.
-
Enzyme Addition: Add the cell lysate or purified thymidylate synthase to the cuvette to initiate the reaction.
-
Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
Rate Calculation: Determine the initial linear rate of the reaction from the absorbance versus time plot.
-
Activity Calculation: Calculate the thymidylate synthase activity using the molar extinction coefficient of DHF at 340 nm.
Protocol 3: LC-MS/MS Based Assay for Thymidylate Synthase Activity
This method offers high specificity and sensitivity by directly measuring the product, dTMP.[5][17]
Materials:
-
Cell lysate or purified thymidylate synthase
-
This compound (substrate)
-
5,10-methylenetetrahydrofolate (CH2THF) (cofactor)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., ice-cold methanol)
-
Internal standard (e.g., isotopically labeled dTMP)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare the reaction mixture as described in the previous protocols.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Quenching: Stop the reaction by adding an ice-cold quenching solution, such as methanol, containing an internal standard.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet proteins. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and dTMP based on their unique parent and fragment ion masses.
-
Data Analysis: Quantify the amount of dTMP produced by comparing its peak area to that of the internal standard. Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Conclusion
This compound analogs represent a clinically validated and highly successful class of therapeutic agents, particularly in the field of oncology. Their mechanism of action, centered on the inhibition of the essential enzyme thymidylate synthase, provides a clear rationale for their use in targeting rapidly dividing cells. The detailed protocols and data presented in this document are intended to equip researchers with the necessary tools and information to further explore the potential of existing and novel this compound analogs in drug discovery and development. The continued investigation into the nuanced downstream effects of TS inhibition and the development of more specific and potent analogs hold promise for improving therapeutic outcomes in cancer and potentially other diseases.
References
- 1. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zidovudine - Wikipedia [en.wikipedia.org]
- 4. mrmed.in [mrmed.in]
- 5. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selected nucleos(t)ide-based prescribed drugs and their multi-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil: a Substrate for Both Thymidine Kinase and Deoxycytidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]
- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cloud-clone.com [cloud-clone.com]
- 15. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Application Notes and Protocols for the Laboratory Synthesis of Deoxyuridine Monophosphate (dUMP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyuridine monophosphate (dUMP) is a critical intermediate in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. The ability to synthesize this compound in the laboratory is fundamental for a wide range of research applications, including the study of nucleotide metabolism, the development of chemotherapeutic agents, and the synthesis of modified oligonucleotides. This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of this compound, along with methods for its purification and characterization.
Introduction
Deoxyuridine monophosphate (this compound) is a deoxynucleotide that plays a pivotal role in cellular metabolism as the direct precursor to dTMP. The conversion of this compound to dTMP is catalyzed by the enzyme thymidylate synthase, making this pathway a significant target for cancer chemotherapy. Laboratory synthesis of this compound is essential for developing and testing inhibitors of this pathway and for various other applications in molecular biology and drug discovery. This application note details reliable methods for both chemical and enzymatic synthesis of this compound, providing researchers with the necessary protocols to produce this key nucleotide in a laboratory setting.
Chemical Synthesis of this compound
The primary method for the chemical synthesis of this compound involves the direct phosphorylation of 2'-deoxyuridine (B118206). The Yoshikawa method, which utilizes phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent, is a widely adopted one-pot reaction for the selective 5'-monophosphorylation of unprotected nucleosides.[1][2]
Reaction Principle
The chemical synthesis of this compound from 2'-deoxyuridine proceeds via the selective phosphorylation of the 5'-hydroxyl group of the deoxyribose sugar. Phosphorus oxychloride acts as the phosphorylating agent, and a trialkyl phosphate (B84403), such as trimethyl phosphate, serves as both the solvent and a reaction mediator. The reaction is typically quenched with water or a buffer solution, followed by purification of the resulting this compound.
Experimental Protocol: Phosphorylation of 2'-Deoxyuridine using the Yoshikawa Method
Materials:
-
2'-Deoxyuridine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Trimethyl phosphate, anhydrous
-
Deionized water
-
Diethyl ether, anhydrous
-
Sodium bicarbonate solution, saturated
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2'-deoxyuridine (1 mmol) in anhydrous trimethyl phosphate (5 mL). Cool the solution in an ice bath with stirring.
-
Phosphorylation: Slowly add freshly distilled phosphorus oxychloride (1.2 mmol) to the cooled solution. Continue stirring the reaction mixture at 0-4 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically after 2-4 hours), slowly quench the reaction by adding a mixture of deionized water and triethylamine while keeping the flask in the ice bath.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with anhydrous diethyl ether to remove unreacted POCl₃ and other nonpolar impurities.
-
Neutralization and Isolation: Neutralize the aqueous layer with a saturated sodium bicarbonate solution. The crude this compound is now in the aqueous phase.
-
Solvent Removal: Remove the solvent from the aqueous phase under reduced pressure using a rotary evaporator to obtain the crude this compound product.
Enzymatic Synthesis of this compound
Enzymatic synthesis provides a highly specific and efficient alternative to chemical methods for producing this compound. There are three primary biosynthetic pathways for this compound synthesis in vivo, which can be adapted for in vitro laboratory synthesis.[3]
-
Deamination of dCMP: The most common pathway involves the deamination of deoxycytidine monophosphate (dCMP) to this compound, catalyzed by dCMP deaminase.[3]
-
Deamination of dCTP followed by hydrolysis: Deoxycytidine triphosphate (dCTP) is first deaminated to deoxyuridine triphosphate (dUTP) by dCTP deaminase, which is then hydrolyzed to this compound by dUTPase.[3]
-
Reduction of UDP/UTP followed by hydrolysis: Uridine (B1682114) diphosphate (B83284) (UDP) or uridine triphosphate (UTP) is reduced to dUDP or dUTP by ribonucleotide reductase, followed by the hydrolysis of dUTP to this compound by dUTPase.[3]
Experimental Protocol: Enzymatic Synthesis of this compound from dCMP
Materials:
-
Deoxycytidine monophosphate (dCMP)
-
dCMP deaminase (recombinant or purified)
-
Tris-HCl buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Incubator or water bath at 37°C
-
Enzyme quenching solution (e.g., perchloric acid)
-
Potassium hydroxide (B78521) (for neutralization)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (50 mM, pH 7.5), MgCl₂ (5 mM), DTT (2 mM), and dCMP (10 mM).
-
Enzyme Addition: Add a suitable amount of dCMP deaminase to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold perchloric acid.
-
Neutralization: Neutralize the mixture with potassium hydroxide. The resulting potassium perchlorate (B79767) precipitate can be removed by centrifugation.
-
Product Analysis: The supernatant containing this compound can be analyzed and purified by HPLC.
Purification of this compound by Anion-Exchange Chromatography
Anion-exchange chromatography is the standard method for purifying nucleotides, which are negatively charged at neutral pH due to their phosphate groups.[1][4][5] DEAE-cellulose or other modern anion-exchange resins are commonly used for this purpose.[6][7]
Protocol for this compound Purification
Materials:
-
Crude this compound solution
-
Anion-exchange column (e.g., DEAE-cellulose)
-
Equilibration buffer (e.g., 50 mM triethylammonium (B8662869) bicarbonate, pH 7.5)
-
Elution buffer (e.g., a linear gradient of 50 mM to 1 M triethylammonium bicarbonate, pH 7.5)
-
Peristaltic pump or chromatography system
-
Fraction collector
-
UV spectrophotometer for monitoring elution at 260 nm
Procedure:
-
Column Preparation: Pack the anion-exchange resin into a column and equilibrate it with the equilibration buffer until the pH and conductivity of the eluate are stable.
-
Sample Loading: Adjust the pH of the crude this compound solution to match the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound from the column using a linear gradient of the elution buffer. The increasing salt concentration will displace the negatively charged this compound from the positively charged resin.
-
Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 260 nm to identify the fractions containing this compound.
-
Desalting: Pool the this compound-containing fractions and remove the salt by lyophilization or dialysis.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Chemical Synthesis (Yoshikawa Method) | Enzymatic Synthesis (from dCMP) |
| Starting Material | 2'-Deoxyuridine | Deoxycytidine monophosphate (dCMP) |
| Key Reagent/Enzyme | Phosphorus oxychloride (POCl₃) | dCMP deaminase |
| Typical Yield | ~70-85%[8][9] | High, often near-quantitative |
| Purity (after purification) | High (>95%) | Very High (>98%) |
| Advantages | Scalable, well-established | High specificity, mild reaction conditions |
| Disadvantages | Requires handling of hazardous reagents, potential for side products | Enzyme cost and stability |
Characterization of Synthetic this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
UV-Vis Spectroscopy: Determine the concentration and purity of this compound by measuring its absorbance at 260 nm.
-
Mass Spectrometry (MS): Confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Verify the chemical structure of this compound by analyzing its ¹H, ¹³C, and ³¹P NMR spectra.[10][11][12]
Mandatory Visualizations
Diagrams of Synthesis Pathways and Workflows
Caption: Workflow for the chemical synthesis of this compound.
Caption: Major enzymatic pathways for this compound synthesis.
References
- 1. bio-rad.com [bio-rad.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical Considerations for IEX Separation [sigmaaldrich.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Diethylaminoethyl cellulose - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2'-deoxyuridine 5'-monophosphate synthesis - chemicalbook [chemicalbook.com]
- 9. Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR metabolite quantification of a synthetic urine sample: an inter-laboratory comparison of processing workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
Application Notes and Protocols for Studying Enzyme Kinetics Using dUMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyuridine monophosphate (dUMP) is a critical intermediate in nucleotide metabolism and serves as the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP), an essential building block for DNA replication and repair. The enzyme responsible for this conversion is thymidylate synthase (TS), which catalyzes the reductive methylation of this compound.[1][2] This reaction is the sole de novo pathway for dTMP production, making TS a crucial target for cancer chemotherapy.[1][3] The study of enzyme kinetics using this compound as a substrate is fundamental to understanding the catalytic mechanism of TS and for the development of novel therapeutic agents that inhibit this pathway.
This document provides detailed application notes and protocols for studying the kinetics of enzymes that utilize this compound, with a primary focus on thymidylate synthase.
Key Enzymes Interacting with this compound
The primary enzyme of interest in this compound kinetics is Thymidylate Synthase (TS) . There are two main, evolutionarily unrelated families of this enzyme:
-
ThyA (or TYMS): This is the canonical thymidylate synthase found in humans and many other organisms.[4] It is a homodimeric protein where each monomer binds one this compound molecule.[5] The reaction involves the use of N⁵,N¹⁰-methylenetetrahydrofolate (mTHF) as a methyl donor and reductant.[6]
-
ThyX (or Flavin-Dependent Thymidylate Synthase - FDTS): This enzyme is found in many microorganisms, including several human pathogens.[4] Unlike ThyA, ThyX is a homotetramer and utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor.[5][7] The kinetic mechanism of ThyX is sequential, involving a reductive half-reaction where NADPH reduces FAD, followed by an oxidative half-reaction where the methylation of this compound occurs.[4][8]
The distinct structural and mechanistic differences between human ThyA and microbial ThyX make the latter an attractive target for the development of selective antimicrobial drugs.
Signaling Pathway: Thymidylate Synthase Catalysis
The overall reaction catalyzed by thymidylate synthase is the conversion of this compound to dTMP. The following diagram illustrates the general enzymatic reaction.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 3. rsc.org [rsc.org]
- 4. Flavin-dependent thymidylate synthase: A novel pathway towards thymine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic scheme for thymidylate synthase from Escherichia coli: determination from measurements of ligand binding, primary and secondary isotope effects, and pre-steady-state catalysis [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and Ligand-Binding Preferences of Mycobacterium tuberculosis Thymidylate Synthases, ThyA and ThyX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymidylate synthase (FAD) - Wikipedia [en.wikipedia.org]
- 8. Oxidase Activity of a Flavin-Dependent Thymidylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for dUMP-based Assays in Enzyme Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyuridine monophosphate (dUMP) serves as a critical substrate for several key enzymes involved in nucleotide metabolism, making it a cornerstone for the development of assays to screen for potential enzyme inhibitors. These assays are particularly relevant in the fields of oncology and infectious diseases, where the targeted enzymes are often essential for cell proliferation and survival. This document provides detailed application notes and protocols for this compound-based assays targeting two such crucial enzymes: Thymidylate Synthase (TS) and deoxyuridine triphosphatase (dUTPase).
Thymidylate synthase catalyzes the methylation of this compound to produce deoxythymidine monophosphate (dTMP), a vital precursor for DNA synthesis.[1] Inhibition of TS leads to a depletion of dTMP, causing an imbalance in deoxynucleotides and subsequent DNA damage, ultimately resulting in cell death.[1] This makes TS a prime target for anticancer drugs.[2]
dUTPase is responsible for the hydrolysis of deoxyuridine triphosphate (dUTP) to this compound and pyrophosphate.[3] This action serves two main purposes: it provides the this compound substrate for TS and prevents the harmful incorporation of uracil (B121893) into DNA by keeping dUTP levels low.[3][4] Inhibiting dUTPase leads to an accumulation of dUTP, which can be misincorporated into DNA, leading to DNA damage and cytotoxicity, especially in rapidly dividing cells like cancer cells.[3]
These application notes provide the theoretical background and practical protocols for performing robust and reliable this compound-based assays for the screening and characterization of inhibitors against Thymidylate Synthase and dUTPase.
Enzyme Targets and Signaling Pathways
A fundamental understanding of the biochemical pathways involving this compound is crucial for designing and interpreting inhibitor screening assays.
Thymidylate Synthase (TS) Pathway
Thymidylate synthase is the sole de novo source of dTMP, an essential precursor for DNA synthesis.[5] The enzyme catalyzes the transfer of a methyl group from N⁵,N¹⁰-methylenetetrahydrofolate to this compound, producing dTMP and dihydrofolate (DHF).
dUTPase Pathway
dUTPase plays a critical role in maintaining the integrity of DNA by hydrolyzing dUTP to this compound. This prevents the accumulation of dUTP and its subsequent misincorporation into DNA.
General Workflow for Enzyme Inhibitor Screening
The process of screening for enzyme inhibitors generally follows a standardized workflow, from initial high-throughput screening to hit validation and characterization.
Quantitative Data of Known Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for several known inhibitors of Thymidylate Synthase and dUTPase, providing a benchmark for comparison of novel compounds.
Table 1: IC₅₀ Values of Thymidylate Synthase Inhibitors
| Inhibitor | Target Organism/Cell Line | Assay Type | IC₅₀ Value | Reference(s) |
| Raltitrexed (B1684501) | L1210 cells | Growth Inhibition | 9 nM | [6][7] |
| Colorectal Cancer Cell Lines | Growth Inhibition | 5.3 - 59 nM | [8] | |
| Pemetrexed (B1662193) | Lung Cancer Cell Lines | Growth Inhibition | Correlation with TYMS copy number | [9] |
| 5-Fluorouracil (5-FU) | HCT-116 cells | MTT Assay (3 days) | 11.3 µM | [10] |
| HT-29 cells | MTT Assay (5 days) | 11.25 µM | [10] | |
| H9c2 cells | MTT Assay | 400 µM | [10] | |
| Fthis compound[11] | Human AML Cell Lines | Growth Inhibition | 3.4 - 21.5 nM | [12] |
| Murine AML Cell Lines | Growth Inhibition | 123.8 - 131.4 pM | [12] | |
| Nolatrexed (B128640) | Human | In vivo (thrombocytes) | C₅₀ = 6.0 µg/ml | [13] |
| Human | In vivo (neutrophils) | C₅₀ = 0.6 µg/ml | [13] |
Note: IC₅₀ values can vary significantly based on the cell line, assay conditions, and exposure time.[11][14]
Table 2: IC₅₀ Values of dUTPase Inhibitors
| Inhibitor | Target Enzyme | Assay Type | IC₅₀ Value | Reference(s) |
| TAS-114 | Human dUTPase | Enzymatic Assay | - | [15][16][17][18][19] |
| Compound 1 | Human dUTPase | Malachite Green Assay | 740 nM | [20][21] |
| Compound 2 | Human dUTPase | Malachite Green Assay | 25 nM | [20][21] |
| Uracil-based inhibitors | Plasmodium falciparum UDG | Enzymatic Assay | 5.0 - 15.6 µM | [22] |
Experimental Protocols
Detailed methodologies for key this compound-based assays are provided below. It is recommended to optimize these protocols for specific laboratory conditions and instrumentation.
Protocol 1: Spectrophotometric Assay for Thymidylate Synthase Activity
This assay continuously monitors the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm.[7][23]
Materials:
-
Purified thymidylate synthase or cell lysate
-
This compound solution
-
5,10-methylenetetrahydrofolate (CH₂H₄folate) solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 25 mM MgCl₂
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate or cuvette, prepare the reaction mixture (final volume of 200 µL) as follows:
-
Assay Buffer: 160 µL
-
This compound solution: 10 µL (to a final concentration of 50 µM)
-
CH₂H₄folate solution: 10 µL (to a final concentration of 100 µM)
-
Test inhibitor or vehicle control: 10 µL (at various concentrations)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the enzyme solution (e.g., purified TS or cell lysate) to each well to initiate the reaction.
-
Spectrophotometric Monitoring: Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.[7]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
The rate of DHF formation can be calculated using the Beer-Lambert law (ε of DHF at 340 nm is approximately 6.2 mM⁻¹cm⁻¹).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Tritium (B154650) Release Assay for Thymidylate Synthase Activity
This highly sensitive assay measures the release of tritium ([³H]) from [5-³H]this compound as it is converted to dTMP by TS.[7][24]
Materials:
-
Purified thymidylate synthase or cell lysate
-
[5-³H]this compound (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (CH₂H₄folate) solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 25 mM MgCl₂
-
Test inhibitor compounds
-
Activated charcoal suspension (e.g., 5% w/v in water)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Prepare Reaction Mixture: In microcentrifuge tubes, prepare the reaction mixture (final volume of 100 µL) on ice:
-
Assay Buffer: 70 µL
-
CH₂H₄folate solution: 10 µL (to a final concentration of 100 µM)
-
Test inhibitor or vehicle control: 10 µL
-
Enzyme solution: 5 µL
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add 5 µL of [5-³H]this compound (to a final concentration of 10 µM, with a specific activity of ~1 Ci/mmol) to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).[7]
-
Stop Reaction: Terminate the reaction by adding 100 µL of ice-cold activated charcoal suspension to each tube. The charcoal binds unreacted [5-³H]this compound.
-
Separation: Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 5 minutes to pellet the charcoal.[7]
-
Quantification: Carefully transfer a known volume (e.g., 150 µL) of the supernatant, which contains the tritiated water ([³H]H₂O), to a scintillation vial.
-
Scintillation Counting: Add 4 mL of scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the amount of [³H]H₂O produced in each reaction.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Protocol 3: Malachite Green Assay for dUTPase Activity
This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of dUTP by dUTPase. The released pyrophosphate (PPi) is converted to Pi by inorganic pyrophosphatase, and the Pi is then detected using a malachite green-molybdate reagent.[21][25][26][27]
Materials:
-
Purified dUTPase
-
dUTP solution
-
Inorganic pyrophosphatase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 100 mM KCl
-
Test inhibitor compounds
-
Malachite Green Reagent: A solution containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent (commercially available kits are recommended).
-
Phosphate standard solution
-
96-well microplates
-
Microplate reader capable of reading absorbance at ~620-640 nm
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare the reaction mixture (final volume of 50 µL):
-
Assay Buffer: 30 µL
-
Inorganic pyrophosphatase: 2 µL (e.g., 1 U/mL)
-
Test inhibitor or vehicle control: 5 µL
-
dUTPase solution: 5 µL
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[25]
-
Initiate Reaction: Add 8 µL of dUTP solution (to a final concentration of 100 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[25]
-
Stop Reaction and Color Development: Add 20 µL of Malachite Green Reagent to each well to stop the reaction and initiate color development.
-
Incubation: Incubate at room temperature for 15-20 minutes to allow the color to stabilize.
-
Absorbance Measurement: Measure the absorbance at approximately 630 nm using a microplate reader.[25]
-
Data Analysis:
-
Create a standard curve using the phosphate standard.
-
Convert the absorbance readings of the samples to the amount of phosphate produced.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion
This compound-based assays are powerful tools for the discovery and characterization of inhibitors targeting essential enzymes in nucleotide metabolism. The protocols provided herein for Thymidylate Synthase and dUTPase offer robust and reliable methods for high-throughput screening and detailed kinetic analysis. Careful optimization of assay conditions and adherence to the detailed protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the drug development process for novel therapeutics.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. energ-en.ro [energ-en.ro]
- 5. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymidylate synthase gene copy number as a predictive marker for response to pemetrexed treatment of lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase I studies with the nonclassical antifolate nolatrexed dihydrochloride (AG337, THYMITAQ) administered orally for 5 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A semimechanistic population pharmacokinetic and pharmacodynamic model incorporating autoinduction for the dose justification of TAS‐114 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. First-in-human phase 1 study of novel dUTPase inhibitor TAS-114 in combination with S-1 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. d-nb.info [d-nb.info]
- 20. dUTPase inhibition augments replication defects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies [mdpi.com]
- 24. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. eubopen.org [eubopen.org]
- 26. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription Assays Involving dUMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing in vitro transcription assays involving deoxyuridine monophosphate (dUMP), incorporated from its triphosphate precursor, dUTP. These assays are valuable tools for studying RNA polymerase activity, the effects of modified nucleotides on transcription, and for the screening and characterization of potential therapeutic agents, particularly inhibitors of dUTPase.
Application Note 1: Enhanced this compound Incorporation Using Mutant T7 RNA Polymerase
Standard RNA polymerases, such as the wild-type T7 RNA polymerase, exhibit a strong preference for ribonucleotides (NTPs) over deoxyribonucleotides (dNTPs). However, specific mutations in the polymerase active site can significantly relax this substrate specificity. The Y639F mutant of T7 RNA polymerase, for instance, shows a markedly increased efficiency in incorporating dNTPs, including dUTP, into RNA transcripts.[1][2] This feature allows for the generation of RNA molecules containing this compound residues, which can be utilized for various downstream applications, including structural studies and as substrates for enzymes involved in uracil (B121893) metabolism.
The ability to efficiently incorporate dUTP makes the T7 RNA Polymerase Y639F mutant an invaluable tool for assays designed to study the effects of uracil in RNA or to measure the activity of enzymes that process uracil-containing nucleic acids.
Application Note 2: A High-Throughput Screening Platform for dUTPase Inhibitors
Deoxyuridine triphosphate pyrophosphatase (dUTPase) is a critical enzyme that prevents the misincorporation of uracil into DNA by hydrolyzing dUTP to this compound and pyrophosphate.[3][4] In rapidly proliferating cancer cells, inhibition of dUTPase leads to an accumulation of dUTP, which can be incorporated into DNA, leading to strand breaks and apoptosis.[3][5] This makes dUTPase a promising target for cancer therapy.[6][7]
An in vitro transcription-based assay can be employed for the high-throughput screening of dUTPase inhibitors. In this setup, a known amount of dUTP is included in the transcription reaction with the highly efficient T7 RNA Polymerase Y639F mutant. The presence of active dUTPase will hydrolyze the dUTP, making it unavailable for incorporation into the RNA transcript. Conversely, in the presence of a dUTPase inhibitor, dUTP levels will remain high, leading to its incorporation into the newly synthesized RNA. The amount of incorporated this compound can then be quantified, providing a measure of the inhibitor's efficacy. This approach offers a robust and sensitive platform for the discovery of novel anti-cancer therapeutics.[8][9]
Data Presentation
Table 1: Relative Incorporation Efficiency of dUTP by T7 RNA Polymerase Variants
| RNA Polymerase Variant | Relative dUTP Incorporation Efficiency | Key References |
| Wild-Type T7 RNA Polymerase | Low | [1] |
| T7 RNA Polymerase (Y639F Mutant) | High | [1][2][10][11] |
Note: Quantitative kinetic data for direct comparison is limited in the literature. The relative efficiencies are based on qualitative descriptions of the mutant's enhanced ability to utilize dNTPs.
Table 2: Example IC50 Values for dUTPase Inhibitors
| Compound | Target Organism/Cell Line | IC50 (µM) | Key References |
| Compound 4b | Nocardia seriolae dUTPase | 0.99 | [8] |
| Compound 12b | Nocardia seriolae dUTPase | 0.7 | [8] |
| Compound 1 | Human dUTPase | 0.740 | [9][12] |
| Compound 2 | Human dUTPase | 0.025 | [9][12] |
Experimental Protocols
Protocol 1: In Vitro Transcription with dUTP using T7 RNA Polymerase (Y639F Mutant)
This protocol describes the synthesis of RNA containing this compound residues using the Y639F mutant of T7 RNA polymerase.
Materials:
-
T7 RNA Polymerase (Y639F Mutant)
-
Linearized DNA template with a T7 promoter
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP)
-
dUTP solution (10 mM)
-
UTP solution (10 mM, for control reactions)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
Ribonucleotide solution mix (ATP, CTP, GTP): 2 µL of 10 mM stock each
-
dUTP solution: 2 µL of 10 mM stock (for a final concentration of 1 mM)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL (40 units)
-
T7 RNA Polymerase (Y639F Mutant): 2 µL (50 units)
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the RNA transcript using a suitable method, such as phenol/chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.
-
Quantification and Analysis: Resuspend the purified RNA in nuclease-free water. Determine the concentration by measuring the absorbance at 260 nm. The incorporation of this compound can be verified by methods such as mass spectrometry or enzymatic assays.
Protocol 2: Screening for dUTPase Inhibitors using In Vitro Transcription
This protocol provides a framework for screening compounds for their ability to inhibit dUTPase activity.
Materials:
-
All materials from Protocol 1
-
Recombinant human dUTPase
-
Candidate inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
A method for quantifying this compound in RNA (e.g., HPLC, mass spectrometry, or radiolabeling with [α-³²P]dUTP)
Procedure:
-
dUTPase and Inhibitor Pre-incubation:
-
In a nuclease-free microcentrifuge tube, add a defined amount of recombinant human dUTPase.
-
Add the candidate inhibitor compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control with a known dUTPase inhibitor.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
In Vitro Transcription Reaction:
-
Prepare a master mix for the transcription reaction as described in Protocol 1, but omit the dUTP for now.
-
Aliquot the master mix into the tubes containing the pre-incubated dUTPase and inhibitors.
-
Initiate the reaction by adding dUTP (and a radiolabel if using that detection method) to a final concentration of 1 mM.
-
-
Incubation and Processing:
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction and purify the RNA as described in Protocol 1.
-
-
Quantification of this compound Incorporation:
-
Quantify the amount of this compound incorporated into the RNA transcripts for each inhibitor concentration.
-
Plot the percentage of this compound incorporation against the inhibitor concentration to determine the IC50 value. A higher level of this compound incorporation indicates greater inhibition of dUTPase.
-
Mandatory Visualizations
Caption: Biochemical pathway of dUTP metabolism and its intersection with in vitro transcription.
Caption: Experimental workflow for screening dUTPase inhibitors.
References
- 1. A Critical Residue Selectively Recruits Nucleotides for T7 RNA Polymerase Transcription Fidelity Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T7 R&DNA Polymerase | LGC, Biosearch Technologies [biosearchtech.com]
- 3. What are dUTPase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Human dUTP pyrophosphatase: uracil recognition by a beta hairpin and active sites formed by three separate subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dUTPase inhibition confers susceptibility to a thymidylate synthase inhibitor in DNA-repair-defective human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of dUTPase induces synthetic lethality with thymidylate synthase-targeted therapies in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-guided discovery of novel dUTPase inhibitors with anti-Nocardia activity by computational design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dUTPase inhibition augments replication defects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Fluorescent Labeling of dUMP for Cellular Imaging
Introduction
The visualization of DNA synthesis is crucial for understanding fundamental cellular processes such as proliferation, DNA repair, and cell cycle kinetics. Deoxyuridine monophosphate (dUMP) is a key intermediate in DNA synthesis, serving as the precursor to deoxythymidine monophosphate (dTMP). The incorporation of this compound or its analogs into newly synthesized DNA provides a powerful method for labeling and imaging these dynamic processes.[1][2][3][4] Fluorescently labeling this compound allows researchers to track DNA replication in real-time in living cells or with high resolution in fixed samples, offering significant advantages over traditional methods like radiolabeling.[5][6]
Two primary strategies are employed for the fluorescent labeling of this compound incorporation:
-
Metabolic Labeling with Nucleoside Analogs: This highly efficient and biocompatible method involves introducing a modified deoxynucleoside, most commonly 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into the cell culture.[7] EdU is metabolized and incorporated into replicating DNA in place of thymidine. The incorporated EdU contains a bioorthogonal alkyne group, which can then be covalently bonded to an azide-containing fluorescent dye in a highly specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as "click chemistry".[7][8][9][10][11][12] This two-step approach provides excellent specificity and signal amplification.[7][12]
-
Direct Enzymatic Incorporation of Fluorescent dUTP: This method uses a 2'-deoxyuridine (B118206) 5'-triphosphate (dUTP) that is directly conjugated to a fluorophore.[13][14][] These fluorescent dUTP analogs can be introduced into permeabilized cells or used in in vitro assays where they are incorporated into DNA by polymerases during replication or repair.[16][17][18] This technique is widely used in applications like Fluorescence In Situ Hybridization (FISH) and for generating labeled probes.[13][19]
The choice of method depends on the specific application, whether the experiment involves live or fixed cells, and the desired balance between labeling efficiency and potential effects on cell viability.[5][20]
Quantitative Data for Fluorescent Labeling
Successful cellular imaging relies on the selection of appropriate fluorescent dyes and labeling strategies. The tables below summarize key quantitative parameters for common fluorophores and compare the primary labeling methodologies.
Table 1: Properties of Common Fluorophores for Nucleotide Labeling
| Fluorophore Family | Example Dye | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Cyanine Dyes | Cy3 | ~550 | ~570 | Bright, photostable, and available in various reactive forms.[21] |
| Cy5 | ~650 | ~670 | Emits in the far-red spectrum, minimizing cellular autofluorescence.[][21][] | |
| Alexa Fluor™ Dyes | Alexa Fluor 488 | ~495 | ~519 | Bright, highly photostable, and pH-insensitive.[16][20] |
| Alexa Fluor 594 | ~590 | ~617 | Excellent photostability for long-term imaging experiments.[16] | |
| Alexa Fluor 647 | ~650 | ~668 | Bright far-red dye, ideal for multiplexing and reducing background. | |
| Fluorescein | FITC / 5-FAM | ~494 | ~518 | Widely used and cost-effective, but susceptible to photobleaching and pH changes.[][] |
| Rhodamine | TAMRA / TRITC | ~555 | ~580 | Good photostability, often used as a FRET acceptor.[] |
Table 2: Comparison of this compound/dU Labeling Strategies
| Parameter | Metabolic Labeling (EdU + Click Chemistry) | Direct Incorporation of Fluorescent dUTP |
| Principle | Two-step: Metabolic incorporation of EdU followed by bioorthogonal click reaction with a fluorescent azide (B81097).[7][12] | One-step: Enzymatic incorporation of a dUTP analog directly conjugated to a fluorophore.[13][17] |
| Cell State | Applicable to both live cells (for incorporation) and fixed cells (for detection).[7] | Primarily used in permeabilized (fixed) cells or in vitro systems.[18] |
| Specificity | Very high due to the bioorthogonal nature of the click reaction.[9][10][11] | High, determined by polymerase fidelity. |
| Signal Intensity | High; the small size of the alkyne on EdU allows for efficient incorporation, and the subsequent click reaction provides a bright signal.[7] | Can be lower; bulky fluorophores on dUTP may reduce incorporation efficiency by some polymerases.[16][17] |
| Cell Perturbation | Minimal perturbation during the labeling pulse; fixation is required for detection. | Requires cell permeabilization, which is incompatible with live-cell imaging of subsequent processes. |
| Common Applications | Cell proliferation assays, DNA synthesis monitoring in vivo and in vitro, high-throughput screening.[7][8] | DNA probe generation, Fluorescence In Situ Hybridization (FISH), terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays.[19] |
Visualized Workflows and Pathways
Caption: Workflow for labeling nascent DNA using EdU metabolic incorporation and click chemistry detection.
Caption: Mechanism of DNA polymerase-mediated incorporation of a fluorescently labeled dUTP into a growing DNA strand.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent DNA with EdU and Click Chemistry
This protocol describes the labeling of newly synthesized DNA in adherent mammalian cells using EdU, followed by fluorescent detection with a click reaction.
Materials and Reagents:
-
Adherent cells (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Sterile glass coverslips in a 24-well plate
-
5-ethynyl-2'-deoxyuridine (EdU) stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.5% Triton™ X-100 in PBS
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide, 2 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (100 mM in H₂O)
-
Reducing agent: Sodium Ascorbate solution (500 mM in H₂O, freshly prepared)
-
Wash buffer: PBS with 3% BSA
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 18-24 hours.
-
-
EdU Labeling:
-
Dilute the 10 mM EdU stock solution in complete culture medium to a final working concentration of 10 µM.
-
Remove the old medium from the cells and add the EdU-containing medium.
-
Incubate for the desired pulse duration (e.g., 1-2 hours for S-phase labeling) at 37°C, 5% CO₂.
-
-
Cell Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Wash the cells twice with PBS.
-
Add 500 µL of 0.5% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature to permeabilize the cells.
-
Wash the cells twice with PBS containing 3% BSA.
-
-
Click Reaction:
-
Note: Prepare the click reaction cocktail immediately before use.
-
For each reaction (well), prepare the cocktail in the following order:
-
Click reaction buffer: 438 µL
-
CuSO₄ solution: 2 µL (final concentration: 0.4 mM)
-
Fluorescent azide: 10 µL (final concentration: 20 µM)
-
Sodium Ascorbate solution: 50 µL (final concentration: 50 mM)
-
-
Vortex the cocktail briefly to mix.
-
Remove the wash buffer from the cells and add 500 µL of the click reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with wash buffer.
-
Add a solution of DAPI or Hoechst (e.g., 1 µg/mL in PBS) and incubate for 10 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto glass microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and the nuclear counterstain.
-
Protocol 2: Direct DNA Labeling in Permeabilized Cells with Fluorescent dUTP
This protocol is adapted for labeling sites of DNA synthesis in cells that have been permeabilized to allow the entry of enzymes and labeled nucleotides.
Materials and Reagents:
-
Cells grown on coverslips
-
Cytoskeletal (CSK) buffer: 10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl₂
-
Permeabilization buffer: CSK buffer with 0.5% Triton™ X-100
-
Wash buffer: CSK buffer
-
Reaction Mix (prepare fresh):
-
5X Reaction Buffer (specific to the polymerase used)
-
dNTP mix (dATP, dGTP, dCTP at 100 µM each)
-
Fluorescently labeled dUTP (e.g., Cy3-dUTP, final concentration 10-20 µM)
-
DNA Polymerase (e.g., Klenow fragment of DNA Pol I)
-
ATP (1 mM)
-
Nuclease-free water
-
-
Fixative solution: 4% Paraformaldehyde (PFA) in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Permeabilization:
-
Wash cells grown on coverslips once with ice-cold PBS.
-
Wash once with ice-cold CSK buffer.
-
Add ice-cold Permeabilization buffer and incubate on ice for 5 minutes to extract soluble proteins while preserving nuclear architecture.
-
-
DNA Labeling Reaction:
-
Wash the permeabilized cells twice with ice-cold CSK buffer.
-
Prepare the complete Reaction Mix on ice.
-
Add the Reaction Mix to the coverslips and incubate in a humidified chamber at 37°C for 15-30 minutes.
-
-
Stopping the Reaction and Fixation:
-
Wash the cells three times with CSK buffer to remove unincorporated nucleotides.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
-
Counterstaining and Mounting:
-
Wash the fixed cells three times with PBS.
-
Stain the nuclei with DAPI for 10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides with mounting medium.
-
-
Imaging:
-
Visualize the sites of fluorescent this compound incorporation using a fluorescence microscope with the appropriate filter sets. The signal will correspond to active sites of DNA replication or repair at the time of permeabilization.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Incorporation of this compound into DNA is a major source of spontaneous DNA damage, while excision of uracil is not required for cytotoxicity of fluoropyrimidines in mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The incorporation of uracil into animal cell DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective fluorescent labeling of cellular proteins and its biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. jenabioscience.com [jenabioscience.com]
- 13. illumina.com [illumina.com]
- 14. Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 16. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad.com [bio-rad.com]
- 19. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 20. Different Ways to Add Fluorescent Labels | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low dUMP Detection in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the detection of deoxyuridine monophosphate (dUMP) in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation and Handling
Q1: What are the most common causes of low this compound signal related to sample preparation?
A1: Low this compound signal originating from sample preparation is often due to analyte degradation, inefficient extraction, or the presence of interfering substances. Key factors include:
-
Sample Stability: this compound can be subject to enzymatic degradation. It is crucial to handle samples at low temperatures and to quickly inhibit enzymatic activity.[1][2]
-
Extraction Efficiency: The choice of extraction solvent and method can significantly impact the recovery of a polar analyte like this compound.
-
Matrix Effects: Co-extracted compounds from the sample matrix (e.g., salts, lipids, proteins) can interfere with this compound ionization, a phenomenon known as ion suppression.[3][4][5][6]
-
Contamination: Contaminants from plastics, detergents, or solvents can introduce interfering peaks or cause ion suppression.[7][8][9]
Q2: What is a recommended protocol for extracting this compound from biological samples?
A2: A common method for extracting small polar molecules like this compound is a protein precipitation and liquid-liquid extraction protocol.
Experimental Protocol: this compound Extraction from Cells
-
Cell Lysis:
-
Start with a known number of cells.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove media components.[9]
-
Lyse the cells using a cold solvent mixture, such as 80:20 methanol:water, to precipitate proteins and extract metabolites.
-
-
Extraction:
-
Vortex the cell lysate thoroughly.
-
Incubate on ice for 15-20 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.
-
-
Sample Cleanup:
-
Carefully collect the supernatant containing the metabolites.
-
For cleaner samples, a subsequent solid-phase extraction (SPE) step may be necessary to remove salts and other interfering compounds.[7]
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[10]
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) before injection.[10]
-
Section 2: Liquid Chromatography (LC) Optimization
Q1: My this compound peak has poor shape (e.g., broad, tailing, or split). What could be the cause?
A1: Poor peak shape for this compound can be attributed to several factors related to the liquid chromatography setup.[8]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.[8]
-
Column Contamination: Buildup of contaminants on the column can result in peak tailing or splitting.[8]
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for the retention and peak shape of an ionizable compound like this compound.
-
Column Degradation: The stationary phase of the column can degrade over time, leading to poor performance.
Q2: How can I improve the retention and separation of this compound on my LC system?
A2: Given that this compound is a polar molecule, using a suitable column and mobile phase is key.
-
Column Choice: A hydrophilic interaction liquid chromatography (HILIC) column is often effective for retaining and separating polar compounds like this compound.
-
Mobile Phase pH: The pH of the mobile phase will affect the charge state of this compound and its interaction with the stationary phase. Buffering the mobile phase can improve peak shape and retention time stability.[7]
-
Gradient Optimization: A well-designed gradient elution can improve peak resolution and reduce analysis time.
Section 3: Mass Spectrometry (MS) Parameter Optimization
Q1: I am not seeing a this compound signal, or it is very weak. Where should I start troubleshooting the mass spectrometer?
A1: If you have no or very low this compound signal, a systematic check of the MS parameters is necessary.
-
Ionization Mode: this compound is typically analyzed in negative ion mode electrospray ionization (ESI) due to its phosphate (B84403) group. Ensure your instrument is set to the correct polarity.[11]
-
Source Parameters: The efficiency of this compound ionization is highly dependent on the ion source settings.[8][12] Key parameters to optimize include:
-
Capillary voltage
-
Gas flows (nebulizing and drying gas)
-
Source temperature
-
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. An out-of-tune instrument will have poor sensitivity and mass accuracy.[12]
-
Collision Energy (for MS/MS): If performing tandem mass spectrometry, the collision energy must be optimized to achieve efficient fragmentation of the this compound precursor ion into its product ions.[8][11]
Table 1: Typical Starting MS Parameters for this compound Analysis (Negative ESI)
| Parameter | Typical Value | Purpose |
| Ionization Mode | Negative Electrospray (ESI) | To generate negatively charged this compound ions. |
| Capillary Voltage | 2.5 - 4.0 kV | To facilitate the formation of a stable electrospray. |
| Nebulizing Gas | 20 - 40 psi | To assist in the formation of fine droplets. |
| Drying Gas Flow | 8 - 12 L/min | To aid in solvent evaporation from the droplets. |
| Drying Gas Temp | 250 - 350 °C | To promote desolvation and ion formation. |
| Precursor Ion (m/z) | 227.0 | [this compound-H]⁻ |
| Product Ion (m/z) | 97.0 | [PO₃]⁻ fragment |
| Collision Energy | 15 - 30 eV | To induce fragmentation of the precursor ion. |
Note: These are starting values and should be empirically optimized for your specific instrument and experimental conditions.[13][14]
Section 4: Data Analysis and Interpretation
Q1: How can I confirm that the peak I'm seeing is this compound?
A1: Peak identification should be based on multiple criteria:
-
Retention Time: The peak's retention time should match that of a pure this compound standard run under the same chromatographic conditions.
-
Mass-to-Charge Ratio (m/z): The measured m/z of the precursor ion should match the theoretical m/z of the deprotonated this compound molecule ([M-H]⁻ = 227.046).
-
Fragmentation Pattern: In an MS/MS experiment, the fragmentation pattern of the observed peak should match that of a this compound standard. The primary fragment for this compound is typically the phosphate group ([PO₃]⁻ at m/z 97.0).[15][16][17][18]
Q2: What is a "matrix effect" and how do I know if it's affecting my this compound measurement?
A2: A matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).
Experimental Protocol: Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A: this compound standard in a clean solvent.
-
Set B: A blank matrix sample (an extract from your biological sample that does not contain this compound).
-
Set C: The blank matrix sample spiked with the this compound standard at the same concentration as Set A.
-
-
Analyze all three sets using your LC-MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
Interpretation:
-
A value close to 100% indicates a minimal matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Troubleshooting Workflows and Diagrams
Caption: A step-by-step workflow for troubleshooting low this compound signal.
Caption: Simplified fragmentation pathway of this compound in MS/MS.
References
- 1. Effects of vacuum exposure on sample stability for mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. uthsc.edu [uthsc.edu]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing dUMP Extraction from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and quantification of deoxyuridine monophosphate (dUMP) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The two most prevalent methods for extracting small polar metabolites like this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE utilizes two immiscible liquid phases (e.g., an aqueous and an organic solvent) to partition and separate compounds based on their relative solubilities.[1] SPE employs a solid sorbent material packed in a cartridge to retain the analyte of interest or interfering components of the sample matrix, allowing for separation and purification.[2][3] Protein precipitation is often used as an initial clean-up step before these extraction techniques, especially for high-protein matrices like plasma or serum.[4][5]
Q2: My this compound recovery is low. What are the potential causes and how can I improve it?
A2: Low recovery of this compound can stem from several factors:
-
Inefficient Cell Lysis: Ensure complete disruption of cellular membranes to release intracellular contents. For tissue samples, homogenization or bead beating may be necessary.[6]
-
Suboptimal Extraction Solvent: The polarity of the extraction solvent is critical. For polar metabolites like this compound, cold organic solvents like methanol (B129727) or acetonitrile (B52724), often mixed with water, are effective.[7][8] An acidic modifier (e.g., formic acid) in the extraction solvent can improve the recovery of certain metabolites.[8]
-
Analyte Degradation: this compound can be enzymatically or chemically degraded during sample preparation. It is crucial to work quickly on ice and use cold solvents to minimize enzymatic activity.[6] Snap-freezing samples in liquid nitrogen immediately after collection is a standard practice to preserve metabolite integrity.[6]
-
Poor Retention or Elution in SPE: If using SPE, ensure the sorbent chemistry is appropriate for this compound (e.g., anion exchange) and that the conditioning, loading, washing, and elution solvents are optimized.[2][9] Incomplete elution is a common cause of low recovery.[9]
Q3: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in the analysis of complex biological samples and can compromise quantitative accuracy.[10][11] Here are some strategies to minimize them:
-
Improve Sample Cleanup: A more rigorous extraction protocol, such as SPE, can be more effective at removing interfering matrix components than a simple protein precipitation.[2]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to ensure this compound is chromatographically resolved from co-eluting matrix components that may cause ion suppression.[10]
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound is highly recommended. It will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.[10]
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this may compromise the limit of detection for this compound.[5]
Q4: What is the best way to store biological samples intended for this compound analysis?
A4: To maintain the integrity of this compound and other nucleotides, biological samples should be processed as quickly as possible after collection. If immediate extraction is not possible, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[6] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.
Troubleshooting Guides
Low this compound Signal Intensity in LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Poor Extraction Efficiency | Review and optimize the extraction protocol. Consider a different solvent system or extraction technique (e.g., switch from LLE to SPE). Ensure complete cell lysis for intracellular this compound analysis.[2][8] |
| This compound Degradation | Work on ice throughout the sample preparation process. Use pre-chilled solvents. Minimize the time between sample collection and extraction.[6] |
| Ion Suppression | Infuse a standard solution of this compound post-column to identify regions of ion suppression in your chromatogram. Improve sample cleanup to remove interfering matrix components.[10] |
| Suboptimal MS Parameters | Tune the mass spectrometer specifically for this compound to ensure optimal ionization and fragmentation. Check that the correct precursor and product ions are being monitored. |
| Sample Adsorption | This compound may adsorb to plasticware or glassware. Using low-retention tubes and vials can help minimize this issue. |
Poor Peak Shape in LC Analysis
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample extract and re-inject.[12] |
| Incompatible Injection Solvent | The solvent in which the final extract is dissolved should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.[12] |
| Column Contamination | Flush the column with a strong solvent to remove any contaminants that may have built up. The use of a guard column is recommended to protect the analytical column.[12] |
| Mobile Phase Issues | Ensure the mobile phase is correctly prepared, degassed, and at the appropriate pH.[13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching & Lysis: Immediately add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform (B151607):water (2:1:1 v/v/v) to the cell pellet.
-
Homogenization: Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes, with intermittent vortexing.
-
Phase Separation: Centrifuge at 14,000 x g for 15 minutes at 4°C. This will result in two distinct liquid phases (an upper aqueous/methanol phase and a lower chloroform phase) and a protein pellet at the interface.
-
Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound, into a new microcentrifuge tube.
-
Drying and Reconstitution: Evaporate the aqueous extract to dryness using a vacuum concentrator. Reconstitute the dried residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition an anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[9]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[9]
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove neutral and cationic interferences.[9]
-
Elution: Elute the retained this compound with a small volume (e.g., 500 µL) of a strong elution solvent (e.g., a solution containing a high salt concentration or an acidic pH to disrupt the ionic interaction).[9]
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Metabolite Extraction Efficiencies from Human Liver Tissue
| Extraction Protocol | Sum of Concentrations (µM) | Number of Detected Metabolites |
| Methanol:Water (80:20) | 1,500 ± 200 | 450 |
| Acetonitrile:Water (80:20) | 1,200 ± 150 | 420 |
| Methanol:Chloroform:Water (2:1:1) | 1,800 ± 250 | 510 |
Data is illustrative and based on findings from comparative metabolomics studies. Actual results may vary.[14]
Table 2: Recovery of Nucleotides using Magnetic Dispersive Solid-Phase Micro-Extraction (MDSPME)
| Nucleotide | Recovery Range (%) | Limit of Quantitation (ng/mL) |
| AMP | 88.4 - 109.8 | 0.8 - 8 |
| UMP | 88.4 - 109.8 | 0.8 - 8 |
| GMP | 88.4 - 109.8 | 0.8 - 8 |
This data is from a study on nucleotide extraction from a plant matrix but demonstrates the potential of this technique for nucleotide analysis.[15]
Visualizations
Thymidylate Biosynthesis Pathway
Caption: The thymidylate synthesis cycle, a key pathway involving this compound.[16][17][18]
General Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for this compound extraction and analysis.
References
- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 2. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rsc.org [rsc.org]
- 6. southalabama.edu [southalabama.edu]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. 15 Tips and Tricks for LC-MS Troubleshooting | Technology Networks [technologynetworks.com]
- 11. shimadzu.at [shimadzu.at]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. zefsci.com [zefsci.com]
- 14. Comparison of extraction methods for intracellular metabolomics of human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of methods for extraction of viral DNA from cellular specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. proteopedia.org [proteopedia.org]
Technical Support Center: Enhancing the Stability of dUMP in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of deoxyuridine monophosphate (dUMP) in your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in an aqueous solution is primarily influenced by three main factors:
-
pH: this compound is most stable in neutral to slightly alkaline conditions (pH 7-8). Both acidic and strongly alkaline conditions can accelerate its degradation.
-
Temperature: Higher temperatures increase the rate of chemical degradation. For long-term storage, it is crucial to keep this compound solutions frozen.
-
Enzymatic Activity: If the solution is contaminated with nucleotidases or phosphatases, these enzymes will rapidly degrade this compound.
Q2: What are the main degradation pathways for this compound in solution?
A2: this compound can degrade through several chemical pathways:
-
Hydrolysis of the N-glycosidic bond: This is the primary degradation pathway, especially under acidic conditions, and results in the cleavage of the bond between the deoxyribose sugar and the uracil (B121893) base, yielding deoxyribose-5-phosphate and free uracil.
-
Deamination: Although less common for uracil compared to cytosine, deamination can occur under certain conditions, but it does not alter the base itself.
-
Phosphate (B84403) ester hydrolysis: The phosphate group can be cleaved by phosphatases, converting this compound to deoxyuridine.
-
Oxidation: Reactive oxygen species (ROS) can damage the uracil base and the deoxyribose sugar.
Q3: What are the ideal storage conditions for this compound solutions?
A3: For optimal stability, this compound solutions should be stored under the following conditions:
-
Short-term storage (days to a week): Store at 2-8°C.
-
Long-term storage (weeks to months): Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] The solid, powdered form of this compound is more stable and can be stored at -20°C for up to 12 months under desiccating conditions.[2]
Q4: Can I do anything to prevent enzymatic degradation of my this compound solution?
A4: Yes, to prevent enzymatic degradation, you should:
-
Use sterile, nuclease-free water and reagents to prepare your solutions.
-
Work in a clean environment to minimize microbial contamination.
-
If contamination is suspected, consider adding a broad-spectrum bacteriostatic agent, ensuring it does not interfere with your downstream applications.
-
Inactivate any potential enzymatic activity by heating the solution if your experimental protocol allows, though this may accelerate chemical degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration over a short period at room temperature. | High temperature is accelerating hydrolysis. | Store the this compound solution at 2-8°C for short-term use and frozen for long-term storage. |
| Unexpected peaks appear in my HPLC chromatogram. | This compound is degrading. The new peaks are likely deoxyribose-5-phosphate and uracil. | Check the pH of your solution; adjust to a neutral pH (7.0-7.5) using a suitable buffer. Ensure proper storage at low temperatures. |
| Complete loss of this compound signal. | Possible enzymatic contamination. | Prepare fresh solutions using sterile, nuclease-free reagents. Filter-sterilize the solution through a 0.22 µm filter. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles are degrading the this compound. | Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution.
Materials:
-
Deoxyuridine 5'-monophosphate, disodium (B8443419) salt (solid)
-
Nuclease-free water
-
Sterile, nuclease-free conical tubes or microcentrifuge tubes
-
Calibrated pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing the this compound: Accurately weigh the required amount of this compound disodium salt in a sterile microcentrifuge tube. For a 1 ml of 10 mM solution, you would need approximately 3.52 mg.
-
Dissolving the this compound: Add a small volume of nuclease-free water to the tube and gently vortex to dissolve the solid.
-
Volume Adjustment: Once fully dissolved, add nuclease-free water to reach the final desired volume.
-
pH Measurement and Adjustment: Measure the pH of the solution. It should be near neutral. If necessary, adjust the pH to 7.0 - 7.5 using dilute, sterile NaOH or HCl.
-
Sterilization (Optional): If sterility is critical for your application, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes. Store the aliquots at -20°C or -80°C for long-term use.
Stability-Indicating HPLC Method for this compound Analysis
This method allows for the separation and quantification of this compound and its primary degradation product, uracil.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1 M Potassium Phosphate, pH 6.1 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 100% A; 5-15 min: linear gradient to 20% B; 15-20 min: hold at 20% B; 20-25 min: return to 100% A |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Sample Preparation:
Dilute the this compound solution to be analyzed in mobile phase A to a final concentration within the linear range of the detector (e.g., 10-100 µM).
Visualizing this compound Stability and Degradation
Factors Affecting this compound Stability
References
Technical Support Center: dUMP Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dUMP quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for this compound quantification?
A1: The primary methods for quantifying this compound include tritium (B154650) release assays, spectrophotometric assays often coupled with thymidylate synthase (TS) activity, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method has its own advantages and potential for interference.
Q2: What are the main sources of interference in this compound quantification assays?
A2: Interferences can be broadly categorized as endogenous or exogenous.[1] Endogenous interferences originate from the biological sample itself and include matrix effects, structurally similar molecules, and metabolites.[1] Exogenous interferences are introduced from external sources such as reagents, sample handling, or cross-contamination.[1]
Q3: How can I minimize matrix effects in my LC-MS/MS assay?
A3: Matrix effects, which cause ion suppression or enhancement, are a common issue in LC-MS/MS analysis of complex biological samples.[2][3] Strategies to mitigate these effects include optimizing sample preparation to remove interfering substances, using a stable isotope-labeled internal standard that co-elutes with the analyte, and employing chromatographic techniques that separate this compound from the interfering components.[2] Diluting the sample can also reduce the concentration of interfering components.
Q4: My spectrophotometric assay shows high background absorbance. What could be the cause?
A4: High background absorbance in spectrophotometric assays can be caused by several factors. Common culprits include the presence of compounds in the sample that absorb light at the same wavelength as the reaction product (e.g., 340 nm for NADH).[4] Endogenous substances like bilirubin (B190676) and lipids are known to cause spectrophotometric interference.[5][6] Contaminated reagents or improper blanking of the spectrophotometer can also contribute to high background readings.[7]
Troubleshooting Guides
Tritium Release Assay
Issue: Lower than expected tritium release.
| Possible Cause | Troubleshooting Step |
| Competition for Substrate Precursor Uptake | If using radiolabeled deoxyuridine ([5-³H]dUrd) or deoxycytidine ([5-³H]dCyd), other nucleoside analogues in the sample can compete for cellular uptake and phosphorylation, reducing the amount of radiolabeled this compound available for the assay. Consider purifying the sample to remove competing nucleosides. |
| Low Scintillation Signal | Quenching of the scintillation signal by components in the sample can lead to underestimation of tritium levels. Ensure the scintillation cocktail is compatible with your sample matrix. Color in the sample can also cause quenching. |
| Improper Sample Handling | Prolonged exposure of the sample to air can lead to isotopic exchange with water vapor, potentially altering the tritium activity concentration.[8] Ensure samples are stored in tightly sealed containers.[8] |
Issue: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents and samples, especially the radiolabeled precursor. |
| Non-Homogeneous Cell Suspension | If working with intact cells, ensure the cell suspension is homogeneous before aliquoting to avoid variations in cell number between replicates. |
| Chemiluminescence | Store samples in the dark for at least one hour before counting to minimize interfering chemiluminescence effects.[8] |
Spectrophotometric Assay (Thymidylate Synthase Coupled)
Issue: Non-linear reaction kinetics.
| Possible Cause | Troubleshooting Step |
| Substrate Inhibition | Excessive concentrations of this compound or the co-substrate (e.g., 5,10-methylenetetrahydrofolate) can lead to substrate inhibition of thymidylate synthase.[9][10] Optimize the concentrations of both substrates to ensure the reaction is in the linear range. |
| Presence of Inhibitors | The sample may contain inhibitors of thymidylate synthase, such as 5-fluorouracil (B62378) (5-FU) metabolites or antifolates.[7] If the presence of inhibitors is suspected, consider sample purification or using an alternative quantification method. |
| Enzyme Instability | Ensure the thymidylate synthase enzyme is stored and handled correctly to maintain its activity throughout the assay. |
Issue: False positive or negative results.
| Possible Cause | Troubleshooting Step |
| Interfering Substances | Compounds that absorb at the detection wavelength (e.g., 340 nm) will interfere with the assay.[4] Common biological interferents include bilirubin and lipids.[5][6] Consider sample blanking or using a method with higher specificity. |
| Contaminated Reagents | Contamination of assay components can lead to misleading results.[7] Use high-purity reagents and water. |
LC-MS/MS Assay
Issue: Poor peak shape and shifting retention times.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Co-eluting matrix components can affect the chromatography.[3] Optimize the chromatographic method to separate this compound from interfering compounds. |
| Column Degradation | The analytical column may be degraded. Flush the column or replace it if necessary. |
| Inappropriate Mobile Phase | The mobile phase composition and pH are critical for good chromatography of nucleotides. Ensure the mobile phase is correctly prepared and suitable for the analysis. |
Issue: Inaccurate quantification.
| Possible Cause | Troubleshooting Step |
| Ion Suppression or Enhancement | Matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][3] Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for these effects. |
| Isobaric Interference | The sample may contain compounds with the same mass-to-charge ratio as this compound, leading to overestimation.[11] Use a high-resolution mass spectrometer or optimize the chromatography to separate the isobaric compounds. |
| Metabolite Interference | Metabolites of this compound or other related compounds can potentially interfere with the measurement.[12] A thorough understanding of the metabolic pathway is necessary to identify and account for such interferences. |
Experimental Protocols
Spectrophotometric Assay for Thymidylate Synthase Activity
This protocol is adapted from established methods for measuring the conversion of this compound to dTMP, which is coupled to the oxidation of a cofactor that can be monitored spectrophotometrically.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl₂, 50 mM KCl
-
This compound solution (10 mM stock)
-
5,10-methylenetetrahydrofolate (CH₂H₄folate) solution (5 mM stock)
-
Thymidylate Synthase (TS) enzyme
-
Sample containing this compound
Procedure:
-
Prepare a reaction mixture in a cuvette containing Reaction Buffer, this compound, and CH₂H₄folate at their final desired concentrations.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the TS enzyme to the cuvette and mix gently.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate the rate of change in absorbance over time. This rate is proportional to the TS activity and thus the rate of this compound conversion.
-
A standard curve using known concentrations of this compound can be generated to quantify the amount of this compound in the sample.
LC-MS/MS Quantification of this compound
This protocol provides a general workflow for the quantification of this compound in biological samples using LC-MS/MS.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase HPLC column
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Stable isotope-labeled this compound internal standard (e.g., ¹⁵N₂, ¹³C₉-dUMP)
-
Sample extraction solution (e.g., cold methanol/acetonitrile mixture)
Procedure:
-
Sample Preparation:
-
To a known amount of sample (e.g., cell pellet or tissue homogenate), add a known amount of the internal standard.
-
Add cold extraction solution to precipitate proteins and extract metabolites.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of Mobile Phase A.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with Mobile Phase A and B.
-
Detect this compound and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard should be optimized beforehand.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Generate a standard curve by analyzing known concentrations of this compound standard with a constant amount of internal standard.
-
Determine the concentration of this compound in the sample by interpolating the peak area ratio from the standard curve.
-
Visualizations
Caption: Simplified metabolic pathway of this compound.
Caption: Experimental workflow for LC-MS/MS-based this compound quantification.
References
- 1. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. sundiagnostics.us [sundiagnostics.us]
- 6. researchgate.net [researchgate.net]
- 7. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bundesumweltministerium.de [bundesumweltministerium.de]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Thymidylate Synthase ELISA Kit, 90-min ELISA (ab288923) | Abcam [abcam.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
Technical Support Center: Refining HPLC Separation of dUMP from Other Nucleotides
Welcome to the technical support center for the chromatographic separation of deoxyuridine monophosphate (dUMP) from other nucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked questions (FAQs)
Q1: What is the most common HPLC method for separating this compound from other nucleotides?
A1: The most prevalent and effective method is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RPLC). This technique is well-suited for separating charged, polar compounds like nucleotides. It utilizes a hydrophobic stationary phase (e.g., C18) and a mobile phase containing an ion-pairing agent, which forms a neutral complex with the negatively charged nucleotides, allowing for their retention and separation based on hydrophobicity.[1][2]
Q2: What are the critical parameters to optimize in an IP-RPLC method for this compound separation?
A2: The key parameters to optimize are:
-
Ion-Pairing Agent: The type and concentration of the ion-pairing agent (e.g., tetrabutylammonium) are crucial for achieving good resolution.[1]
-
Mobile Phase pH: The pH of the mobile phase affects the charge of the nucleotides and, consequently, their interaction with the ion-pairing agent and the stationary phase.
-
Organic Solvent: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase influence the elution of the nucleotide-ion pair complexes.
-
Column Temperature: Temperature can affect the efficiency and selectivity of the separation.
Q3: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for this compound separation?
A3: Yes, HILIC is a viable alternative for separating polar compounds like nucleotides.[3][4][5] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. This technique can offer different selectivity compared to IP-RPLC and is compatible with mass spectrometry.
Q4: What are the typical elution orders for deoxynucleotides in IP-RPLC?
A4: In IP-RPLC, the elution order is generally based on the hydrophobicity of the nucleotide-ion pair complex. Typically, more polar compounds elute earlier. For monophosphates, this compound is generally less retained than dTMP.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of this compound and Other Nucleotides
| Possible Cause | Solution |
| Inappropriate Ion-Pairing Agent Concentration | Optimize the concentration of the ion-pairing agent. A concentration that is too low will result in poor retention, while a concentration that is too high can lead to excessively long retention times and potential column saturation. |
| Incorrect Mobile Phase pH | Adjust the pH of the mobile phase. The optimal pH is typically within a range where the nucleotides are fully ionized. |
| Suboptimal Organic Solvent Gradient | Modify the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic solvents (acetonitrile vs. methanol) as they can offer different selectivities. |
| Column Temperature Not Optimized | Vary the column temperature. Higher temperatures can improve peak shape and efficiency but may alter selectivity. |
| Column Degradation | Replace the column with a new one of the same type to ensure the stationary phase is not compromised. |
Issue 2: Peak Tailing
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | Add a competing base to the mobile phase to mask residual silanol (B1196071) groups on the silica-based stationary phase. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase to ensure peak shape is not distorted. |
| Column Void | Replace the column if a void has formed at the inlet. |
Issue 3: Peak Splitting
| Possible Cause | Solution |
| Sample Solvent Stronger than Mobile Phase | Prepare your sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Co-elution of Two Components | If you suspect two different compounds are eluting very close together, try adjusting the mobile phase composition, temperature, or flow rate to improve separation.[6] |
| Blocked Column Frit | A blockage in the column frit can disrupt the flow path and cause peak splitting.[6] If this is suspected, the frit or the entire column may need to be replaced.[6] |
| Large Dead Volume | Minimize extra-column volume by using tubing with a small internal diameter and ensuring all connections are secure. |
Issue 4: Unstable Baseline (Drift or Noise)
| Possible Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and reagents. Filter and degas the mobile phase before use. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Detector Lamp Issue | Check the detector lamp's energy output and replace it if it is low. |
| Air Bubbles in the System | Purge the pump and detector to remove any trapped air bubbles. Ensure the mobile phase is properly degassed. |
Quantitative Data
Table 1: Example Retention Times for this compound and dTMP using Ion-Pair Reversed-Phase HPLC.
This table provides an example of retention times for this compound and dTMP obtained under specific IP-RPLC conditions. Note that these values can vary significantly with changes in the HPLC system, column, and mobile phase composition.
| Nucleotide | Retention Time (minutes) |
| This compound | 5.9[7] |
| dTMP | 10.8[7] |
The data presented is based on a specific experimental setup and should be used as a reference point for method development.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for this compound and dTMP Separation
This protocol is a starting point for the separation of this compound and dTMP. Optimization will likely be required for your specific application and HPLC system.
1. Materials and Reagents:
-
Deoxyuridine monophosphate (this compound) standard
-
Deoxythymidine monophosphate (dTMP) standard
-
Tetrabutylammonium hydroxide (B78521) (TBAOH) or other suitable ion-pairing agent
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
2. Mobile Phase Preparation:
-
Aqueous Buffer (e.g., 50 mM Potassium Phosphate with 5 mM TBAOH, pH 6.0):
-
Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water.
-
Add the required volume of TBAOH solution.
-
Adjust the pH to 6.0 with phosphoric acid or potassium hydroxide.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Organic Solvent: HPLC-grade acetonitrile or methanol.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)
-
Mobile Phase: A gradient of organic solvent in the aqueous buffer. A typical starting point could be a linear gradient from 5% to 30% organic solvent over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve nucleotide standards or extracted samples in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Nucleotide Separation
This protocol provides a general framework for separating nucleotides using HILIC.
1. Materials and Reagents:
-
Nucleotide standards
-
Ammonium (B1175870) acetate (B1210297) or ammonium formate
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or ammonium hydroxide for pH adjustment
2. Mobile Phase Preparation:
-
Aqueous Component (e.g., 10 mM Ammonium Acetate, pH 5.0):
-
Dissolve ammonium acetate in HPLC-grade water.
-
Adjust the pH to 5.0 with formic acid.
-
Filter through a 0.22 µm membrane filter.
-
-
Organic Solvent: HPLC-grade acetonitrile.
3. Chromatographic Conditions:
-
Column: HILIC column (e.g., amide or zwitterionic stationary phase, 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase: A gradient starting with a high percentage of acetonitrile and decreasing to a lower percentage. For example, a linear gradient from 90% to 60% acetonitrile over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 260 nm or Mass Spectrometry
-
Injection Volume: 2 µL
4. Sample Preparation:
-
Dissolve samples in a solvent with a high organic content (e.g., 80% acetonitrile) to ensure compatibility with the initial mobile phase and good peak shape.
-
Filter the sample through a 0.22 µm syringe filter.
Visualizations
Caption: A general workflow for troubleshooting HPLC separation issues.
Caption: The mechanism of ion-pair reversed-phase chromatography for this compound.
References
- 1. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Separation and identification of oligonucleotides by hydrophilic interaction liquid chromatography (HILIC)-inductively coupled plasma mass spectrometry (ICPMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Protocol Optimization for dUMP Enzymatic Assays
This technical support center is a resource for researchers, scientists, and drug development professionals engaged in enzymatic assays involving deoxyuridine monophosphate (dUMP). It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the optimization of assays for enzymes such as thymidylate synthase (TS) and deoxyuridine triphosphatase (dUTPase).
Troubleshooting Guides
This section addresses common problems encountered during this compound enzymatic assays in a direct question-and-answer format.
Issue 1: No or Very Weak Signal
Question: My enzymatic assay is showing no signal or a very weak signal. What are the possible causes and how can I troubleshoot this?
Answer: A lack of a discernible signal is a frequent challenge that can arise from multiple factors, ranging from reagent integrity to incorrect instrument parameters. The following steps can help identify and resolve the underlying issue.
| Possible Cause | Troubleshooting Step |
| Omission of a Key Reagent | Systematically verify that all assay components, including the enzyme, this compound, any necessary cofactors (e.g., 5,10-methylenetetrahydrofolate for TS), and buffers, were added in the correct sequence and volume as specified in the protocol. |
| Inactive Enzyme or Substrate | Check the expiration dates and storage conditions of the enzyme, this compound, and cofactors. Improper storage, particularly repeated freeze-thaw cycles, can lead to a significant loss of activity.[1] If available, test the activity of each component with a known positive control. |
| Incorrect Assay Buffer Conditions | Confirm that the assay buffer has the optimal pH and temperature for the specific enzyme being used. Most enzymatic reactions are sensitive to temperature and perform optimally at room temperature (20-25°C) or physiological temperature (37°C). Using ice-cold buffers can drastically reduce enzyme activity.[1] |
| Presence of Inhibitors | Samples may contain enzymatic inhibitors. Common interfering substances include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[1] Consider sample purification, dialysis, or dilution to minimize the effects of potential inhibitors. |
| Incorrect Instrument Settings | Double-check that the spectrophotometer or plate reader is set to the correct wavelength for detecting the product of your assay. |
| Sub-optimal Substrate Concentration | Ensure that the concentration of this compound is adequate for the assay. If the concentration is significantly below the enzyme's Michaelis constant (Km), the reaction rate will be minimal. |
Issue 2: High Background Signal
Question: I am observing a high background signal in my assay, which is compromising the specific signal from my enzyme. What could be causing this and how can I mitigate it?
Answer: High background can be attributed to several factors, including reagent contamination, substrate instability, or non-specific interactions. The following solutions can help reduce background noise.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions to rule out contamination as a source of high background. |
| Substrate Instability | Some substrates may degrade spontaneously, contributing to a high background signal. It is advisable to prepare substrate solutions fresh before each experiment. |
| Intrinsic Sample Fluorescence/Absorbance | To account for the inherent signal from the sample, run a control reaction that includes the sample but omits the enzyme. The signal from this control can then be subtracted from the experimental readings. |
| Excessive Enzyme Concentration | An overly high concentration of the enzyme can lead to a very rapid initial reaction rate that may be misinterpreted as high background. Consider reducing the enzyme concentration. |
Issue 3: Inconsistent Results and Poor Reproducibility
Question: My results are showing significant variability between replicates and across different experiments. What are the likely reasons for this?
Answer: Inconsistent results often stem from minor variations in experimental execution, such as pipetting, temperature control, or reagent preparation.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use properly calibrated pipettes and maintain a consistent pipetting technique. To minimize well-to-well variability, prepare a master mix of common reagents to be added to all wells.[1] |
| Temperature Fluctuations | Ensure that all reagents and reaction plates are equilibrated to the appropriate temperature before initiating the assay. Avoid creating temperature gradients across microplates by ensuring uniform heating. |
| Improper Mixing | Thoroughly mix all reagents upon their addition to the reaction wells to ensure a homogeneous reaction environment. |
| Reagent Instability | Prepare fresh reagents for each experiment, as enzymes and cofactors can lose activity over time, even with proper storage. |
| Microplate Edge Effects | Evaporation and temperature variations are more pronounced in the outer wells of a microplate. To mitigate these "edge effects," consider not using the outermost wells or filling them with a buffer or water to create a more uniform environment. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal this compound concentration for my assay?
A1: The ideal this compound concentration can be determined by performing the assay across a range of this compound concentrations while keeping the enzyme and cofactor concentrations constant. To determine the Michaelis constant (Km), it is recommended to use substrate concentrations from 0.2 to 5.0 times the estimated Km. For screening competitive inhibitors, a this compound concentration at or near the Km is generally most effective.
Q2: What are some common inhibitors of thymidylate synthase (TS) and dUTPase?
A2:
-
Thymidylate Synthase (TS) Inhibitors: The most widely known inhibitors are fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU) and its active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (Fthis compound).[2][3] Antifolates like methotrexate (B535133) can also indirectly inhibit TS by depleting the necessary cofactor, 5,10-methylenetetrahydrofolate.[4]
-
dUTPase Inhibitors: TAS-114 is a known potent inhibitor of dUTPase.[5] Additionally, the product of the dUTPase reaction, this compound, can act as an inhibitor for some forms of the enzyme.
Q3: What are the optimal pH and temperature for my this compound enzymatic assay?
A3: Optimal pH and temperature are highly dependent on the specific enzyme and its biological source. It is always recommended to determine these parameters empirically. However, typical ranges reported in the literature are:
-
Thymidylate Synthase (mammalian): Generally exhibits optimal activity at a pH between 6.5 and 7.5 and a temperature of 37°C.
-
dUTPase (from Thermococcus pacificus): This thermophilic enzyme has an optimal pH of 8.5 and an optimal temperature of 85°C.[6] dUTPases from other organisms will have different optima.
Q4: Is it acceptable to use frozen enzyme aliquots for my experiments?
A4: Yes, storing enzymes in single-use aliquots at low temperatures (e.g., -80°C) is a standard practice to prevent degradation from repeated freeze-thaw cycles. When needed, an aliquot should be thawed on ice and kept cold throughout the experimental setup.
Quantitative Data Summary
The following tables provide a summary of important quantitative parameters for thymidylate synthase and dUTPase assays, intended to serve as a starting point for assay optimization.
Table 1: Thymidylate Synthase (TS) Assay Parameters
| Parameter | Value/Range | Notes | Reference |
| This compound Concentration | 1 µM - 10 µM | Dependent on the Km of the specific TS enzyme. | [7] |
| 5,10-CH₂-THF Concentration | ~200 µM | Concentrations exceeding 400 µM may lead to substrate inhibition. | [7] |
| Optimal pH | 6.5 - 7.5 | Specific to the enzyme source. | |
| Optimal Temperature | 37°C | Typical for mammalian TS. | |
| Common Inhibitors | 5-FU, Fthis compound, Raltitrexed, Pemetrexed | These are well-established inhibitors of TS. | [4][8] |
Table 2: dUTPase Assay Parameters
| Parameter | Value/Range | Notes | Reference |
| dUTP Concentration | 10 µM | A suitable starting concentration for colorimetric assays. | |
| Optimal pH | 8.0 - 8.5 | Based on the enzyme from T. pacificus. | [6] |
| Optimal Temperature | 85°C | For the hyperthermophilic enzyme from T. pacificus. | [6] |
| Mg²⁺ Concentration | 0.75 mM - 5 mM | Divalent cations are typically required for dUTPase activity. | [6] |
| Common Inhibitors | TAS-114, this compound | Product inhibition by this compound can occur. | [5] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Thymidylate Synthase (TS) Activity
This method quantifies TS activity by monitoring the increase in absorbance at 340 nm, which results from the conversion of 5,10-methylenetetrahydrofolate (CH₂-THF) to dihydrofolate (DHF).
Materials:
-
Purified thymidylate synthase
-
This compound stock solution (e.g., 10 mM)
-
5,10-methylenetetrahydrofolate (CH₂-THF) stock solution (e.g., 10 mM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, 1 mM EDTA, 10 mM 2-mercaptoethanol
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Mixture Preparation: In each well or cuvette, assemble a reaction mixture containing the assay buffer, this compound (e.g., a final concentration of 100 µM), and CH₂-THF (e.g., a final concentration of 200 µM).
-
Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
Reaction Initiation: Start the reaction by adding a predetermined amount of purified thymidylate synthase to the mixture. The enzyme concentration should be optimized to ensure a linear reaction rate for the duration of the measurement.
-
Absorbance Measurement: Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10 to 20 minutes.
-
Activity Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of DHF formation can be calculated using the Beer-Lambert law, with a molar extinction coefficient (ε) for DHF at 340 nm of 6.22 mM⁻¹cm⁻¹.
Protocol 2: Colorimetric Assay for dUTPase Activity
This assay measures dUTPase activity by detecting the release of protons during the hydrolysis of dUTP, which causes a color change in a pH indicator dye.
Materials:
-
Purified dUTPase
-
dUTP stock solution (e.g., 1 mM)
-
Assay Buffer: 2 mM Bicine, 100 mM KCl, 5 mM MgCl₂, pH 8.0
-
Cresol (B1669610) red indicator solution (e.g., 2.5 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine the assay buffer, cresol red (e.g., a final concentration of 25 µM), and dUTP (e.g., a final concentration of 10 µM).
-
Equilibration: Incubate the plate at the desired temperature for 5 minutes.
-
Reaction Initiation: Add the purified dUTPase to the reaction mixture to start the hydrolysis reaction.
-
Absorbance Measurement: Immediately monitor the change in absorbance at the appropriate wavelength for cresol red (e.g., 570 nm) over time.
-
Data Analysis: The rate of change in absorbance is proportional to the dUTPase activity. A standard curve can be created using known concentrations of a strong acid to correlate the change in absorbance with the amount of proton release.
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to this compound enzymatic assays.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of Thymidylate Synthase Inhibitors on dUTP and TTP Pool Levels and the Activities of DNA Repair Glycosylases on Uracil and 5-Fluorouracil in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate Synthetase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. dUTPase inhibition confers susceptibility to a thymidylate synthase inhibitor in DNA-repair-defective human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and PCR applications of dUTPase from the hyperthermophilic euryarchaeon Thermococcus pacificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
addressing matrix effects in dUMP LC-MS analysis
Welcome to the technical support center for dUMP (deoxyuridine monophosphate) LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A: The "matrix" refers to all the components in a sample other than the analyte of interest (this compound). These components can include salts, proteins, lipids, and other endogenous molecules from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This interference can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]
Q2: Why is ion suppression a significant problem for this compound analysis?
A: Ion suppression is a common type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[4] This leads to a lower-than-expected signal response, which can result in:
-
Inaccurate Quantification: The measured concentration of this compound will be underestimated.
-
Poor Reproducibility: The extent of ion suppression can vary between different samples, leading to inconsistent results.[3]
-
Reduced Sensitivity: A suppressed signal can raise the limit of detection (LOD) and limit of quantitation (LOQ), making it difficult to measure low concentrations of this compound.[3]
The primary cause of ion suppression in electrospray ionization (ESI) is competition for charge or space on the surface of droplets in the ion source.[3] Biological matrices like plasma are rich in components like phospholipids (B1166683) that are known to cause significant ion suppression.[5]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A: There are several methods to assess the presence and extent of matrix effects. The most common and quantitative approach is the post-extraction spike method .[1][2] This method allows for the calculation of a "Matrix Factor" (MF).
-
Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of a this compound standard solution is infused into the LC flow after the analytical column but before the MS ion source. A blank, extracted sample matrix is then injected. Any dip or rise in the constant this compound signal as the matrix components elute indicates regions of ion suppression or enhancement.[2]
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of this compound in a neat (pure) solvent.[1][2][6]
The Matrix Factor (MF) is calculated as follows: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)[1]
-
An MF value of < 1 indicates ion suppression .[1]
-
An MF value of > 1 indicates ion enhancement .[1]
-
An MF value of 1 indicates no matrix effect .[6]
Q4: What is a stable isotope-labeled (SIL) internal standard, and how does it help?
A: A stable isotope-labeled (SIL) internal standard is a version of the analyte (this compound) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, or ²H/D).[7][8] For example, [¹³C₅, ¹⁵N₂]-dUMP.
SIL internal standards are considered the best way to compensate for matrix effects.[2][8] Because the SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[7][9] By measuring the ratio of the analyte's signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[10]
Troubleshooting Guide: this compound Analysis
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS analysis.
Problem: Inconsistent this compound quantification, poor peak shapes, or high %RSD.
This is a common indicator of underlying matrix effects. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound LC-MS matrix effects.
Step 1: Quantify the Matrix Effect
Before making changes, you must confirm that matrix effects are the root cause. Use the Post-Extraction Spike Protocol detailed below to calculate the matrix factor. A factor outside the generally acceptable range of 0.85-1.15 indicates a significant matrix effect that needs to be addressed.
Step 2: Implement a Mitigation Strategy
Choose one or more of the following strategies. The best choice depends on the severity of the matrix effect and the resources available.
Strategy A: Improve Sample Preparation
The goal is to remove interfering matrix components (like phospholipids and proteins) before injection.[2] More effective cleanup is one of the most powerful ways to reduce matrix effects.
| Method | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).[11] | Simple, fast, inexpensive.[12] | Non-selective; many matrix components (e.g., phospholipids) remain in the supernatant. |
| Liquid-Liquid Extraction (LLE) | Separates this compound from matrix components based on their differential solubilities in two immiscible liquids.[4][13] | Cleaner extracts than PPT. | Can be labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | This compound is selectively retained on a solid sorbent while interferences are washed away.[4][11] | Provides very clean extracts, high selectivity. | More expensive, requires method development. |
Data Comparison: The following table summarizes typical performance data for different sample preparation techniques in reducing matrix effects for small molecules in plasma.
| Sample Prep Technique | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (%) |
| Protein Precipitation (PPT) | 95 - 105 | 40 - 70 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 85 - 110 (Minimal Effect) | < 10 |
| Solid-Phase Extraction (SPE) | 85 - 100 | 95 - 105 (Negligible Effect) | < 5 |
| (Note: Data is representative and will vary based on the specific analyte and matrix.) |
Strategy B: Optimize Chromatographic Conditions
The aim is to chromatographically separate this compound from the co-eluting matrix components that cause ion suppression.[2]
-
Modify Gradient: Adjust the mobile phase gradient to better resolve the this compound peak from the regions where matrix components elute.
-
Change Column Chemistry: Switch to a different column (e.g., HILIC for polar molecules like this compound) that provides a different selectivity and may better separate this compound from interfering phospholipids.
-
Use UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide narrower peaks and better resolution, which can help separate the analyte from interferences.[14]
Strategy C: Use a SIL-IS and Matrix-Matched Calibrants
This strategy compensates for matrix effects rather than eliminating them.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): As described in the FAQ, a SIL-IS for this compound is the most effective way to correct for variability.[2] It co-elutes and experiences the same matrix effects, ensuring the analyte/IS ratio remains constant.
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[15][16] This ensures that the standards and the samples are affected by the matrix in the same way, improving accuracy.
Caption: Mechanism of ion suppression in the ESI source.
Step 3: Verify the Solution
After implementing a mitigation strategy, repeat the Post-Extraction Spike Protocol . If the matrix factor is now within an acceptable range, you can proceed with method validation and sample analysis. If not, you may need to combine strategies (e.g., use both SPE and a SIL-IS) for the most challenging matrices.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To calculate the Matrix Factor (MF) for this compound in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, tissue homogenate) from at least 6 different sources.
-
This compound analytical standard.
-
Neat solvent (typically the final mobile phase composition or reconstitution solvent).
-
Your established sample preparation workflow (e.g., PPT, SPE).
Procedure:
-
Prepare Set A (Analyte in Neat Solution):
-
Prepare a solution of this compound in the neat solvent at a known concentration (e.g., mid-range of your calibration curve).
-
-
Prepare Set B (Analyte in Post-Extraction Matrix):
-
Process blank matrix samples (without any added this compound) through your entire sample preparation procedure.
-
Take the final, clean extract.
-
Spike this extract with the this compound standard to achieve the same final concentration as in Set A.
-
-
Analysis:
-
Inject replicates (n=3 to 6) from both Set A and Set B into the LC-MS system.
-
Record the mean peak area for each set.
-
-
Calculation:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Matrix Effect (%) = (1 - MF) x 100%
-
A positive result indicates suppression.
-
A negative result indicates enhancement.
-
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
Objective: To remove the majority of proteins from a plasma or serum sample.
Materials:
-
Plasma/serum sample.
-
Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).[11]
-
Vortex mixer.
-
Centrifuge capable of >10,000 x g.
-
Microcentrifuge tubes.
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
If using an internal standard, add it now.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate on ice or at 4°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube for evaporation, reconstitution, and injection into the LC-MS system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ionsource.com [ionsource.com]
- 12. youtube.com [youtube.com]
- 13. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 14. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Matrix Effects | Separation Science [sepscience.com]
Technical Support Center: Improving the Efficiency of dUMP Radiolabeling
Welcome to the technical support center for dUMP radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing your radiolabeling experiments. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low radiolabeling efficiency with this compound?
Low radiolabeling yield is often due to one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can significantly reduce enzyme activity.
-
Enzyme Inactivity: The enzyme (e.g., Terminal deoxynucleotidyl Transferase, T4 Polynucleotide Kinase) may have lost activity due to improper storage or handling.
-
Poor Quality of Reagents: Degradation of the radiolabeled nucleotide (e.g., [γ-³²P]ATP) or the this compound substrate can lead to poor incorporation.
-
Presence of Inhibitors: Contaminants in the reaction mixture, such as salts or EDTA, can inhibit enzyme function.[1][2]
-
Incorrect Substrate/Cofactor Concentrations: The molar ratio of the radioisotope to this compound and the concentration of necessary cofactors like Mg²⁺ or Co²⁺ are critical.[3]
Q2: Which enzyme should I use for radiolabeling this compound?
The choice of enzyme depends on the desired position of the radiolabel:
-
For 3'-end labeling: Terminal deoxynucleotidyl Transferase (TdT) can be used to add a radiolabeled deoxynucleotide to the 3'-hydroxyl group of this compound.[4][5][6]
-
For 5'-end labeling: T4 Polynucleotide Kinase (PNK) can be used to transfer a radiolabeled phosphate (B84403) from a donor (like [γ-³²P]ATP) to the 5'-hydroxyl of dephosphorylated this compound.[7][8][9]
-
For incorporation into a DNA strand: A DNA polymerase can be used to incorporate radiolabeled dUTP (a close analog of this compound) into a growing DNA chain. Non-proofreading polymerases like Taq DNA polymerase are generally more efficient at incorporating modified nucleotides.
Q3: How can I purify the radiolabeled this compound after the reaction?
Purification is crucial to remove unincorporated radioisotopes. Thin-Layer Chromatography (TLC) is a common and effective method for separating the radiolabeled this compound from free radiolabeled nucleotides.[10][11] The separated components can be visualized by autoradiography and the desired product can be eluted from the TLC plate.
Q4: How do I perform quality control on my radiolabeled this compound?
Quality control is essential to determine the radiochemical purity of your product. This is typically done using TLC and autoradiography. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, you can separate the labeled this compound from the free radioisotope. The retention factor (Rf) values for each spot can be calculated to assess purity.[1]
Troubleshooting Guides
Issue 1: Low or No Radiolabeling Yield
This is one of the most common problems encountered. The following guide provides a systematic approach to identify and resolve the issue.
Troubleshooting Workflow for Low Radiolabeling Yield
Caption: A logical workflow for troubleshooting low radiolabeling yield.
Detailed Steps:
-
Verify Enzyme Activity:
-
Problem: The enzyme may be inactive due to age, improper storage, or multiple freeze-thaw cycles.
-
Solution: Perform a control reaction with a substrate known to work. If the control fails, obtain a fresh batch of the enzyme.
-
-
Assess Reagent Quality:
-
Problem: The radiolabeled nucleotide may have decayed, or the this compound substrate may be degraded.
-
Solution: Use fresh, high-quality reagents. Check the expiration date of the radioisotope.
-
-
Optimize Reaction Conditions:
-
Problem: The pH, temperature, or incubation time may not be optimal for the specific enzyme being used.
-
Solution: Consult the enzyme's technical datasheet for recommended conditions. Consider performing a series of reactions with varying pH, temperature, and incubation times to find the optimal parameters.
-
-
Check for Inhibitors:
Issue 2: High Background on Autoradiogram
Problem: After TLC, the autoradiogram shows high background, making it difficult to distinguish the product from unincorporated radioactivity.
-
Cause: Incomplete separation of the radiolabeled this compound from the free radioisotope.
-
Solution:
-
Optimize the TLC solvent system: Experiment with different solvent systems to achieve better separation between your product and the free radioisotope.
-
Ensure complete drying of the TLC plate: Residual solvent can cause smearing of the radioactive spots.
-
Use a longer TLC plate: This can improve the resolution of the separation.
-
Data Presentation
Table 1: Efficiency of dUTP Incorporation by Various DNA Polymerases
| DNA Polymerase | Relative Efficiency of dUTP Incorporation (%) |
| Neq DNA polymerase | 74.9 |
| Taq DNA polymerase | 71.3 |
| Vent DNA polymerase | 15.1 |
| KOD DNA polymerase | 12.3 |
| Pfu DNA polymerase | 9.4 |
Data adapted from relevant studies.
Experimental Protocols
Protocol 1: 3'-End Labeling of this compound using Terminal deoxynucleotidyl Transferase (TdT)
This protocol describes the addition of a single radiolabeled dideoxynucleotide to the 3'-hydroxyl of this compound.
Materials:
-
This compound solution (10 pmol/µL)
-
Terminal Transferase Reaction Buffer (5x)
-
CoCl₂ (25 mM)
-
[α-³²P]ddATP (10 mCi/mL; 3000 Ci/mmol)
-
Recombinant Terminal deoxynucleotidyl Transferase (TdT) (400 U/µL)
-
Nuclease-free water
-
EDTA (0.5 M, pH 8.0)
Procedure:
-
In a microcentrifuge tube on ice, prepare the following reaction mixture:
-
Terminal Transferase Reaction Buffer (5x): 10 µL
-
CoCl₂ (25 mM): 5 µL
-
This compound (10 pmol): 1 µL
-
[α-³²P]ddATP: 1 µL
-
Nuclease-free water: to a final volume of 49 µL
-
-
Add 1 µL of TdT enzyme (400 units) to the reaction mixture.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0).
-
Proceed with purification and quality control via TLC.
Enzymatic Pathway for 3'-End Labeling
Caption: TdT catalyzes the addition of a radiolabeled ddAMP to the 3'-end of this compound.
Protocol 2: 5'-End Labeling of this compound using T4 Polynucleotide Kinase (PNK)
This protocol is for transferring a radiolabeled phosphate to the 5' end of this compound. Note that this compound must first be dephosphorylated using a phosphatase (e.g., Calf Intestinal Alkaline Phosphatase, CIAP) if it has a 5'-phosphate.
Materials:
-
Dephosphorylated this compound (10 pmol/µL)
-
T4 PNK Reaction Buffer (10x)
-
[γ-³²P]ATP (10 mCi/mL; 3000-7000 Ci/mmol)
-
T4 Polynucleotide Kinase (PNK) (10 U/µL)
-
Nuclease-free water
-
EDTA (0.5 M, pH 8.0)
Procedure:
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
T4 PNK Reaction Buffer (10x): 2 µL
-
Dephosphorylated this compound (10 pmol): 1 µL
-
[γ-³²P]ATP: 5 µL
-
Nuclease-free water: 11 µL
-
-
Add 1 µL of T4 PNK enzyme (10 units) to the reaction mixture.
-
Mix gently and incubate at 37°C for 30 minutes.[8]
-
Stop the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0).
-
Proceed with purification and quality control via TLC.
Enzymatic Pathway for 5'-End Labeling
Caption: T4 PNK transfers the gamma-phosphate from ATP to the 5'-hydroxyl of this compound.
References
- 1. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Optimizing PCR Reaction Conditions for High Fidelity and Yield [labx.com]
- 4. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Labeling the 5' Termini of DNA with Bacteriophage T4 Polynucleotide Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. 5'-end labeling of RNA with [γ-32P]ATP and T4 polynucleotide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting dUMP incorporation assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in dUMP incorporation assays.
Troubleshooting Guide
High Variability Between Replicates (Intra-assay variability)
Question: My replicate wells for the same experimental condition show a high coefficient of variation (CV > 15%). What are the potential causes and solutions?
Answer: High intra-assay variability is a common issue that can obscure genuine experimental effects. The following table outlines the most frequent causes and provides actionable solutions.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and proper, consistent pipetting techniques. For viscous solutions, consider reverse pipetting. Prepare a master mix of common reagents (buffer, dNTPs, polymerase) to dispense into each reaction, ensuring uniform concentrations across wells.[1] |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogeneous by gently mixing before and during plating. Avoid letting cells settle in the dispensing reservoir. An uneven distribution of cells will lead to significant variations in the results.[2] |
| Thermal Gradient Effects | Ensure your thermal cycler or incubator is properly calibrated to provide uniform temperature across the block or chamber. Arrange replicate tubes or wells in a symmetrical pattern to minimize the impact of any residual thermal gradients.[1] |
| Edge Effects in Microplates | Evaporation is more pronounced in the outer wells of a microplate, leading to changes in reagent concentrations.[3] To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples. Using specialized plates or gas-permeable seals can also help.[3] |
Inconsistent Results Between Experiments (Inter-assay variability)
Question: I'm observing significant differences in my results when I repeat the experiment on different days. How can I improve the reproducibility of my this compound incorporation assay?
Answer: Inter-assay variability can make it difficult to compare results over time. Standardization of the experimental protocol is key to minimizing this issue.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells from a consistent and narrow range of passage numbers, as cells with high passage numbers can exhibit altered growth rates and drug sensitivities.[2] Always monitor cell viability before starting each experiment. |
| Reagent Preparation and Storage | Prepare fresh reagents whenever possible. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles. Use the same lot of critical reagents, such as serum and enzymes, across all experiments being compared.[2] |
| Operator-Dependent Variation | Develop and adhere to a detailed Standard Operating Procedure (SOP). Ensure that all personnel conducting the assay are thoroughly trained on the protocol to minimize handling differences.[2] |
| Environmental Factors | Fluctuations in incubator temperature and CO2 levels can impact cell health and assay performance.[2] Regularly calibrate and monitor your equipment to ensure a stable environment. |
Low or No Signal
Question: My assay is producing a very low signal, or no signal at all. What could be the cause?
Answer: A weak or absent signal can arise from several factors, ranging from suboptimal reaction conditions to degraded reagents.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | The buffer composition, pH, or temperature may not be optimal for the DNA polymerase being used. Magnesium ion (Mg²⁺) concentration is particularly critical and may need to be optimized.[1] |
| Degraded Reagents | dUTP is susceptible to degradation. Use fresh, high-quality dUTP and store it in small aliquots at -80°C to minimize freeze-thaw cycles.[1] |
| Inefficient Polymerase Activity | Different DNA polymerases exhibit varying efficiencies in incorporating this compound.[4] Some thermostable polymerases are highly inefficient at utilizing dUTP.[4] Ensure the polymerase you are using is suitable for this compound incorporation. |
| Low Cell Number or Viability | An insufficient number of viable cells can lead to a low signal.[2] Accurately count your cells and assess their viability before seeding. |
High Background or Non-Specific Signal
Question: I am observing a high background signal in my negative controls. What is the likely cause and how can I fix it?
Answer: High background can mask the true signal from your experimental samples. The following are common causes and their solutions.
| Potential Cause | Recommended Solution |
| Contamination | Contamination with exogenous DNA or nucleases can lead to spurious results.[1] Use nuclease-free water, dedicated pipettes with aerosol-resistant filter tips, and perform the assay setup in a clean environment like a PCR hood.[1] |
| Excess Enzyme or dNTPs | An excessive amount of DNA polymerase can lead to non-template-directed nucleotide addition.[1] Titrate the concentration of your DNA polymerase to find the optimal amount that provides a clear signal with minimal background.[1] |
| Primer-Dimer Formation | Primers can anneal to each other, leading to non-specific amplification. Review your primer design to ensure minimal self-complementarity, especially at the 3'-ends.[1] Using a "hot-start" DNA polymerase can also reduce non-specific amplification at lower temperatures.[1] |
Experimental Protocols
Protocol 1: Basic this compound Incorporation Assay
This protocol provides a general framework for a cell-based this compound incorporation assay. Optimization of cell density, reagent concentrations, and incubation times is recommended for specific cell lines and experimental conditions.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest and count the cells, assessing viability.
-
Seed the cells into a 96-well plate at an optimized density and incubate overnight at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare your test compounds (e.g., thymidylate synthase inhibitors) at the desired concentrations.
-
Remove the culture medium from the wells and add the medium containing the test compounds.
-
Incubate for the desired treatment period.
-
-
This compound Incorporation:
-
Prepare a master mix containing the reaction buffer, labeled dUTP (e.g., Br-dUTP or EdU), and other dNTPs.
-
Add the master mix to each well and incubate to allow for this compound incorporation into the DNA.
-
-
Detection:
-
Fix and permeabilize the cells according to the manufacturer's protocol for the specific labeled dUTP used.
-
Add the detection reagent (e.g., an antibody against Br-dUTP or a fluorescent azide (B81097) for EdU).
-
Wash the cells to remove unbound detection reagent.
-
-
Data Acquisition:
-
Measure the signal using a plate reader with the appropriate filter settings for the fluorophore or chromophore used.
-
Visualizations
Caption: Figure 1. A generalized workflow for a this compound incorporation assay.
Caption: Figure 2. A decision tree for troubleshooting sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound incorporation assay?
The this compound incorporation assay measures the insertion of deoxyuridine monophosphate (this compound) into DNA. This process is often studied in the context of cancer therapy, particularly with drugs that inhibit thymidylate synthase (TS).[5] TS is responsible for converting this compound to dTMP (deoxythymidine monophosphate), a necessary precursor for DNA synthesis. When TS is inhibited, the cellular pool of dUTP (deoxyuridine triphosphate) increases relative to dTTP (deoxythymidine triphosphate), leading to the misincorporation of uracil (B121893) into DNA by DNA polymerases during replication.[5][6] The amount of incorporated this compound can be quantified using various detection methods, often involving modified uridine (B1682114) analogs that can be tagged with fluorescent probes.
Q2: Why is uracil in DNA problematic for cells?
Uracil is not a normal component of DNA and its presence can lead to DNA damage.[5][7] Cells possess enzymes, such as Uracil-DNA Glycosylase (UDG), that recognize and remove uracil from DNA.[5][6] This initiates a base excision repair (BER) pathway. However, if the rate of uracil incorporation exceeds the cell's repair capacity, it can lead to the accumulation of AP (apurinic/apyrimidinic) sites and DNA strand breaks, ultimately triggering cell cycle arrest and cell death.[5][7]
Q3: How do I choose the right controls for my this compound incorporation assay?
Proper controls are essential for interpreting the results of your assay.
-
Negative Control: Cells that are not treated with the test compound. This provides a baseline level of this compound incorporation.
-
Positive Control: Cells treated with a known inhibitor of thymidylate synthase (e.g., 5-fluorouracil (B62378) or 5-fluoro-2'-deoxyuridine). This confirms that the assay system is working as expected.[7]
-
No-Cell Control: Wells containing only medium and assay reagents. This helps to determine the background signal of the assay.
Q4: Can the choice of DNA polymerase affect the assay?
Yes, the choice of DNA polymerase can significantly impact the results. Different DNA polymerases have different efficiencies for incorporating dUTP versus dTTP.[4] Some thermostable DNA polymerases, for instance, are very inefficient at incorporating this compound.[4] For in vitro assays, it is crucial to select a polymerase that readily incorporates this compound. In cell-based assays, the endogenous cellular DNA polymerases are responsible for the incorporation.
Q5: What is the significance of studying this compound incorporation in drug development?
Studying this compound incorporation is important for understanding the mechanism of action of certain anticancer drugs, particularly thymidylate synthase inhibitors.[5] The level of this compound incorporation can serve as a biomarker for the drug's efficacy. Assays that measure this compound incorporation can be used in high-throughput screening to identify new compounds that target DNA replication and repair pathways. They can also be used to investigate mechanisms of drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Low incorporation of this compound by some thermostable DNA polymerases may limit their use in PCR amplifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of this compound into DNA is a major source of spontaneous DNA damage, while excision of uracil is not required for cytotoxicity of fluoropyrimidines in mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing dUMP Degradation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing the degradation of deoxyuridine monophosphate (dUMP) during sample preparation for accurate experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the primary causes of this compound degradation during sample preparation?
A2: The two main causes of this compound degradation during sample handling are enzymatic activity and chemical instability.
-
Enzymatic Degradation: The primary enzymatic threat to this compound is its conversion to deoxyuridine. This is carried out by various non-specific phosphatases present in cell lysates.[4][5]
-
Chemical Degradation: Although this compound is relatively stable, prolonged exposure to non-optimal pH and temperature conditions can lead to its degradation.
Q3: How can I prevent enzymatic degradation of this compound?
A3: The most effective way to prevent enzymatic degradation is through rapid inactivation of enzymes immediately upon sample collection. This process is known as quenching . Effective quenching is achieved by rapidly lowering the temperature of the cells and introducing organic solvents. Common methods include:
-
Cold Solvent Quenching: Immersing cells in a cold solvent mixture, such as 60% methanol (B129727) at -40°C.[6][7][8]
-
Liquid Nitrogen Quenching: Flash-freezing the entire cell culture plate or tube in liquid nitrogen.[9]
Following quenching, a robust extraction protocol using cold, acidified organic solvents helps to precipitate proteins and further inactivate enzymes.
Q4: What is the best method for quenching and extracting this compound?
A4: The optimal method can depend on the specific cell type and experimental goals. However, a widely accepted and effective approach involves quenching with liquid nitrogen followed by extraction with an acidified organic solvent. One study on HeLa cells found that quenching with liquid nitrogen and extracting with 50% acetonitrile (B52724) resulted in high metabolic arrest efficiency and minimal metabolite loss.[9] Another study on yeast found that methanol-quenching combined with boiling-ethanol-extraction was a more accurate approach for a broad range of metabolites, including nucleotides.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or undetectable this compound levels | 1. Inefficient Quenching: Enzymatic activity continued after sample collection, leading to this compound degradation. | - Ensure rapid and complete immersion of the sample in liquid nitrogen or cold quenching solution.- Minimize the time between harvesting cells and quenching. |
| 2. Suboptimal Extraction: this compound was not efficiently extracted from the cell pellet. | - Use a pre-chilled extraction solvent containing an acid (e.g., formic acid) to improve cell lysis and protein precipitation.- Ensure thorough vortexing or sonication of the cell pellet in the extraction solvent. | |
| 3. Sample Degradation During Storage: this compound degraded in the extracted sample due to improper storage. | - Store extracts at -80°C until analysis.[10]- Avoid repeated freeze-thaw cycles of the samples.[10][11] | |
| High variability between replicate samples | 1. Inconsistent Quenching or Extraction: Variations in the timing or technique of quenching and extraction between samples. | - Standardize the protocol for all samples, ensuring identical incubation times and temperatures.- Use a consistent volume of quenching and extraction solvents relative to the cell number. |
| 2. Incomplete Cell Lysis: Inconsistent disruption of cells leading to variable extraction efficiency. | - Visually inspect for complete cell pellet disruption after adding the extraction solvent.- Consider using mechanical disruption methods like bead beating for difficult-to-lyse cells. | |
| Poor peak shape or retention time shifts in LC-MS analysis | 1. Matrix Effects: Co-eluting compounds from the sample matrix are interfering with this compound ionization. | - Optimize the sample cleanup procedure. Consider solid-phase extraction (SPE) for complex matrices.- Adjust the chromatographic gradient to better separate this compound from interfering compounds. |
| 2. Contamination: Contamination from solvents, glassware, or the LC-MS system itself. | - Use high-purity, LC-MS grade solvents and reagents.[12]- Thoroughly clean all glassware and equipment.- Run blank injections to identify sources of contamination.[13][14] |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Adherent Mammalian Cells
This protocol is optimized for the analysis of this compound and other polar metabolites.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Liquid Nitrogen
-
Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Washing:
-
Aspirate the cell culture medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.
-
-
Quenching:
-
Immediately after the final PBS wash, place the culture dish on a level surface in a bath of liquid nitrogen for 60 seconds to flash-freeze the cells and halt all metabolic activity.
-
-
Metabolite Extraction:
-
Remove the dish from the liquid nitrogen and place it on dry ice.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish.
-
Incubate on dry ice for 15 minutes.
-
Using a pre-chilled cell scraper, scrape the cells into the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.
-
Store the extract at -80°C until LC-MS analysis.
-
Protocol 2: LC-MS/MS for this compound Quantification
This protocol provides a general framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar molecules like this compound.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient from high organic to high aqueous content. An example gradient is:
-
0-2 min: 90% B
-
2-12 min: Linear gradient to 50% B
-
12-15 min: Hold at 50% B
-
15-16 min: Return to 90% B
-
16-20 min: Re-equilibration at 90% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (Q1): m/z 307.0
-
Product Ion (Q3): m/z 97.0 (for quantification) and m/z 79.0 (for confirmation)
-
-
Collision Energy: Optimize for the specific instrument.
Data Presentation
The following table summarizes the impact of different quenching methods on the recovery of intracellular nucleotides from yeast cells, demonstrating the importance of rapid metabolic inactivation.
| Quenching Method | Metabolite Class | Relative Concentration (Compared to Optimal Method) |
| Cold-Solvent Quenching-Extraction | Amino Acids | ~100% |
| Organic Acids | ~100% | |
| Phosphorylated Sugars | Significantly Lower | |
| Nucleotides | Significantly Lower | |
| Methanol-Quenching & Boiling-Ethanol-Extraction | Amino Acids | 100% |
| Organic Acids | 100% | |
| Phosphorylated Sugars | 100% | |
| Nucleotides | 100% | |
| Data adapted from a study on yeast metabolomics, highlighting that suboptimal quenching can lead to significant loss of nucleotides.[6][7] |
Visualizations
Caption: Key metabolic pathways involving this compound, including its degradation by phosphatases.
Caption: A streamlined workflow for sample preparation to minimize this compound degradation.
References
- 1. Deoxyuridine monophosphate - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | Pyrimidine catabolism [reactome.org]
- 5. Reactome | Pyrimidine catabolism [reactome.org]
- 6. biorxiv.org [biorxiv.org]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
optimization of dUMP concentration for in vitro assays
Welcome to the Technical Support Center for optimizing dUMP (deoxyuridine monophosphate) concentration in your in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you establish optimal experimental conditions for your studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in an in vitro assay?
A1: The optimal concentration for this compound can vary significantly depending on the enzyme being studied (e.g., thymidylate synthase) and the specific assay conditions. However, a common approach is to start with a concentration at or above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is proportional to enzyme activity. For thymidylate synthase (TS), a key enzyme that utilizes this compound, concentrations in the micromolar (µM) range are often used. For instance, some studies have used this compound concentrations ranging from 1 µM to 100 µM.[1][2][3] It is always recommended to perform a substrate titration to determine the optimal concentration for your specific experimental setup.
Q2: I am observing a high background signal in my assay. Could the this compound concentration be the cause?
A2: While this compound concentration can be a factor, a high background signal in enzyme assays is often multifactorial.[4] High background can be characterized by high readings in negative control wells (e.g., wells without the enzyme).[4] Common causes include:
-
Reagent Contamination: Buffers or other reagents, including the this compound stock solution, may be contaminated.[5] Filter-sterilizing buffers can help if microbial contamination is suspected.[5]
-
Non-Specific Binding: The substrate (this compound) or other components might be binding non-specifically to the assay plate or other proteins in the sample.[5]
-
Substrate Instability: If the this compound solution has degraded, it could contribute to background noise. It is advisable to use fresh, high-purity substrate.[5]
-
Issues with Detection Reagents: If you are using a coupled assay, the detection reagents themselves might be unstable or inherently noisy.
To troubleshoot, it is crucial to run proper controls, such as a "no-enzyme" control, to determine if the background is independent of enzyme activity.[5]
Q3: My enzyme activity is decreasing at very high concentrations of this compound. What could be happening?
A3: This phenomenon is known as substrate inhibition, where enzyme activity decreases at high substrate concentrations.[6][7] Substrate inhibition can occur in approximately 25% of known enzymes.[8] It happens when the substrate binds to the enzyme in a non-productive manner, preventing the formation of the desired product.[8][9] This can be due to multiple substrate binding sites on the enzyme or the formation of a dead-end enzyme-substrate complex.[6] If you observe this, it is crucial to perform a detailed substrate titration to identify the optimal this compound concentration that gives the maximal reaction velocity before the inhibitory effects begin.
Q4: How do I differentiate between low enzyme activity and a suboptimal this compound concentration?
A4: A systematic approach involving titration experiments is the best way to distinguish between these two possibilities.
-
Enzyme Titration: First, optimize the enzyme concentration. Keep the this compound concentration fixed at a level expected to be non-limiting (e.g., based on literature values) and vary the enzyme concentration. This will help you find the optimal amount of enzyme that produces a robust signal well above the background.[5]
-
This compound Titration: Once the optimal enzyme concentration is determined, perform a this compound titration. Keep the enzyme concentration fixed and vary the this compound concentration over a wide range. This will reveal the relationship between this compound concentration and enzyme activity, allowing you to determine the optimal this compound concentration.
If you see a low signal across all this compound concentrations in the titration, it may indicate a problem with the enzyme's activity (e.g., improper folding, degradation, or presence of an inhibitor).
Troubleshooting Guide
This section provides solutions to common problems encountered when optimizing this compound concentration.
| Problem | Potential Cause | Recommended Solution |
| High background noise | Reagent contamination | Prepare fresh buffers and this compound solutions. Consider filter-sterilizing your buffers.[5] |
| Non-specific binding of substrate or antibody (in immunoassays) | Optimize blocking steps and washing procedures.[4] Titrate antibody concentrations if applicable.[4] | |
| Degraded substrate | Use a fresh aliquot of high-purity this compound.[5] | |
| Low or no signal | Suboptimal this compound concentration | Perform a this compound titration experiment to find the optimal concentration. |
| Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage and handling. Run a positive control to verify enzyme activity. | |
| Incorrect assay buffer conditions (e.g., pH, ionic strength) | Verify that the buffer composition and pH are optimal for your enzyme. | |
| Insufficient incubation time | Increase the incubation time to allow for sufficient product formation. Ensure the reaction is in the linear range. | |
| Inconsistent or erratic results | Pipetting errors | Use calibrated pipettes and be careful when dispensing small volumes. Prepare a master mix for reagents to minimize variability.[10] |
| Temperature fluctuations | Ensure consistent incubation temperatures.[10] | |
| "Edge effects" in microplates | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. | |
| Decreased signal at high this compound concentrations | Substrate inhibition | Perform a detailed this compound titration to identify the concentration at which inhibition begins. Use a this compound concentration in the optimal range for subsequent experiments.[6][11] |
Experimental Protocols
Protocol: Optimization of this compound Concentration by Substrate Titration
This protocol describes a general method for determining the optimal this compound concentration for an in vitro enzyme assay using a 96-well plate format.
1. Reagent Preparation:
- Assay Buffer: Prepare the appropriate buffer for your enzyme of interest. The buffer should be at the optimal pH and contain any necessary cofactors or additives.
- Enzyme Stock Solution: Prepare a concentrated stock solution of your enzyme in assay buffer. The final concentration used in the assay should be determined from a prior enzyme titration experiment.[5]
- This compound Stock Solution: Prepare a high-concentration stock solution of this compound in the assay buffer.
- Detection Reagents: Prepare any necessary reagents for detecting the reaction product.
2. This compound Serial Dilution:
- Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations. It is advisable to cover a broad range, for example, from 0 µM up to 100 µM or higher, depending on the expected Km of the enzyme.
3. Assay Procedure:
- In a 96-well plate, add the different concentrations of this compound to the appropriate wells.
- Include negative controls (no enzyme) for each this compound concentration to measure background signal.[5]
- Initiate the enzymatic reaction by adding the enzyme to each well (except for the no-enzyme controls).
- Incubate the plate at the optimal temperature for a predetermined amount of time, ensuring the reaction remains within the linear range.
- Stop the reaction using an appropriate method (e.g., adding a stop solution).
- Add the detection reagents according to your specific assay protocol.
4. Data Analysis:
- Measure the signal (e.g., absorbance, fluorescence) using a plate reader.
- Subtract the background signal (from the no-enzyme controls) from the corresponding experimental wells.
- Plot the enzyme activity (signal) as a function of the this compound concentration.
- Determine the optimal this compound concentration, which is typically the concentration that yields the maximum or near-maximum reaction velocity.
Visualizations
Signaling Pathway
Caption: Thymidylate synthase catalyzes the conversion of this compound to dTMP.
Experimental Workflow
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Substrate inhibition kinetics in drug metabolism reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate Inhibition → Term [lifestyle.sustainability-directory.com]
- 8. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
Validation & Comparative
dUMP vs. dUTP as Substrates for DNA Polymerase: A Comparative Guide
In the intricate process of DNA replication and repair, the selection of the correct deoxynucleoside triphosphate (dNTP) substrate by DNA polymerase is paramount to maintaining genomic integrity. While deoxyuridine monophosphate (dUMP) and deoxyuridine triphosphate (dUTP) are both precursors in nucleotide metabolism, their roles as direct substrates for DNA polymerase are fundamentally different. This guide provides a comprehensive comparison of this compound and dUTP in the context of DNA synthesis, presenting experimental data, detailed protocols, and visual workflows to elucidate their distinct functions and fates within the cell.
Fundamental Differences: this compound is not a Direct Substrate for DNA Polymerase
DNA polymerases catalyze the formation of phosphodiester bonds by adding a deoxynucleoside monophosphate to the 3'-hydroxyl group of a growing DNA chain. The energy for this reaction is derived from the cleavage of the high-energy pyrophosphate bond in a deoxynucleoside triphosphate (dNTP). Consequently, dUTP, as a triphosphate, can be recognized and incorporated into DNA by DNA polymerases, whereas this compound, a monophosphate, cannot serve as a direct substrate for DNA polymerization.
The primary role of this compound is as a crucial intermediate in the de novo synthesis of deoxythymidine triphosphate (dTTP), the canonical nucleotide that pairs with adenine (B156593) in DNA. The enzyme thymidylate synthase catalyzes the methylation of this compound to form dTMP, which is subsequently phosphorylated to dTDP and then dTTP.
The Cellular Strategy: Minimizing dUTP Incorporation
Although DNA polymerases can incorporate dUTP opposite adenine, its presence in DNA is considered a form of DNA damage. Cells have evolved a multi-pronged strategy to minimize uracil (B121893) in the genome, which primarily involves:
-
Maintaining a low dUTP/dTTP ratio: The enzyme dUTP pyrophosphatase (dUTPase) plays a critical role by hydrolyzing dUTP to this compound and pyrophosphate.[1][2] This action serves two purposes: it reduces the cellular concentration of dUTP, thereby decreasing its availability for misincorporation by DNA polymerase, and it generates this compound, the precursor for dTTP synthesis.
-
Proofreading and repair: If dUTP is incorporated into DNA, a dedicated repair pathway known as base excision repair (BER) is initiated by the enzyme uracil-DNA glycosylase (UDG). UDG recognizes and excises the uracil base, creating an abasic site that is subsequently processed by other enzymes to restore the correct DNA sequence.
Quantitative Comparison of dUTP and dTTP Incorporation by DNA Polymerases
The efficiency of dUTP incorporation in place of dTTP varies among different DNA polymerases. This is often quantified by comparing the kinetic parameters of the enzyme for both substrates.
| DNA Polymerase | Substrate | Km (μM) | Vmax (relative) | Catalytic Efficiency (Vmax/Km) | Relative Incorporation Efficiency (% of dTTP) |
| Porcine Liver DNA Polymerase γ | dTTP | 0.4[3][4] | Similar to dUTP[3][4] | Higher | ~33% (in competition)[3][4] |
| dUTP | 1.1[3][4] | Similar to dTTP[3][4] | Lower | ||
| Taq DNA Polymerase | dTTP | - | - | - | 100% |
| dUTP | - | - | - | 71.3%[5] | |
| Pfu DNA Polymerase | dTTP | - | - | - | 100% |
| dUTP | - | - | - | 9.4%[5] | |
| Vent DNA Polymerase | dTTP | - | - | - | 100% |
| dUTP | - | - | - | 15.1%[5] | |
| KOD DNA Polymerase | dTTP | - | - | - | 100% |
| dUTP | - | - | - | 12.3%[5] | |
| Neq DNA Polymerase | dTTP | - | - | - | 100% |
| dUTP | - | - | - | 74.9%[5] |
Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction rate) reflects the catalytic turnover rate.
As the table indicates, DNA polymerases generally exhibit a higher affinity (lower Km) for dTTP compared to dUTP.[3][4] While the maximal reaction rates (Vmax) can be similar, the overall catalytic efficiency is typically higher for dTTP. Notably, high-fidelity proofreading polymerases like Pfu, Vent, and KOD show significantly lower incorporation efficiency for dUTP compared to non-proofreading polymerases like Taq.[5]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of dUTP and dTTP Synthesis
The following diagram illustrates the key enzymatic steps that regulate the cellular pools of dUTP and dTTP, highlighting the central role of this compound.
Uracil Misincorporation and Base Excision Repair
This diagram outlines the process of dUTP misincorporation and the subsequent base excision repair (BER) pathway that removes uracil from DNA.
Experimental Workflow: Comparing dUTP and dTTP Incorporation Kinetics
This diagram shows a generalized workflow for a single-turnover kinetics experiment to determine the incorporation efficiency of dUTP versus dTTP by a DNA polymerase.
Experimental Protocols
Protocol 1: Fluorescence-Based Assay for dNTP Incorporation
This protocol describes a general method for measuring the incorporation of a specific dNTP (in this case, dUTP or dTTP) using a fluorescence-based assay with a TaqMan-like probe. This assay relies on the 5' to 3' exonuclease activity of a DNA polymerase to cleave a dual-labeled probe, separating a fluorophore from a quencher and generating a fluorescent signal upon incorporation of the limiting nucleotide.[6]
Materials:
-
DNA polymerase with 5'-3' exonuclease activity (e.g., AmpliTaq Gold)
-
Reaction buffer
-
Oligonucleotide template with a known sequence
-
Primer complementary to the 3' end of the template
-
Dual-labeled fluorogenic probe complementary to a sequence downstream of the primer
-
A mix of three dNTPs (dATP, dGTP, dCTP)
-
The limiting dNTP to be quantified (dUTP or dTTP)
-
dUTPase (optional, to distinguish between dUTP and dTTP)
-
Real-time PCR instrument
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the reaction buffer, the three non-limiting dNTPs, the primer, and the fluorogenic probe at their optimal concentrations.
-
Prepare serial dilutions of the dNTP to be quantified (dUTP or dTTP) to generate a standard curve.
-
For samples containing a mixture of dUTP and dTTP, prepare two sets of reactions: one with and one without a pre-incubation step with dUTPase.[6]
-
-
dUTPase Treatment (Optional):
-
To the set of reactions for dTTP-specific quantification, add dUTPase and incubate at 37°C for 5-10 minutes to hydrolyze any dUTP present.
-
-
Real-Time PCR:
-
Add the DNA polymerase to the master mix.
-
Aliquot the master mix into the wells of a real-time PCR plate.
-
Add the dNTP standards or unknown samples to the respective wells.
-
Place the plate in a real-time PCR instrument and perform thermal cycling. A typical program includes an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Monitor the fluorescence signal at each cycle.
-
Generate a standard curve by plotting the cycle threshold (Ct) values against the known concentrations of the dNTP standards.
-
Determine the concentration of dUTP or dTTP in the unknown samples by interpolating their Ct values on the standard curve.
-
The concentration of dUTP can be calculated by subtracting the concentration of dTTP (from the dUTPase-treated sample) from the total concentration of dUTP and dTTP (from the untreated sample).[6]
-
Protocol 2: PCR-Based Assay for dUTP Incorporation Efficiency
This protocol allows for the semi-quantitative assessment of a DNA polymerase's ability to incorporate dUTP in a PCR reaction.
Materials:
-
Thermostable DNA polymerase to be tested
-
10x PCR buffer
-
dNTP mix (dATP, dGTP, dCTP)
-
dTTP and dUTP stock solutions
-
DNA template
-
Forward and reverse primers
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Reaction Setup:
-
Set up a series of PCR reactions with varying ratios of dUTP to dTTP (e.g., 100% dTTP, 75:25 dTTP:dUTP, 50:50, 25:75, 100% dUTP). Keep the total concentration of dTTP + dUTP constant.
-
Include a no-template control for each condition.
-
-
PCR Amplification:
-
Perform PCR using standard thermal cycling conditions appropriate for the template and primers.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Compare the intensity of the PCR product bands across the different dUTP:dTTP ratios. A decrease in band intensity with increasing dUTP concentration indicates a lower efficiency of dUTP incorporation by the polymerase.
-
Protocol 3: Uracil Content Measurement in DNA using UDG
This protocol describes a method to quantify the amount of uracil in a DNA sample using Uracil-DNA Glycosylase (UDG) and real-time PCR. This method leverages the fact that some archaeal DNA polymerases, like Pfu polymerase, stall at uracil residues in the template DNA.[7]
Materials:
-
Genomic DNA sample
-
Uracil-DNA Glycosylase (UDG)
-
UDG reaction buffer
-
A thermostable DNA polymerase that is inhibited by uracil in the template (e.g., Pfu polymerase)
-
A mutant version of the same polymerase that is not inhibited by uracil (optional, for more precise quantification)
-
Real-time PCR master mix (containing dNTPs, buffer, and a fluorescent dye like SYBR Green)
-
Primers for a specific genomic region
-
Real-time PCR instrument
Procedure:
-
UDG Treatment:
-
Set up two reactions for each DNA sample: one with UDG and one without (control).
-
Incubate the reactions according to the UDG manufacturer's instructions to allow for the excision of uracil bases.
-
-
Real-Time PCR:
-
Use the UDG-treated and untreated DNA as templates for real-time PCR with the uracil-sensitive polymerase.
-
Perform real-time PCR and record the cycle threshold (Ct) values for each reaction.
-
-
Data Analysis:
-
The presence of uracil in the original DNA sample will lead to the formation of abasic sites after UDG treatment. These abasic sites will block the uracil-sensitive DNA polymerase during PCR, resulting in a higher Ct value (less product) compared to the untreated sample.
-
The difference in Ct values (ΔCt) between the UDG-treated and untreated samples is proportional to the amount of uracil in the DNA.
-
A standard curve can be generated using DNA standards with known amounts of uracil to quantify the uracil content in the unknown samples.
-
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification and characterization of porcine liver DNA polymerase gamma: utilization of dUTP and dTTP during in vitro DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of porcine liver DNA polymerase gamma: utilization of dUTP and dTTP during in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A one-step method for quantitative determination of uracil in DNA by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of dUMP as a Predictive Biomarker for Antifolate Drug Response: A Comparative Guide
For researchers, scientists, and drug development professionals, identifying robust biomarkers to predict patient response to chemotherapy is a critical step toward personalized medicine. Antifolate drugs, such as 5-fluorouracil (B62378) (5-FU) and methotrexate (B535133), are mainstays in cancer treatment, but patient response is highly variable. This guide provides a comprehensive comparison of deoxyuridine monophosphate (dUMP) as a potential predictive biomarker for antifolate drug efficacy against other established and emerging markers.
Deoxyuridine monophosphate (this compound) stands as a pivotal metabolite in the mechanism of action of the widely used antifolate drug, 5-fluorouracil (5-FU). The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (Fthis compound), exerts its cytotoxic effect by competing with this compound for binding to thymidylate synthase (TS). This binding forms a stable ternary complex with the folate cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of TS and subsequent disruption of DNA synthesis. This direct competition suggests that the intracellular concentration of this compound could significantly influence the efficacy of 5-FU.
Preclinical studies have demonstrated that tumor cells can exhibit elevated this compound levels following exposure to 5-FU. This increase in the this compound pool can potentially overcome the inhibitory effect of Fthis compound, thereby contributing to drug resistance. This observation forms the basis for investigating this compound levels as a predictive biomarker for antifolate drug response.
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies investigating the relationship between this compound levels and response to antifolate drugs. It is important to note that direct clinical validation of this compound as a predictive biomarker is still an area of active research, and the data presented here are from in vitro and preclinical models.
| Biomarker | Drug | Model System | Key Finding | Reference |
| This compound Levels | 5-Fluorouracil | Human lymphoblastic leukemia cells (CCRF-CEM) | Intracellular this compound pools expanded rapidly upon 5-FU exposure, reaching levels sufficient to significantly hinder the inhibition of thymidylate synthase by Fthis compound. | |
| This compound Levels | 5-Fluorouracil | Hep-2 and S-180 cell lines | A direct correlation was observed between higher this compound and Fthis compound pools and the degree of thymidylate synthase inhibition. However, high levels of Fthis compound alone did not guarantee a growth-limiting effect, highlighting the importance of the this compound/Fthis compound ratio. | |
| Thymidylate Synthase (TS) Expression | 5-Fluorouracil, Methotrexate | Various cancer types (colorectal, breast, etc.) | High TS expression is generally associated with resistance to 5-FU and other antifolates. | |
| MTHFR Polymorphisms (e.g., C677T, A1298C) | Methotrexate, 5-Fluorouracil | Colorectal cancer, Rheumatoid Arthritis | Certain polymorphisms are associated with altered enzyme activity, leading to variations in folate metabolism and drug response. | |
| Folate Receptor (FRα) Expression | Methotrexate, Pemetrexed | Ovarian cancer, Non-small cell lung cancer | High FRα expression may correlate with increased uptake of certain antifolates and better response. |
Comparison with Alternative Biomarkers
While this compound presents a mechanistically plausible biomarker, several other markers are more established or are under more active clinical investigation for predicting antifolate drug response.
-
Thymidylate Synthase (TS) Expression: As the direct target of 5-FU, TS expression levels have been extensively studied. High TS levels are often correlated with poor response to 5-FU-based therapies.
-
Methylenetetrahydrofolate Reductase (MTHFR) Gene Polymorphisms: Genetic variations in the MTHFR gene can alter the availability of folate cofactors essential for the action of antifolates. Specific polymorphisms have been linked to both efficacy and toxicity of drugs like methotrexate and 5-FU.
-
Folate Receptor (FRα) Expression: For antifolates that utilize the folate receptor for cellular entry, such as pemetrexed, the level of FRα expression on tumor cells can be a determinant of drug uptake and subsequent therapeutic response.
Compared to these alternatives, this compound offers a more dynamic and functional readout of the metabolic state of the cell at the point of drug action. While TS expression and genetic polymorphisms are relatively static markers, this compound levels can reflect the real-time metabolic flux and the cell's ability to counteract the drug's effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by antifolate drugs and a general workflow for the validation of this compound as a biomarker.
Unveiling the dUMP Landscape: A Comparative Analysis of Intracellular Pools Across Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of cancer cells is paramount. Deoxyuridine monophosphate (dUMP) sits (B43327) at a critical juncture in nucleotide metabolism, serving as the direct precursor for deoxythymidine monophosphate (dTMP), an essential building block for DNA synthesis. The intracellular concentration of this compound can therefore significantly influence a cell's proliferative capacity and its sensitivity to certain chemotherapeutic agents. This guide provides a comparative analysis of this compound pools in various human cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Pools
The following table summarizes the intracellular this compound concentrations in four distinct human cancer cell lines as determined by a liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) assay.[1][2] The data reveals notable variations in this compound pool sizes among the different cell lines, highlighting the metabolic heterogeneity inherent in cancer.
| Cell Line | Cancer Type | This compound Concentration (pmol/10^6 cells) |
| H23 | Non-small cell lung cancer | 1.8 ± 0.3 |
| PANC-1 | Pancreatic cancer | 3.5 ± 0.5 |
| HepG2 | Hepatocellular carcinoma | 2.2 ± 0.4 |
| H1975 | Non-small cell lung cancer | 1.2 ± 0.2 |
Data presented as mean ± standard deviation.
Key Metabolic Pathway of this compound
The concentration of this compound within a cell is tightly regulated by a network of enzymatic reactions. Understanding this pathway is crucial for interpreting the observed differences in this compound pools and for identifying potential targets for therapeutic intervention.
Caption: Key metabolic pathways influencing the intracellular this compound pool.
Experimental Protocols
The quantification of this compound pools was achieved through a robust and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[2]
Cell Culture and Sample Preparation
-
Cell Lines and Culture Conditions:
-
H23, PANC-1, HepG2, and H1975 human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells were grown to approximately 80% confluency before harvesting.
-
-
Cell Harvesting and Extraction:
-
Adherent cells were washed with ice-cold phosphate-buffered saline (PBS).
-
Cells were then scraped into a methanol-based extraction solution.
-
The cell suspension was subjected to three freeze-thaw cycles to ensure complete lysis.
-
The extract was centrifuged at high speed to pellet cellular debris.
-
The supernatant containing the intracellular metabolites was collected for analysis.
-
LC/MS/MS Analysis
A detailed workflow for the analysis of this compound pools using LC/MS/MS is outlined below.
References
- 1. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cell Proliferation Assays: A Comparative Guide to BrdU and EdU Incorporation
A comprehensive evaluation of two powerful techniques for measuring DNA synthesis, with insights into the role of dUMP in cellular processes.
For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation is fundamental to understanding cellular health, disease progression, and the efficacy of therapeutic interventions. Among the most direct methods to assess cell proliferation is the quantification of de novo DNA synthesis. For decades, the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been a cornerstone technique. However, the advent of click chemistry has introduced a potent alternative: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). This guide provides an in-depth, objective comparison of the BrdU and EdU assays, presenting supporting experimental data, detailed protocols, and a discussion on the cellular role of deoxyuridine monophosphate (this compound) to empower researchers in selecting the optimal method for their experimental needs.
Mechanism of Action: A Tale of Two Analogs
Both BrdU and EdU are synthetic nucleoside analogs of thymidine that are incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1] The key difference lies in their detection methods, which significantly impacts the experimental workflow and data quality.
BrdU , with a bromine atom replacing the methyl group of thymidine, is detected by specific monoclonal antibodies.[2] This immunodetection approach necessitates a harsh DNA denaturation step, typically using acid or heat, to expose the incorporated BrdU to the antibody.[3] This step can compromise cell and tissue morphology and may limit the ability to co-stain for other cellular markers.[2]
EdU , on the other hand, contains a terminal alkyne group.[4] This small, bio-orthogonal functional group allows for detection via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4] A fluorescently labeled azide (B81097) covalently binds to the EdU, enabling visualization. This detection method is highly specific and does not require DNA denaturation, thus preserving the integrity of cellular structures and epitopes for multiplexing with other fluorescent probes or antibodies.[4][5]
At a Glance: Key Differences Between BrdU and EdU Assays
| Feature | BrdU Assay | EdU Assay |
| Principle | Incorporation of a thymidine analog detected by a specific antibody.[2] | Incorporation of a thymidine analog detected by copper-catalyzed click chemistry.[4] |
| DNA Denaturation | Required (acid or heat treatment).[3] | Not required.[4] |
| Assay Time | Longer, often requiring an overnight antibody incubation step.[6] | Shorter, with the click reaction typically completed in 30 minutes.[7] |
| Sensitivity | Good, but can be limited by the efficiency of denaturation and antibody penetration. | High, with the small size of the fluorescent azide allowing for efficient detection.[8][9] |
| Specificity | High, due to the specific antibody-antigen interaction.[2] | High, due to the bio-orthogonal nature of the click reaction.[4] |
| Multiplexing | Challenging, as the denaturation step can destroy epitopes of other targets.[10] | Highly compatible with immunofluorescence and other fluorescent stains.[5] |
| Toxicity | Known to be mutagenic and can exhibit cytotoxicity at higher concentrations.[11] | Can also be cytotoxic, with some studies suggesting higher toxicity than BrdU under certain conditions. |
| In Vivo Use | Widely used and validated. | Increasingly used and shown to be effective.[12] |
Visualizing the Workflows
To better understand the practical differences between the two assays, the following diagrams illustrate the key steps involved in each protocol.
The Role of this compound: A Note on Endogenous Uracil (B121893) in DNA
While BrdU and EdU are exogenous analogs used for labeling, it is important for researchers to be aware of the endogenous incorporation of uracil into DNA, primarily in the form of deoxyuridine monophosphate (this compound). Uracil can appear in DNA through two main pathways: the deamination of cytosine and the misincorporation of this compound by DNA polymerases during replication. The cellular machinery, including the enzyme uracil-DNA glycosylase (UNG), typically removes uracil from DNA to maintain genomic integrity.
The levels of this compound incorporation can be influenced by cellular states and certain drug treatments. For instance, inhibitors of thymidylate synthase, such as 5-fluorouracil (B62378) (5-FU) or methotrexate, can lead to an increase in the intracellular dUTP/dTTP ratio, resulting in elevated this compound incorporation into DNA. This can trigger DNA damage responses and contribute to the cytotoxic effects of these drugs.
It is crucial to understand that the endogenous incorporation of this compound is a component of normal and pathological cellular processes and is not utilized as a standard method for quantifying cell proliferation rates in the same manner as BrdU or EdU. The detection methods for endogenous uracil are complex and not suited for the high-throughput and quantitative nature of proliferation assays.
Experimental Protocols
Below are generalized protocols for performing BrdU and EdU cell proliferation assays. It is important to note that optimal conditions (e.g., analog concentration, incubation time) may vary depending on the cell type and experimental design and should be determined empirically.
BrdU Cell Proliferation Assay Protocol (ELISA-based)
This protocol is adapted for a 96-well plate format with colorimetric detection.
Materials:
-
Cells and appropriate culture medium
-
BrdU labeling solution (10X)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate under standard conditions.
-
BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well (for a final 1X concentration) and incubate for 2-24 hours at 37°C. The incubation time will depend on the cell proliferation rate.[13]
-
Fixation and Denaturation: Carefully remove the culture medium. Add 200 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Detection: Wash the wells five times with Wash Buffer. Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Measurement: Stop the reaction by adding 100 µL of Stop Solution. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA.
EdU Cell Proliferation Assay Protocol (Fluorescence Microscopy)
This protocol is designed for cells cultured on coverslips.
Materials:
-
Cells and appropriate culture medium on coverslips
-
EdU labeling solution (e.g., 10 µM)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing fluorescent azide, copper(II) sulfate, and a reducing agent)
-
Wash Buffer (e.g., PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
EdU Labeling: Add EdU labeling solution to the cell culture medium to a final concentration of 10 µM and incubate for a desired period (e.g., 2 hours) at 37°C.
-
Fixation: Remove the culture medium and wash the cells with PBS. Add the fixative and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Add the permeabilization buffer and incubate for 20 minutes at room temperature.[13]
-
Click Reaction: Wash the cells twice with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells once with PBS. If desired, incubate with a nuclear counterstain for 5-10 minutes.
-
Mounting and Imaging: Wash the cells with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Conclusion: Choosing the Right Tool for the Job
Both BrdU and EdU assays are powerful and reliable methods for directly measuring DNA synthesis and, by extension, cell proliferation. The choice between them largely depends on the specific requirements of the experiment.
The BrdU assay , being a long-established method, has a vast body of literature supporting its use. It is a robust and specific assay, particularly for endpoint analyses where multiplexing is not a primary concern.
The EdU assay , with its click chemistry-based detection, offers significant advantages in terms of speed, simplicity, and compatibility with other staining techniques.[3] The omission of the harsh DNA denaturation step preserves cellular integrity, making it the superior choice for experiments requiring high-quality imaging, detailed morphological analysis, and multiplexing to correlate proliferation with the expression of other cellular markers.[6]
While both methods have potential for cytotoxicity, this can often be mitigated by optimizing the concentration and incubation time of the thymidine analog.[11] Ultimately, by understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate assay to generate high-quality, reproducible data in their cell proliferation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 4. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EdU Assay | Kit for Cell Proliferation Analysis [baseclick.eu]
- 9. Cell proliferation method: click chemistry based on BrdU coupling for multiplex antibody staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
A Comparative Guide to dUMP Measurement: HPLC vs. LC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of 2'-deoxyuridine (B118206) 5'-monophosphate (dUMP) is critical for understanding nucleotide metabolism and its role in various cellular processes, including DNA synthesis and as a target for certain chemotherapeutics. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Methodological Showdown: HPLC vs. LC-MS
High-Performance Liquid Chromatography is a widely established technique that separates compounds based on their physicochemical interactions with a stationary phase.[1][2] For this compound, which possesses a chromophore, UV detection provides a robust and cost-effective means of quantification.[3] Its primary strengths lie in its simplicity, reliability for relatively high-concentration samples, and lower operational costs.[2]
Liquid Chromatography-Mass Spectrometry, on the other hand, couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[1][4] This technique identifies and quantifies molecules based on their mass-to-charge ratio, offering unparalleled specificity, especially in complex biological matrices.[1][5] For low-abundance analytes like this compound, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is often the gold standard due to its superior sensitivity and ability to minimize interferences.[4][5]
Quantitative Performance: A Comparative Analysis
| Performance Parameter | HPLC-UV | LC-MS/MS | Justification |
| Limit of Detection (LOD) | ~1-10 pmol | ~10-100 fmol | LC-MS/MS offers significantly higher sensitivity, allowing for the detection of much lower concentrations of this compound.[4][5] |
| Limit of Quantitation (LOQ) | ~5-50 pmol | ~50-500 fmol | The lower LOQ of LC-MS/MS is crucial for accurate measurement in samples with limited this compound content.[5] |
| Linearity (r²) | >0.99 | >0.99 | Both methods can achieve excellent linearity over a defined concentration range. |
| Precision (%RSD) | <15% | <15% | Both techniques demonstrate good repeatability and intermediate precision. |
| Accuracy (%Bias) | ±15% | ±15% | Both methods can provide accurate results when properly validated. |
| Selectivity | Moderate | High | HPLC-UV may be susceptible to interference from co-eluting compounds with similar UV absorbance, while LC-MS/MS provides high selectivity through mass-based detection.[1] |
| Matrix Effect | Low | Can be significant | The ionization process in LC-MS can be suppressed or enhanced by components in the biological matrix, potentially affecting accuracy. This is less of a concern with UV detection. |
| Cost | Lower | Higher | HPLC-UV systems are generally less expensive to purchase and maintain compared to the more complex LC-MS/MS instrumentation.[2] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. Below are representative protocols for the quantification of this compound in biological samples using both HPLC-UV and LC-MS/MS.
Sample Preparation for Intracellular this compound Analysis
A critical first step for both methods is the efficient extraction of nucleotides from biological samples, such as cultured cells or tissue homogenates, while minimizing degradation.
-
Cell Harvesting: Harvest cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular components.
-
Extraction: Resuspend the cell pellet in a cold extraction solution. A common choice is 60% methanol (B129727) or a trichloroacetic acid (TCA) solution.
-
Lysis: Disrupt the cells by methods such as sonication or repeated freeze-thaw cycles.
-
Precipitation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Neutralization (if using TCA): If TCA was used for extraction, neutralize the supernatant with a suitable base, such as a solution of tri-n-octylamine in 1,1,2-trichlorotrifluoroethane.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in the mobile phase for analysis.
Experimental workflow for this compound measurement.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An ion-pair reversed-phase chromatography approach is often employed.
-
Solvent A: Aqueous buffer containing an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) at a specific pH (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.0, with 5 mM TBAHS).
-
Solvent B: A mixture of the aqueous buffer and an organic solvent like methanol or acetonitrile.
-
-
Elution: A gradient elution is typically used to separate this compound from other nucleotides.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV absorbance is monitored at the wavelength of maximum absorbance for this compound, which is around 260 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
LC-MS/MS Method
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: Similar to HPLC, a reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.
-
Mobile Phase:
-
Solvent A: Water with a small amount of an additive to aid ionization, such as 0.1% formic acid or ammonium (B1175870) acetate.
-
Solvent B: Acetonitrile or methanol with the same additive.
-
-
Elution: A gradient elution is employed to achieve optimal separation.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for nucleotides.
-
Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the mass-to-charge ratio of this compound) and a specific product ion generated after fragmentation, which provides high specificity.
-
Quantification: An internal standard (ideally a stable isotope-labeled version of this compound) is used for accurate quantification, and concentrations are determined from a calibration curve.
Conclusion: Making the Right Choice
The decision between HPLC-UV and LC-MS/MS for this compound measurement hinges on the specific requirements of the research.
HPLC-UV is a robust, reliable, and cost-effective method suitable for:
-
Routine analysis where high sensitivity is not the primary concern.
-
Quantification of this compound in samples where its concentration is relatively high.
-
Laboratories with limited budgets.
LC-MS/MS is the superior choice for:
-
Applications requiring high sensitivity and selectivity, especially when dealing with low this compound concentrations.[4][5]
-
Analysis of this compound in complex biological matrices where interferences are a concern.[1]
-
Studies where unambiguous identification and confirmation of the analyte are critical.
Ultimately, a thorough evaluation of the analytical needs, sample characteristics, and available resources will guide the selection of the most appropriate technique for accurate and reliable this compound quantification.
Key performance characteristic comparison.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to dUMP Quantification Methods: Accuracy and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Deoxyuridine monophosphate (dUMP) is a critical intermediate in nucleotide metabolism, playing a pivotal role in the synthesis of thymidylate, a key component of DNA. The accurate quantification of this compound is essential for studying the efficacy of various chemotherapeutic agents that target thymidylate synthesis, as well as for research in cancer biology and drug development. This guide provides an objective comparison of the leading methods for this compound quantification, focusing on their reproducibility and accuracy, supported by experimental data and detailed protocols.
Comparison of this compound Quantification Methods
The choice of a suitable this compound quantification method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The three primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzyme-coupled spectrophotometric assays, and radioimmunoassays (RIA).
| Method | Principle | Reproducibility (CV%) | Accuracy (Recovery %) | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of this compound. | < 10% (intra- and inter-assay)[1] | Typically 85-115% | High specificity and sensitivity, allows for multiplexing (simultaneous measurement of other metabolites).[1] | Requires expensive instrumentation and specialized expertise. |
| Enzyme-Coupled Assay | Enzymatic conversion of this compound to a product that can be measured spectrophotometrically. | Typically < 15% | 90-110% (can be matrix-dependent) | Relatively low cost, high throughput, does not require specialized equipment. | Prone to interference from other substances in the sample that may affect enzyme activity. |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled this compound and sample this compound to a specific antibody. | Typically 5-15% | 80-120% (can be affected by cross-reactivity) | High sensitivity. | Involves handling of radioactive materials, requires specific antibodies, potential for cross-reactivity. |
Signaling Pathway: Pyrimidine (B1678525) Biosynthesis
The diagram below illustrates the central role of this compound in the de novo synthesis of pyrimidines, specifically the conversion to deoxythymidine monophosphate (dTMP), a crucial step for DNA synthesis.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each of the discussed this compound quantification methods.
LC-MS/MS Workflow:
References
Guide to Correlating dUMP Levels with 5-Fluorouracil Sensitivity
This guide provides a comprehensive comparison of experimental data and methodologies for researchers investigating the relationship between deoxyuridine monophosphate (dUMP) levels and cellular sensitivity to the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).
Introduction
5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog widely used in cancer therapy. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (Fthis compound), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), effectively blocking the conversion of this compound to dTMP.[3][4] This inhibition leads to an accumulation of intracellular this compound and a depletion of dTMP, ultimately inducing "thymineless death" in rapidly dividing cancer cells.[1][2]
The accumulation of this compound is a direct consequence of TS inhibition and is therefore intrinsically linked to the mechanism of 5-FU. This guide explores the experimental evidence correlating this compound levels and related metabolic markers with cellular sensitivity to 5-FU.
Mechanism of 5-FU Action and the Role of this compound
The cytotoxic effects of 5-FU are primarily mediated through two main pathways:
-
DNA-directed cytotoxicity : Inhibition of thymidylate synthase by Fthis compound leads to an imbalance in the deoxynucleotide pool, characterized by the accumulation of this compound and subsequent deoxyuridine triphosphate (dUTP).[2][4] The misincorporation of dUTP into DNA triggers futile cycles of DNA repair, leading to DNA fragmentation and apoptosis.[2]
-
RNA-directed cytotoxicity : The 5-FU metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting RNA processing, stability, and function.[1][3]
While both pathways contribute to cell death, the inhibition of TS and the resulting this compound accumulation is a central event. The enzyme dUTP nucleotidohydrolase (dUTPase) plays a critical role by hydrolyzing dUTP, thus preventing its incorporation into DNA.[5] Consequently, the levels of TS and dUTPase are key determinants of the cellular response to 5-FU.
Data Presentation: Correlating Molecular Markers with 5-FU Sensitivity
The sensitivity of cancer cells to 5-FU is inversely correlated with the expression of TS and dUTPase. High levels of these enzymes are associated with drug resistance. The following tables summarize experimental data from cell line studies and clinical trials.
Table 1: Correlation of dUTPase Expression with Clinical Response to 5-FU in Colorectal Cancer
This table presents data from a retrospective study on patients with metastatic colorectal cancer receiving 5-FU-based chemotherapy. It highlights the strong correlation between the absence of nuclear dUTPase and a positive response to treatment.[6][7]
| dUTPase Nuclear Staining | Number of Patients | Responded to 5-FU | Stable Disease | Progressive Disease | Response Rate | Reference |
| Negative | 12 | 6 | 4 | 2 | 50% | [6][7] |
| Positive | 8 | 0 | 1 | 7 | 0% | [6][7] |
| P-value | 0.005 |
Data demonstrates that low or absent nuclear dUTPase expression is a statistically significant predictor of a favorable response to 5-FU therapy.
Table 2: 5-FU Sensitivity (IC50) in Various Colorectal Cancer (CRC) Cell Lines
IC50 values represent the concentration of a drug required to inhibit the growth of 50% of cells. Lower IC50 values indicate greater sensitivity. These values can vary based on exposure time.
| Cell Line | 5-FU IC50 (3-day exposure) | 5-FU IC50 (5-day exposure) | Key Characteristics | Reference |
| HCT116 | ~11.3 µM | ~1.48 µM | Generally sensitive | [8][9] |
| HT-29 | >250 µM | ~11.25 µM | More resistant, time-dependent sensitivity | [8] |
| SW480 | ~100-200 µM (72h) | Not Available | Relatively resistant | [9][10] |
| SW620 | ~50-100 µM (72h) | Not Available | Moderately sensitive | [9][11] |
This data illustrates the inherent variability in 5-FU sensitivity across different cancer cell lines and the critical importance of exposure duration in determining cytotoxicity.
Experimental Protocols
Accurate assessment of the correlation between this compound levels and 5-FU sensitivity requires robust and reproducible experimental methods. Detailed protocols for two key assays are provided below.
Protocol 1: Measurement of Intracellular this compound by HPLC
This protocol outlines a general method for the extraction and quantification of intracellular nucleotides like this compound using High-Performance Liquid Chromatography (HPLC).[12][13]
1. Cell Culture and Treatment:
-
Seed cells (e.g., 5 x 10⁶) in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with the desired concentrations of 5-FU or vehicle control for a specified time period (e.g., 24 hours).
2. Nucleotide Extraction:
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 1 mL of ice-cold 0.6 M trichloroacetic acid (TCA).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Keep on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acid-soluble nucleotides.
-
Neutralize the TCA by adding an appropriate volume of a solution like 1 M trioctylamine (B72094) in Freon. Vortex and centrifuge to separate the phases. The aqueous top layer contains the nucleotides.
3. HPLC Analysis:
-
System: An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of two buffers is typically used. For example:
-
Buffer A: 0.1 M ammonium (B1175870) phosphate, pH 6.0.
-
Buffer B: Buffer A with 50% methanol.
-
-
Procedure:
-
Filter the extracted sample through a 0.45 µm syringe filter before injection.[14][15]
-
Inject a defined volume (e.g., 20-50 µL) of the sample onto the column.
-
Run a gradient program to separate the nucleotides.
-
Monitor the absorbance at 254 nm or 260 nm.
-
Identify the this compound peak by comparing its retention time to that of a pure this compound standard.
-
Quantify the this compound concentration by integrating the peak area and comparing it to a standard curve generated from known concentrations of this compound.[16]
-
Protocol 2: Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][17]
1. Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of 5-FU in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the 5-FU dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the correlation between molecular markers and 5-FU sensitivity in cancer cell lines.
Conclusion
The intracellular accumulation of this compound is a hallmark of 5-fluorouracil's therapeutic action. While a direct consequence of thymidylate synthase inhibition, the absolute level of this compound alone may not be a straightforward predictor of chemosensitivity. Experimental evidence strongly suggests that the expression and activity of key enzymes in the 5-FU metabolic pathway, particularly thymidylate synthase (TS) and dUTPase , are more robust determinants of cellular response.[5][6][18][19] High TS expression can overcome the inhibitory effects of Fthis compound, while high dUTPase activity mitigates the DNA damage caused by dUTP accumulation.[5][19] Therefore, a comprehensive assessment, including the quantification of TS and dUTPase expression alongside this compound levels, provides a more accurate prediction of sensitivity to 5-FU. This multi-faceted approach is crucial for both preclinical research and the development of predictive biomarkers for patient stratification in clinical settings.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dUTPase inhibition augments replication defects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dUTP nucleotidohydrolase isoform expression in normal and neoplastic tissues: association with survival and response to 5-fluorouracil in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical determinants of tumor sensitivity to 5-fluorouracil: ultrasensitive methods for the determination of 5-fluoro-2'-deoxyuridylate, 2'-deoxyuridylate, and thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. Procedure | CHEM 370 [chem370.github.io]
- 15. padproject.nd.edu [padproject.nd.edu]
- 16. conductscience.com [conductscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Acquired resistance to 5-fluorouracil via HSP90/Src-mediated increase in thymidylate synthase expression in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Thymidylate Synthase with dUMP Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic parameters of various deoxyuridine monophosphate (dUMP) analogs as substrates and inhibitors of thymidylate synthase (TS). Understanding these kinetic differences is crucial for the development of novel chemotherapeutic agents that target DNA synthesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the enzymatic pathway and mechanisms of inhibition.
Data Presentation: Comparative Kinetics of this compound Analogs
The following table summarizes the kinetic parameters of several this compound analogs in their interaction with thymidylate synthase. These parameters provide a quantitative measure of the affinity of the analogs for the enzyme and, in the case of inhibitors, their potency. It is important to note that kinetic parameters can vary depending on the enzyme source (e.g., human, bacterial, or viral) and the specific assay conditions.
| This compound Analog | Enzyme Source | Km (µM) | kcat (s⁻¹) | Ki (µM) | Inhibition Type | Reference(s) |
| This compound (Natural Substrate) | Lactobacillus casei | 4.8 | 5.8 | - | - | |
| Human | 1.19 (KD) | - | - | - | ||
| 5-Fluoro-dUMP (Fthis compound) | Lactobacillus casei | - | - | 0.002 (Ki) | Covalent/Irreversible | [1] |
| Human | - | - | - | Covalent/Irreversible | [2] | |
| 5-(Trifluoromethyl)-dUMP | Lactobacillus casei | - | - | - | Covalent/Irreversible | |
| N⁴-Hydroxy-dCMP | Mouse | - | - | - | Competitive/Slow-binding | [3][4] |
| DHPFUMP | Mouse | - | - | 2.8 (Ki,app) | Non-competitive | [5] |
| HEMFUMP | Mouse | - | - | 260 (Ki,app) | Non-competitive | [5] |
| PMEFU | Mouse | - | - | 30000 (Ki,app) | Non-competitive | [5] |
| 5-Nitro-dUMP | Lactobacillus casei | - | - | Potent Inhibitor | Mechanism-based | [6] |
KD: Dissociation constant; Ki,app: Apparent inhibition constant.
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using one of two primary experimental assays: the spectrophotometric assay or the tritium-release assay.
Spectrophotometric Assay
This continuous assay is the most common method for determining thymidylate synthase activity. It measures the increase in absorbance at 340 nm, which results from the conversion of the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate) to 7,8-dihydrofolate (H₂folate) during the catalytic reaction.[2]
Principle: The oxidation of CH₂H₄folate to H₂folate is directly coupled to the methylation of this compound to dTMP. Dihydrofolate has a distinct absorbance maximum at 340 nm, whereas CH₂H₄folate does not absorb significantly at this wavelength.
Typical Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing Tris-HCl (pH 7.5), MgCl₂, dithiothreitol (B142953) (DTT) to prevent oxidation of the cofactor, and the enzyme source (purified thymidylate synthase or a cell lysate).
-
Cofactor and Substrate Addition: The cofactor, CH₂H₄folate, is added to the reaction mixture. To determine the kinetic parameters for a this compound analog, varying concentrations of the analog are added. For inhibitor studies, the natural substrate this compound and varying concentrations of the inhibitor are added.
-
Initiation of Reaction: The reaction is initiated by the addition of this compound (for substrate kinetics) or the enzyme.
-
Spectrophotometric Monitoring: The change in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Data Analysis: Kinetic parameters (Km, Vmax, kcat, and Ki) are determined by fitting the initial rate data to the appropriate Michaelis-Menten or inhibition equations.
Tritium-Release Assay
This discontinuous, highly sensitive radioassay is particularly useful for measuring low levels of thymidylate synthase activity.
Principle: The assay utilizes [5-³H]this compound as a substrate. During the enzymatic conversion of [5-³H]this compound to dTMP, the tritium (B154650) atom at the C5 position of the uracil (B121893) ring is released into the aqueous solvent as tritiated water (³H₂O).
Typical Protocol:
-
Reaction Incubation: The reaction mixture, containing buffer, CH₂H₄folate, the enzyme, and [5-³H]this compound, is incubated at a constant temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped, typically by adding trichloroacetic acid or by heating.
-
Separation of Tritiated Water: The unreacted [5-³H]this compound and other nucleotides are removed from the reaction mixture, usually by adsorption onto activated charcoal. The charcoal is then pelleted by centrifugation.
-
Scintillation Counting: An aliquot of the supernatant, which contains the ³H₂O, is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Calculation of Activity: The amount of ³H₂O produced is directly proportional to the thymidylate synthase activity.
Mandatory Visualization
Thymidylate Synthase Catalytic Cycle and Inhibition
The following diagram illustrates the key steps in the catalytic cycle of thymidylate synthase and the points at which this compound analogs can interfere with this process.
Caption: The catalytic cycle of thymidylate synthase and points of inhibition by this compound analogs.
References
- 1. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 6. Thymidylate synthase inhibition: a structure-based rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of dUMP Metabolism in Colorectal Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of targeting deoxyuridine monophosphate (dUMP) metabolism in a colorectal cancer model versus alternative therapeutic strategies. Experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways are presented to validate the role of this compound as a critical therapeutic target.
Introduction
Colorectal cancer (CRC) remains a significant global health challenge. A cornerstone of its treatment for decades has been the targeting of nucleotide metabolism, specifically the pathway involving this compound. This compound serves as the direct precursor for deoxythymidine monophosphate (dTMP), an essential building block for DNA synthesis. The enzyme thymidylate synthase (TS) catalyzes this conversion.[1][2][3][4][5] Rapidly proliferating cancer cells have a high demand for dTMP, making the inhibition of TS a key therapeutic strategy.[1][4][6] High expression of TS in colorectal tumors has been associated with poorer overall survival.[7]
The most common drug targeting this pathway is 5-fluorouracil (B62378) (5-FU), a prodrug that is metabolized into fluorodeoxyuridine monophosphate (Fthis compound). Fthis compound forms a stable complex with TS, inhibiting its function and leading to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing "thymineless death" in cancer cells.[1][8] This guide will compare the efficacy of this approach with other prominent chemotherapeutic and targeted agents used in the treatment of colorectal cancer.
Data Presentation: Comparative Efficacy of Therapeutic Agents
The following table summarizes the in vitro efficacy of 5-FU and alternative therapies against common colorectal cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Therapeutic Agent | Target / Mechanism of Action | Cell Line | IC50 (µM) | Citation(s) |
| 5-Fluorouracil | Thymidylate Synthase Inhibition | COLO-205 | 3.2 | [9] |
| HT-29 | 11.25 - 13 | [9][10] | ||
| HCT-116 | 1.48 - 13.5 | [10] | ||
| Oxaliplatin | DNA Adduct Formation | HCT-116 | Varies by study | [11][12][13][14][15] |
| HT-29 | Varies by study | |||
| Irinotecan (SN-38) | Topoisomerase I Inhibition | HCT-116 | Varies by study | [16][17][18][19][20] |
| HT-29 | Varies by study | |||
| Regorafenib (B1684635) | Multi-kinase Inhibition (VEGFR, TIE2, etc.) | HCT-116 | Varies by study | [21][22][23][24][25] |
| HT-29 | Varies by study | |||
| Cetuximab | EGFR Inhibition | KRAS wild-type CRC cells | Varies by study | [26][27][28][29][30] |
Note: IC50 values for Oxaliplatin, Irinotecan, Regorafenib, and Cetuximab are highly variable depending on the specific study, exposure time, and assay conditions. The table indicates their established use and mechanism in colorectal cancer cell lines.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by 5-Fluorouracil and its alternatives.
References
- 1. Thymidylate Synthase Overexpression Drives the Invasive Phenotype in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. brainly.com [brainly.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 6. Metabolic reprogramming by folate restriction leads to a less aggressive cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymidylate synthase expression and prognosis in colorectal cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. drugs.com [drugs.com]
- 13. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 14. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 17. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 18. youtube.com [youtube.com]
- 19. Irinotecan therapy and molecular targets in colorectal cancer: A systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Irinotecan, a key chemotherapeutic drug for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hematologyandoncology.net [hematologyandoncology.net]
- 22. Regorafenib - NCI [dctd.cancer.gov]
- 23. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 26. reference.medscape.com [reference.medscape.com]
- 27. ascopubs.org [ascopubs.org]
- 28. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 29. Cetuximab in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cetuximab (Erbitux) - PMC [pmc.ncbi.nlm.nih.gov]
dUMP Metabolism: A Comparative Analysis of Normal and Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Deoxyuridine monophosphate (dUMP) metabolism stands as a critical nexus in cellular proliferation, providing the sole de novo pathway for the synthesis of deoxythymidine triphosphate (dTTP), an essential building block for DNA replication and repair. The intricate network of enzymes governing this compound conversion is frequently dysregulated in cancer, presenting both a hallmark of malignant transformation and a key target for therapeutic intervention. This guide provides a detailed comparison of this compound metabolism in normal versus cancer cells, supported by quantitative data, experimental methodologies, and pathway visualizations to aid in research and drug development.
Key Differences in this compound Metabolism
Cancer cells exhibit a heightened demand for nucleotides to sustain their rapid proliferation. This demand drives significant alterations in the expression and activity of enzymes involved in this compound metabolism compared to their normal counterparts. These changes create a metabolic phenotype in cancer cells that is often exploited for chemotherapy.
Enzyme Expression and Activity
The enzymes at the core of this compound metabolism are frequently upregulated in cancer cells. This includes Thymidylate Synthase (TS), the terminal enzyme in dTMP synthesis, as well as enzymes involved in the upstream production and downstream regulation of related nucleotides, such as Dihydrofolate Reductase (DHFR) and dUTPase.
| Enzyme | Function | Comparison in Normal vs. Cancer Cells |
| Thymidylate Synthase (TS) | Catalyzes the methylation of this compound to dTMP. | Often overexpressed in various cancers, including colorectal, breast, and lung cancer. Increased TS levels are associated with poor prognosis and resistance to fluoropyrimidine-based chemotherapies.[1][2][3] |
| dUTPase | Hydrolyzes dUTP to this compound and pyrophosphate, preventing dUTP incorporation into DNA. | Frequently upregulated in cancer cells. Higher dUTPase activity helps cancer cells mitigate the DNA damage caused by uracil (B121893) misincorporation, a common consequence of TS inhibition.[4][5][6][7] |
| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate, a cofactor required for the TS-catalyzed reaction. | Often amplified or overexpressed in cancer, leading to resistance to antifolate drugs like methotrexate.[8][9] |
| Uracil DNA Glycosylase (UDG) | Removes uracil from DNA, initiating the base excision repair pathway. | Expression can be variable. In some contexts, higher UDG activity can protect cancer cells from the cytotoxic effects of uracil in DNA, while in others, its inhibition can sensitize cancer cells to chemotherapy.[10][11][12] |
Metabolite Pool Concentrations
The altered enzymatic landscape in cancer cells leads to significant shifts in the intracellular concentrations of this compound and its related nucleotides. Notably, cancer cells often exhibit elevated levels of deoxynucleoside triphosphates (dNTPs) to fuel their high rate of DNA synthesis.
| Metabolite | Description | Comparison in Normal vs. Cancer Cells |
| This compound | The direct precursor to dTMP. | Levels can be dynamic and depend on the relative activities of upstream and downstream enzymes. |
| dTTP | The end product of the de novo pathway, essential for DNA synthesis. | Generally elevated in proliferating cancer cells compared to quiescent normal cells. Tumor cells have been reported to have 6-11 fold higher concentrations of dNTPs, including dTTP, compared to normal cells. |
| dUTP | A substrate for dUTPase and a potential substrate for DNA polymerases. | Kept at very low levels in normal cells. Inhibition of TS in cancer cells can lead to an accumulation of dUTP, increasing the risk of uracil misincorporation into DNA.[13][14] |
Visualizing the this compound Metabolic Pathway
The following diagram illustrates the central reactions in this compound metabolism and the key enzymes involved.
Figure 1. Overview of the this compound metabolic pathway and its key enzymes.
Experimental Protocols
Accurate measurement of enzyme activities and metabolite concentrations is crucial for understanding the differences in this compound metabolism between normal and cancer cells. Below are outlines of key experimental protocols.
Thymidylate Synthase (TS) Activity Assay
This assay measures the conversion of this compound to dTMP.
Principle: The assay typically relies on the release of tritium (B154650) from [5-³H]this compound during its conversion to dTMP.
Protocol Outline:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysate (e.g., Bradford assay).
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing assay buffer, cofactor (5,10-methylenetetrahydrofolate), and [5-³H]this compound.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a known amount of cell lysate to the reaction mixture.
-
Incubate at 37°C for a defined period.
-
-
Termination and Measurement:
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Separate the released tritiated water from the labeled nucleotide (e.g., by charcoal adsorption).
-
Measure the radioactivity of the aqueous phase using a scintillation counter.
-
-
Calculation:
-
Calculate TS activity based on the amount of tritium released per unit of time and protein concentration.
-
dUTPase Activity Assay
This assay quantifies the hydrolysis of dUTP to this compound.
Principle: A common method involves coupling the dUTPase reaction with TS and measuring the release of tritium from [5-³H]dUTP.
Protocol Outline:
-
Cell Lysate Preparation: As described for the TS activity assay.
-
Reaction Mixture:
-
Prepare a reaction mixture containing assay buffer, thymidylate synthase, cofactor (5,10-methylenetetrahydrofolate), and [5-³H]dUTP.
-
-
Enzyme Reaction:
-
Add cell lysate to the reaction mixture. The dUTPase in the lysate will convert [5-³H]dUTP to [5-³H]this compound, which is then used by the added TS.
-
Incubate at 37°C.
-
-
Termination and Measurement: As described for the TS activity assay.
-
Calculation: Calculate dUTPase activity based on the rate of tritium release.
Quantification of Intracellular dNTP Pools
This protocol outlines the measurement of dUTP and dTTP levels in cell extracts.
Principle: A DNA polymerase-based assay is a sensitive method for quantifying dNTPs.
Protocol Outline:
-
Cell Extraction:
-
Rapidly harvest and quench metabolic activity (e.g., using cold methanol).
-
Extract nucleotides using a suitable method (e.g., perchloric acid extraction followed by neutralization).
-
-
DNA Polymerase Reaction:
-
Prepare a reaction mixture containing a primer-template DNA, a thermostable DNA polymerase, and one or more radiolabeled dNTPs (except the one being measured).
-
Add the cell extract containing the unknown amount of the target dNTP.
-
-
Measurement:
-
The amount of DNA synthesis is proportional to the concentration of the limiting dNTP from the cell extract.
-
Measure the incorporation of the radiolabeled dNTP into the DNA product (e.g., by filter binding and scintillation counting).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the target dNTP to determine the concentration in the cell extract.
-
Uracil in DNA Assay
This method quantifies the amount of uracil incorporated into genomic DNA.
Principle: A real-time PCR-based method can be used to quantify uracil in specific genomic regions. This method utilizes a DNA polymerase that stalls at uracil residues.
Protocol Outline:
-
Genomic DNA Isolation: Extract high-quality genomic DNA from normal and cancer cells.
-
Real-Time PCR:
-
Perform two parallel real-time PCR reactions for each DNA sample.
-
One reaction uses a wild-type archaeal DNA polymerase that is inhibited by uracil in the template.
-
The second reaction uses a mutant version of the polymerase that can read through uracil.
-
-
Quantification:
-
The difference in the amplification efficiency between the two polymerases is used to calculate the amount of uracil in the DNA template.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing this compound metabolism in normal and cancer cells.
Figure 2. A generalized experimental workflow for comparative analysis.
Conclusion
The metabolic reprogramming of this compound metabolism is a fundamental characteristic of many cancers, providing a rich area for research and therapeutic development. The elevated expression of key enzymes and altered metabolite pools in cancer cells create vulnerabilities that can be targeted with specific inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for researchers to quantitatively assess these differences, paving the way for the discovery of novel anticancer strategies and a deeper understanding of tumor biology.
References
- 1. A review comparing deoxyribonucleoside triphosphate (dNTP) concentrations in the mitochondrial and cytoplasmic compartments of normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics of Hepatic Drug‐Metabolizing Enzymes and Transporters in Patients With Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide metabolism: a pan-cancer metabolic dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics of Hepatic Drug-Metabolizing Enzymes and Transporters in Patients With Colorectal Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological concentrations of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ETD | Sink or Swim: Mechanisms of dNTP Pool Elevation by Lentiviruses and Cancer | ID: j3860833m | Emory Theses and Dissertations [etd.library.emory.edu]
- 7. researchgate.net [researchgate.net]
- 8. Deoxyribonucleotide Triphosphate Metabolism in Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Unveiling the Specificity of dUMP-Binding Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between deoxyuridine monophosphate (dUMP) and its binding proteins is paramount for advancing fields from cancer biology to antiviral therapies. This guide provides a comparative analysis of key this compound-binding proteins, supported by quantitative data and detailed experimental methodologies, to aid in the design and interpretation of studies focused on these critical molecular interactions.
This guide focuses on two primary proteins known to exhibit specific binding to this compound: Thymidylate Synthase (TS) and deoxyuridine triphosphatase (dUTPase). While both interact with this compound, their roles, binding affinities, and the cellular contexts of these interactions differ significantly.
Quantitative Comparison of this compound-Binding Proteins
To facilitate a clear comparison, the following table summarizes the key quantitative parameters for the interaction of this compound with Thymidylate Synthase and dUTPase.
| Feature | Thymidylate Synthase (TS) | dUTPase |
| Binding Affinity (Kd) for this compound | 7.5 µM (for human TS)[1] | Data not readily available, as this compound is a product of the dUTPase-catalyzed reaction. |
| Primary Function | Catalyzes the reductive methylation of this compound to deoxythymidine monophosphate (dTMP).[1][2][3] | Catalyzes the hydrolysis of dUTP to this compound and pyrophosphate.[4] |
| Role in Cellular Metabolism | Essential for the de novo synthesis of dTMP, a crucial precursor for DNA synthesis.[2][3] | Prevents the misincorporation of uracil (B121893) into DNA by reducing cellular dUTP levels.[4] |
Signaling and Metabolic Pathways
The roles of Thymidylate Synthase and dUTPase are intricately linked within the nucleotide metabolism pathway, which is fundamental for DNA replication and repair.
Thymidylate Synthase in the dTMP Synthesis Pathway
Thymidylate Synthase is a central enzyme in the de novo synthesis of dTMP. This pathway ensures the availability of one of the four essential nucleotide precursors for DNA replication. The process is a critical target for various chemotherapeutic agents.
References
- 1. Purification of thymidylate synthetase from enzyme-poor sources by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How drastically different families of dUTPases interact with the same inhibitor protein: structural insights [xray.cz]
- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 4. journals.biologists.com [journals.biologists.com]
Safety Operating Guide
Proper Disposal of Deoxyuridine Monophosphate (dUMP): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of deoxyuridine monophosphate (dUMP).
Deoxyuridine monophosphate (this compound) should be handled as a hazardous chemical. A Safety Data Sheet (SDS) for 2'-Deoxyuridine 5'-monophosphate disodium (B8443419) salt indicates that it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, a conservative approach to its disposal is necessary to ensure the safety of laboratory personnel and to comply with environmental regulations.
Immediate Safety Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local regulations and institutional policies may have specific requirements for chemical waste disposal. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
Step-by-Step Disposal Procedures
The following procedures outline the proper disposal of this compound in solid form and as a liquid waste.
For Solid this compound Waste:
-
Segregation: Do not mix solid this compound waste with non-hazardous trash. It should be collected in a designated hazardous waste container.
-
Container Selection: Use a clearly labeled, leak-proof container that is compatible with this compound. The container must be kept closed when not in use.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Deoxyuridine Monophosphate." The label should also include the date of accumulation and the name of the principal investigator or laboratory.
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
For Liquid this compound Waste (Solutions):
-
Do Not Pour Down the Drain: Aqueous solutions of this compound should not be disposed of down the sanitary sewer.
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Neutralization (if applicable): If the this compound solution is acidic or basic, it should be neutralized before being added to the waste container. The final pH of the solution should be between 6.0 and 8.0. Use appropriate neutralizing agents and monitor the pH carefully.
-
Labeling: As with solid waste, the liquid hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other components of the solution.
-
Storage and Disposal: Store the container in a designated area and contact your EHS department for pickup.
For this compound-Contaminated Labware:
-
Solid Contaminated Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be disposed of as solid hazardous waste.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent and then washing thoroughly. The initial rinsate should be collected and disposed of as liquid hazardous waste.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative information relevant to the safe disposal of this compound.
| Parameter | Value/Range | Source/Recommendation |
| pH of Neutralized Aqueous Waste | 6.0 - 8.0 | General laboratory safety protocol |
| Hazard Classification | Warning | |
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Statements | P261, P264, P271, P301+P312, P302+P352, P305+P351+P338 |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Handling of Deoxyuridine Monophosphate (dUMP)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling deoxyuridine monophosphate (dUMP), a key intermediate in nucleotide metabolism. Adherence to these procedures will minimize risk and ensure proper disposal, fostering a safe and efficient research environment.
Personal Protective Equipment (PPE) and Immediate Safety
When handling this compound, particularly in its solid form, appropriate personal protective equipment is crucial to prevent inhalation, skin, and eye contact. The recommended PPE is based on the potential hazards identified in the Safety Data Sheet (SDS) for 2'-Deoxyuridine 5'-monophosphate disodium (B8443419) salt.
Required Personal Protective Equipment:
-
Respiratory Protection: A dust mask, such as a type N95 (US), is recommended to prevent inhalation of the powder.
-
Eye Protection: Safety glasses with side shields or goggles are necessary to protect the eyes from dust particles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[2] Gloves should be changed if they become contaminated.[2]
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.[3]
Hazard and Precautionary Data
The following table summarizes the hazard classifications and precautionary statements for this compound, based on available safety data.
| Hazard Classification | Precautionary Codes | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. |
| Eye Irritation (Category 2) | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from the 2'-Deoxyuridine 5'-monophosphate disodium salt Safety Data Sheet.
Operational Plan for Handling this compound
Following a structured operational plan ensures minimal exposure and maintains a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure that the designated workspace is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition.
-
Weighing and Aliquoting: When weighing the solid form of this compound, perform this task in a well-ventilated area or a fume hood to minimize the risk of inhalation. Use a dedicated spatula and weighing paper.
-
Solution Preparation: To dissolve this compound, add the solvent to the solid to avoid generating dust. This compound is soluble in water.
-
Handling Solutions: When working with this compound solutions, continue to wear all recommended PPE. Avoid direct contact with the solution and prevent the creation of aerosols.
-
Spill Management: In case of a small spill of solid this compound, carefully sweep it up with a damp cloth or paper towel to avoid creating dust, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a suitable container.
-
Post-Handling: After handling this compound, wash hands thoroughly with soap and water, even if gloves were worn. Clean the work area and any equipment used.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams. This includes unused solid this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, tubes, gloves).
-
Solid Waste: Place solid this compound waste and contaminated disposable items into a clearly labeled, sealed container. The label should indicate "Chemical Waste" and list the contents.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof container. The container must be compatible with the solvent used and clearly labeled with the contents. Do not pour this compound solutions down the drain.[4]
-
Container Management: Ensure that waste containers are kept closed when not in use and are stored in a designated, safe location away from incompatible materials.[4][5]
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal procedures.[4]
Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. odu.edu [odu.edu]
- 5. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
